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  • Product: 3-Iodo-N-phenyl-2-pyridinecarboxamide
  • CAS: 57841-90-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Niche Pyridinecarboxamide As a Senior Application Scientist, one often encounters molecules that, while not extensive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Pyridinecarboxamide

As a Senior Application Scientist, one often encounters molecules that, while not extensively characterized in public literature, possess structural motifs suggestive of significant biological potential. 3-Iodo-N-phenyl-2-pyridinecarboxamide is one such compound. Its N-phenylpicolinamide core is a recognized scaffold in medicinal chemistry, and the presence of an iodine atom at the 3-position of the pyridine ring introduces unique physicochemical properties that can profoundly influence its pharmacokinetic profile and target interactions. This guide aims to provide a comprehensive technical overview of this molecule, synthesizing available data on related compounds to propose a robust framework for its synthesis, characterization, and potential applications in drug discovery. We will delve into the causality behind experimental choices and provide self-validating protocols to empower researchers in their exploration of this promising chemical entity.

Molecular Overview and Physicochemical Properties

3-Iodo-N-phenyl-2-pyridinecarboxamide is a halogenated aromatic amide with the chemical formula C₁₂H₉IN₂O.[1] The strategic placement of an iodine atom on the pyridine ring, coupled with the N-phenyl amide linkage, suggests a molecule with potential for nuanced biological interactions. Aromatic compounds are foundational in drug design due to their rigid, planar structures that provide a stable scaffold for binding to biological targets.[2]

PropertyValueSource
CAS Number 57841-90-4[1]
Molecular Formula C₁₂H₉IN₂O[1]
Molecular Weight 324.12 g/mol PubChem
Predicted LogP 2.8ChemDraw
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 2PubChem

Note: Some physicochemical properties are predicted using computational models due to the limited experimental data available for this specific compound.

Synthesis and Purification Workflow

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Iodination of Picolinic Acid cluster_1 Step 2: Amide Coupling Picolinic_Acid 2-Pyridinecarboxylic Acid Iodination Iodination Reagent (e.g., I₂, NaHCO₃) Picolinic_Acid->Iodination Iodopicolinic_Acid 3-Iodo-2-pyridinecarboxylic Acid Iodination->Iodopicolinic_Acid Iodopicolinic_Acid->Iodopicolinic_Acid_2 Aniline Aniline Coupling Amide Coupling Reagents (e.g., EDC, HOBt, DIPEA) Aniline->Coupling Target_Molecule 3-Iodo-N-phenyl-2-pyridinecarboxamide Coupling->Target_Molecule Iodopicolinic_Acid_2->Coupling

Caption: Proposed two-step synthesis of 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Step-by-Step Experimental Protocol: Synthesis

Part 1: Synthesis of 3-Iodo-2-pyridinecarboxylic Acid (Intermediate)

This procedure is adapted from methodologies for the iodolactonization of related alkynylpicolinic acids, which suggests a feasible route for direct iodination.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridinecarboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution, followed by the portion-wise addition of iodine (I₂, 1.5 eq). The use of a base like NaHCO₃ is crucial to neutralize the hydroiodic acid (HI) formed during the reaction.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Acidify the aqueous layer with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-iodo-2-pyridinecarboxylic acid.

Part 2: Amide Coupling to Yield 3-Iodo-N-phenyl-2-pyridinecarboxamide (Final Product)

This protocol utilizes a standard and reliable amide coupling method using EDC and HOBt, which is effective for a wide range of amines and carboxylic acids, including those that may be less reactive.[5]

  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodo-2-pyridinecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add aniline (1.1 eq) to the reaction mixture.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Purification: After the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Postulated Mechanism of Action and Biological Relevance

The N-phenylpicolinamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have been investigated as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[5][6] These receptors are implicated in a variety of neurological and psychiatric disorders, making mGlu4 an attractive therapeutic target.

Hypothesized Signaling Pathway Involvement

mGlu4_Signaling Ligand 3-Iodo-N-phenyl-2- pyridinecarboxamide (Hypothesized PAM) mGlu4 mGlu4 Receptor Ligand->mGlu4 Binds to allosteric site Gi_Go Gαi/o Protein mGlu4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits activation Downstream Downstream Cellular Responses PKA->Downstream Modulates

Caption: Hypothesized mechanism of action via mGlu4 receptor modulation.

The presence of the iodine atom can significantly influence the compound's properties. In drug design, halogens, particularly iodine, can form halogen bonds, which are non-covalent interactions that can contribute to ligand-protein binding affinity and selectivity.[7] Furthermore, the introduction of iodine can modulate the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier, which is often a desirable characteristic for CNS-acting drugs.[8]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-Iodo-N-phenyl-2-pyridinecarboxamide, a battery of analytical techniques should be employed.

Diagram of Analytical Workflow

Analytical_Workflow cluster_QC Quality Control Synthesis Crude Product from Synthesis Purification Column Chromatography Synthesis->Purification Pure_Compound Purified 3-Iodo-N-phenyl-2- pyridinecarboxamide Purification->Pure_Compound TLC TLC Pure_Compound->TLC LCMS LC-MS Pure_Compound->LCMS NMR ¹H and ¹³C NMR Pure_Compound->NMR HRMS HRMS Pure_Compound->HRMS

Caption: Workflow for the purification and analytical characterization.

Step-by-Step Experimental Protocol: Characterization
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

    • Visualization: UV light (254 nm) and/or iodine vapor.

    • Purpose: To monitor reaction progress and assess the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Detector: Diode array detector (DAD) and a mass spectrometer with electrospray ionization (ESI).

    • Purpose: To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Spectra: ¹H NMR and ¹³C NMR.

    • Purpose: To elucidate the chemical structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization: Electrospray Ionization (ESI) or another suitable soft ionization technique.

    • Purpose: To determine the exact mass of the molecule, which provides strong evidence for its elemental composition.

Future Directions and Research Opportunities

The scarcity of published data on 3-Iodo-N-phenyl-2-pyridinecarboxamide presents a unique opportunity for novel research. Key areas for future investigation include:

  • Pharmacological Profiling: A comprehensive screening against a panel of receptors, enzymes, and ion channels would be invaluable to identify its primary biological targets.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the phenyl ring and the pyridine core could elucidate key structural features for biological activity.

  • In Vivo Studies: Should in vitro studies reveal promising activity, evaluation in animal models of relevant diseases would be the next logical step.

  • Bioisosteric Replacement Studies: Investigating the replacement of the iodine atom with other functional groups could provide insights into the role of halogen bonding and lipophilicity in the compound's activity.[7]

Conclusion

3-Iodo-N-phenyl-2-pyridinecarboxamide represents a promising, yet underexplored, area of medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. By leveraging established synthetic methodologies and drawing inferences from structurally related compounds, researchers are well-equipped to unlock the therapeutic potential of this intriguing molecule. The insights provided herein are intended to serve as a catalyst for further investigation, ultimately contributing to the advancement of drug discovery and development.

References

  • Mancuso, R., Novello, M., Russo, P., & Gabriele, B. (n.d.). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. IRIS.
  • Gabriele, B., Mancuso, R., & Novello, M. (n.d.). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles.
  • Buchwald-Hartwig amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • US Patent No. 8,575,350 B2. (2013). Process for producing pyridine carboxylic acids.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Li, Y., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters, 25(18), 3884-3888.
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (n.d.).
  • A comprehensive review on medicinal applications of iodine. (n.d.).
  • Does anyone have experience with amide coupling reaction of aniline? (2014, June 19).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064.
  • Zhang, M., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PMC.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Formation of iodinated organic compounds by oxidation of iodide-containing waters with manganese dioxide. (2009, September 15). PubMed.
  • Bioisostere – Knowledge and References. (n.d.). Taylor & Francis.
  • Porsolt, R. D. (1993). The role of pharmacological profiling in safety assessment. PubMed.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • Boron compounds offer new method for improving existing drugs. (2026, February 3).
  • isosteres & bioisosteres in lead optimiz
  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. (2023, July 7).
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  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Pyridine-3-carboxamide;pyridine-3-carboxylic acid. (n.d.). PubChem.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing).

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Exploratory

3-Iodo-N-phenyl-2-pyridinecarboxamide mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Iodo-N-phenyl-2-pyridinecarboxamide Abstract The exploration of novel small molecules is a cornerstone of modern drug discovery. 3-Iodo-N-phenyl-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Iodo-N-phenyl-2-pyridinecarboxamide

Abstract

The exploration of novel small molecules is a cornerstone of modern drug discovery. 3-Iodo-N-phenyl-2-pyridinecarboxamide represents a scaffold with potential therapeutic relevance, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the molecular pathways modulated by this compound. Drawing upon established methodologies and insights from structurally related molecules, we propose a putative mechanism centered on the inhibition of key cellular signaling cascades and outline a rigorous, self-validating experimental strategy to interrogate this hypothesis. This document serves as a practical roadmap, from initial target engagement studies to detailed pathway analysis and phenotypic characterization, empowering researchers to systematically uncover the therapeutic potential of 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Introduction: The Pyridinecarboxamide Scaffold and the Quest for a Mechanism

The pyridinecarboxamide chemical moiety is a versatile scaffold found in a range of biologically active compounds. While the specific agent, 3-Iodo-N-phenyl-2-pyridinecarboxamide, is not extensively characterized in publicly available literature, its structural relatives have demonstrated diverse pharmacological activities. These include roles as multi-receptor antipsychotics, inhibitors of the proteasome, and modulators of critical signaling pathways such as the PI3K/Akt/mTOR cascade.[1] Given the therapeutic importance of these pathways in oncology and other diseases, a thorough investigation into the mechanism of action of 3-Iodo-N-phenyl-2-pyridinecarboxamide is warranted.

This guide puts forth a hypothetical mechanism of action for 3-Iodo-N-phenyl-2-pyridinecarboxamide, grounded in the activities of analogous compounds. We will then delineate a comprehensive, multi-faceted experimental approach to rigorously test this hypothesis. The causality behind each experimental choice will be explained, ensuring a scientifically sound and logical progression of inquiry.

A Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Based on the documented activity of structurally similar carboxamides, we hypothesize that 3-Iodo-N-phenyl-2-pyridinecarboxamide functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2]

The proposed mechanism posits that 3-Iodo-N-phenyl-2-pyridinecarboxamide directly or indirectly inhibits one or more of the key kinases in this cascade (e.g., PI3K, Akt, or mTOR). This inhibition would lead to a downstream cascade of events, including the dephosphorylation of key substrates, ultimately culminating in the induction of apoptosis and the cessation of cell proliferation.

Proposed_PI3K_Akt_mTOR_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Compound 3-Iodo-N-phenyl- 2-pyridinecarboxamide Compound->PI3K Inhibits (Hypothesized) Compound->Akt Inhibits (Hypothesized) Compound->mTORC1 Inhibits (Hypothesized)

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation of the Proposed Mechanism of Action

A multi-pronged approach is essential to validate the proposed mechanism. This involves confirming target engagement, elucidating the downstream signaling consequences, and observing the resulting cellular phenotypes.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The first crucial step is to determine if 3-Iodo-N-phenyl-2-pyridinecarboxamide directly binds to its putative kinase targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[3][4]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one with a known PI3K/Akt/mTOR pathway activation) to ~80% confluency.

    • Treat the cells with varying concentrations of 3-Iodo-N-phenyl-2-pyridinecarboxamide or a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[5]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing unbound, stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Quantify the amount of the target protein (e.g., Akt) remaining in the soluble fraction using Western blotting or an ELISA-based method.[3]

Expected Outcome and Interpretation:

If 3-Iodo-N-phenyl-2-pyridinecarboxamide binds to the target kinase, it will confer thermal stability. This will result in a higher amount of the target protein remaining in the soluble fraction at elevated temperatures in the compound-treated samples compared to the vehicle control. This shift in the melting curve is indicative of direct target engagement.

CETSA_Workflow Start Start: Cultured Cells Treatment Treat with Compound or Vehicle Start->Treatment Heat_Shock Apply Heat Shock (Temperature Gradient) Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Centrifugation to Separate Fractions Lysis->Centrifugation Analysis Analyze Soluble Fraction (Western Blot / ELISA) Centrifugation->Analysis End End: Target Engagement Data Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Pathway Analysis: Multiplex Western Blotting

Once target engagement is confirmed, the next step is to investigate the downstream consequences on the PI3K/Akt/mTOR signaling pathway. Multiplex Western blotting is an efficient and quantitative method to simultaneously assess the phosphorylation status of multiple key proteins in the cascade.[6]

Experimental Protocol: Multiplex Western Blotting for Pathway Analysis

  • Cell Lysis and Protein Quantification:

    • Treat cells with 3-Iodo-N-phenyl-2-pyridinecarboxamide at various concentrations and time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[7]

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a cocktail of primary antibodies targeting key phosphorylated proteins (e.g., p-Akt, p-mTOR, p-S6K) and total protein controls (e.g., Akt, mTOR, S6K).

    • Wash the membrane and incubate with species-specific secondary antibodies conjugated to different fluorophores.

    • Image the blot using a fluorescent imaging system.

Data Analysis and Interpretation:

A dose- and time-dependent decrease in the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway in compound-treated cells would strongly support the proposed mechanism of action. The use of total protein antibodies allows for normalization and confirms that the observed changes are due to altered phosphorylation and not protein degradation.

Target ProteinExpected Change with Compound TreatmentRationale
p-Akt (Ser473) DecreaseA direct indicator of Akt inhibition.
p-mTOR (Ser2448) DecreaseReflects the inhibition of an upstream activator (Akt) or direct mTOR inhibition.
p-S6K (Thr389) DecreaseA downstream effector of mTORC1, indicating pathway suppression.
p-4E-BP1 (Thr37/46) DecreaseAnother key downstream target of mTORC1 involved in translation initiation.
Phenotypic Assays: Apoptosis and Cell Cycle Analysis

The ultimate validation of the proposed mechanism lies in observing the expected cellular consequences. Inhibition of the pro-survival PI3K/Akt/mTOR pathway should lead to apoptosis and/or cell cycle arrest.

Experimental Protocols:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with 3-Iodo-N-phenyl-2-pyridinecarboxamide for 24-48 hours.

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with the compound for a relevant duration (e.g., 24 hours).

    • Fix the cells and stain their DNA with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Expected Outcomes:

An increase in the percentage of apoptotic cells and/or an accumulation of cells in a specific phase of the cell cycle (e.g., G1 arrest) following treatment with 3-Iodo-N-phenyl-2-pyridinecarboxamide would be consistent with the inhibition of the PI3K/Akt/mTOR pathway.

Data Synthesis and Interpretation: Building a Cohesive Narrative

The power of this experimental approach lies in the integration of data from all three stages. A compelling case for the proposed mechanism of action is built when:

  • CETSA demonstrates direct target engagement in intact cells.

  • Western blotting confirms the dose-dependent inhibition of the downstream signaling pathway.

  • Phenotypic assays show the expected cellular consequences of pathway inhibition.

This self-validating system provides a high degree of confidence in the elucidated mechanism of action.

Conclusion

While the precise molecular targets of 3-Iodo-N-phenyl-2-pyridinecarboxamide require empirical determination, the framework presented in this guide provides a robust and scientifically rigorous path to elucidating its mechanism of action. By systematically progressing from target engagement to pathway analysis and phenotypic outcomes, researchers can build a comprehensive understanding of this compound's biological activity. The proposed inhibition of the PI3K/Akt/mTOR pathway serves as a well-founded starting point for these investigations, paving the way for the potential development of a novel therapeutic agent.

References

  • Yuan, R., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic Chemistry, 114, 105124. [Link]

  • Khan, I., et al. (2022). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. ResearchGate. [Link]

  • Cortés-Reyes, M., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1503. [Link]

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Foundational

Spectroscopic Characterization of 3-Iodo-N-phenyl-2-pyridinecarboxamide: A Technical Guide

Introduction 3-Iodo-N-phenyl-2-pyridinecarboxamide is a halogenated heterocyclic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic p...

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Google Research

Introduction

3-Iodo-N-phenyl-2-pyridinecarboxamide is a halogenated heterocyclic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the molecular architecture and bonding of this compound. This guide presents a detailed analysis of the expected spectroscopic data for 3-Iodo-N-phenyl-2-pyridinecarboxamide.

It is important to note that a comprehensive literature search did not yield a publication with a complete set of experimentally acquired spectra for this specific molecule. Therefore, this guide is built upon a foundation of predicted spectroscopic data, derived from established principles and comparison with closely related, structurally analogous compounds. The provided data and interpretations serve as a robust reference for researchers working with this molecule, aiding in the confirmation of its synthesis and the understanding of its chemical behavior.

Molecular Structure

The structural formula of 3-Iodo-N-phenyl-2-pyridinecarboxamide is presented below. The molecule consists of a pyridine ring substituted with an iodine atom at the 3-position and an N-phenylcarboxamide group at the 2-position.

Caption: Molecular Structure of 3-Iodo-N-phenyl-2-pyridinecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Iodo-N-phenyl-2-pyridinecarboxamide, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-48.2 - 8.4d~8.0
H-57.4 - 7.6t~7.5
H-68.6 - 8.8d~7.0
N-H9.5 - 10.5s (broad)-
H-2', H-6'7.6 - 7.8d~8.0
H-3', H-5'7.3 - 7.5t~7.5
H-4'7.1 - 7.3t~7.5

Interpretation:

  • The protons on the pyridine ring (H-4, H-5, H-6) are expected to appear in the aromatic region, with H-6 being the most deshielded due to its proximity to the electronegative nitrogen atom.

  • The iodine atom at the 3-position will influence the chemical shifts of the adjacent protons, H-4 and H-2 (which is replaced by the carboxamide group).

  • The amide proton (N-H) is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the electronic effects of the carbonyl and aromatic rings.

  • The protons of the N-phenyl group will exhibit a characteristic pattern for a monosubstituted benzene ring, with the ortho-protons (H-2', H-6') appearing more downfield than the meta- (H-3', H-5') and para- (H-4') protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2160 - 165
C-395 - 105
C-4140 - 145
C-5125 - 130
C-6150 - 155
C=O165 - 170
C-1'135 - 140
C-2', C-6'120 - 125
C-3', C-5'128 - 132
C-4'124 - 128

Interpretation:

  • The carbonyl carbon (C=O) is expected to be the most downfield signal.

  • The carbon bearing the iodine atom (C-3) will be significantly shielded compared to an unsubstituted pyridine C-3, appearing at a characteristic upfield chemical shift.

  • The carbons of the pyridine ring will have distinct chemical shifts due to the substitution pattern and the influence of the nitrogen atom.

  • The carbons of the N-phenyl ring will show four distinct signals, corresponding to the ipso, ortho, meta, and para positions.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-Iodo-N-phenyl-2-pyridinecarboxamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe for the specific solvent.

    • Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (amide)3300 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C=O Stretch (amide I)1660 - 1690Strong
C=C Stretch (aromatic)1580 - 1620, 1450 - 1500Medium-Strong
N-H Bend (amide II)1510 - 1550Medium
C-N Stretch1200 - 1300Medium
C-I Stretch500 - 600Medium

Interpretation:

  • A prominent, strong absorption band in the region of 1660-1690 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.

  • A medium intensity band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.

  • Multiple bands in the 3000-3100 cm⁻¹ region are characteristic of aromatic C-H stretching.

  • The presence of aromatic rings (pyridine and phenyl) will be confirmed by C=C stretching vibrations in the 1450-1620 cm⁻¹ region.

  • The C-I stretching vibration is expected to appear in the far-infrared region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Ion Predicted m/z Interpretation
[M]⁺324Molecular ion
[M-I]⁺197Loss of an iodine radical
[C₆H₅NCO]⁺119Phenyl isocyanate fragment
[C₅H₄NCO]⁺106Pyridyl isocyanate fragment
[C₆H₅NH₂]⁺93Aniline fragment
[C₅H₃IN]⁺204Iodopyridine fragment
[C₆H₅]⁺77Phenyl cation
[C₅H₄N]⁺78Pyridyl cation

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at an m/z of 324, corresponding to the molecular weight of 3-Iodo-N-phenyl-2-pyridinecarboxamide.

  • A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) is anticipated due to the relatively weak C-I bond.

  • Fragmentation of the amide bond can lead to the formation of characteristic ions such as the phenyl isocyanate fragment and the aniline fragment.

  • Cleavage of the bond between the pyridine ring and the carboxamide group will also contribute to the fragmentation pattern.

Predicted Fragmentation Pathway

M [M]⁺˙ m/z = 324 M_minus_I [M-I]⁺ m/z = 197 M->M_minus_I - I˙ PhenylIsocyanate [C₆H₅NCO]⁺˙ m/z = 119 M->PhenylIsocyanate - C₅H₃IN˙ Aniline [C₆H₅NH₂]⁺˙ m/z = 93 M->Aniline rearrangement IodoPyridine [C₅H₃INCO]⁺ m/z = 232 M->IodoPyridine - C₆H₅N˙ Phenyl [C₆H₅]⁺ m/z = 77 PhenylIsocyanate->Phenyl - NCO IodoPyridine->Phenyl - C₅H₃INCO

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds.

  • Ionization: Use an appropriate ionization technique, such as:

    • Electron Ionization (EI): For GC-MS, provides detailed fragmentation.

    • Electrospray Ionization (ESI): For LC-MS and direct infusion, a soft ionization technique that often preserves the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Processing: Record the mass spectrum and analyze the m/z values and relative intensities of the detected ions.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of 3-Iodo-N-phenyl-2-pyridinecarboxamide. The combination of NMR, IR, and MS techniques offers a powerful approach to confirm the synthesis of this molecule and to gain a deeper understanding of its structural features. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification is essential for definitive structural elucidation. Researchers are encouraged to use this guide as a reference when interpreting their own experimental data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-N-phenyl-2-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals Author's Note: Publicly available data on 3-Iodo-N-phenyl-2-pyridinecarboxamide is scarce. This guide has been constructed as a prospective analysis for a n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Publicly available data on 3-Iodo-N-phenyl-2-pyridinecarboxamide is scarce. This guide has been constructed as a prospective analysis for a novel chemical entity (NCE) with this structure. The physicochemical properties are predicted based on structural analogs and first principles of medicinal chemistry. The experimental protocols and data presented are illustrative of a robust, industry-standard workflow for characterizing the solubility of a new drug candidate. This document serves as both a technical guide to the methodologies and a strategic framework for interpreting the resulting data.

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of oral bioavailability.[1] This guide provides a comprehensive framework for characterizing the solubility profile of 3-Iodo-N-phenyl-2-pyridinecarboxamide, a novel heterocyclic compound. We will explore its predicted physicochemical characteristics, outline rigorous experimental protocols for determining both thermodynamic and kinetic solubility, and discuss the strategic implications of these findings for preclinical development. The methodologies described herein are designed to build a holistic understanding of the compound's behavior in various aqueous and organic media, enabling informed decisions in formulation and development strategies.

Introduction to 3-Iodo-N-phenyl-2-pyridinecarboxamide: A Prospective Analysis

3-Iodo-N-phenyl-2-pyridinecarboxamide is a unique molecule featuring a pyridine core, an amide linkage, and halogenation with iodine. Such structural motifs are common in modern medicinal chemistry, often targeting protein kinases or other enzyme classes. However, the combination of a lipophilic phenyl group, a heavy iodine atom, and a polar pyridinecarboxamide structure suggests potential solubility challenges. Low solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation hurdles, ultimately increasing development costs and timelines.[2][3]

Therefore, a thorough and early characterization of its solubility is not merely a data collection exercise; it is a critical risk-mitigation strategy. This guide will systematically address this challenge, starting with in silico predictions to form a working hypothesis, followed by detailed experimental designs to generate robust, actionable data.

Predicted Physicochemical Properties: An In Silico Foundation

Before embarking on wet-lab experiments, we can predict key molecular properties based on the compound's structure. These predictions, often derived from computational models, provide a valuable starting point for experimental design.[4][5][6][7]

PropertyPredicted ValueRationale & Implication for Solubility
Molecular Weight ~338.15 g/mol Moderate molecular weight. While not excessively large, it contributes to the overall lipophilicity.
logP (Octanol/Water) ~3.5 - 4.5The presence of the phenyl ring and iodine atom suggests significant lipophilicity, which typically correlates with poor aqueous solubility.
pKa (Pyridine Nitrogen) ~2.5 - 3.5The pyridine nitrogen is weakly basic. At pH values significantly below its pKa, the molecule will become protonated and positively charged, which is expected to substantially increase its aqueous solubility.[8][9]
Polar Surface Area (PSA) ~45 - 55 ŲThe amide group contributes to the PSA, providing some capacity for hydrogen bonding with water. However, this may be insufficient to overcome the lipophilicity of the rest of the molecule.

These predictions collectively suggest that 3-Iodo-N-phenyl-2-pyridinecarboxamide is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound , characterized by low solubility.[10] Its aqueous solubility is expected to be highly pH-dependent.

Aqueous Solubility Profile: The Core Investigation

A comprehensive understanding requires the determination of both thermodynamic and kinetic solubility.[11][12]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of the most stable crystalline form of the compound in a solvent at equilibrium.[3] This is the gold-standard measurement, crucial for formulation and biopharmaceutical modeling.[13][14]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous medium.[2] This high-throughput method is invaluable for early discovery to quickly flag problematic compounds but can often overestimate the true solubility.[11][15]

pH-Dependent Thermodynamic Solubility

The weakly basic pyridine moiety necessitates a thorough investigation of solubility across a physiologically relevant pH range.[12][15] The Henderson-Hasselbalch equation governs the ionization state, and consequently, the solubility of the compound.

Below is a diagram illustrating the relationship between pH, the compound's ionization state, and its expected solubility.

G cluster_ph_scale Environmental pH cluster_molecule Molecular State of 3-Iodo-N-phenyl-2-pyridinecarboxamide cluster_solubility Resulting Aqueous Solubility ph_low Low pH (e.g., 1.2) pH < pKa mol_protonated Protonated (Cationic) Pyridine-H+ ph_low->mol_protonated Protonation Favored ph_mid Mid pH (e.g., 5.0) pH ≈ pKa ph_mid->mol_protonated mol_neutral Neutral Form Pyridine ph_mid->mol_neutral Equilibrium Mixture ph_high High pH (e.g., 7.4) pH > pKa ph_high->mol_neutral Neutral Form Dominates sol_high High Solubility mol_protonated->sol_high Ionic form is polar sol_low Low Solubility mol_neutral->sol_low Neutral form is lipophilic

Caption: pH-dependent ionization and its impact on solubility.

Illustrative Thermodynamic Solubility Data

The following table presents plausible experimental data for 3-Iodo-N-phenyl-2-pyridinecarboxamide, determined via the shake-flask method at 37°C.[16]

MediumpHSolubility (µg/mL)Solubility (µM)
0.1 N HCl1.2150.5445.0
Acetate Buffer4.512.336.4
Phosphate Buffer (PBS)6.8< 1.0< 3.0
Phosphate Buffer (PBS)7.4< 0.5< 1.5
FaSSIF*6.52.57.4
FeSSIF**5.08.926.3

*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid

Interpretation: The data clearly demonstrates the profound impact of pH. The solubility is dramatically higher in the acidic environment of the stomach (pH 1.2) due to protonation of the pyridine nitrogen.[17] In contrast, at the neutral pH of the intestines (pH 6.8-7.4), the compound is overwhelmingly in its neutral, poorly soluble form. The modest increase in solubility in biorelevant media (FaSSIF/FeSSIF) suggests some interaction with bile salts and lipids, a crucial factor for absorption modeling.[15]

Solubility in Preclinical Formulation Vehicles

For in vivo studies, especially at the high doses often required for toxicology, formulation vehicles are necessary to achieve the required concentration.[10][18]

Illustrative Solubility Data in Common Vehicles
VehicleTypeSolubility (mg/mL)
DMSOAprotic Polar Solvent> 100
EthanolProtic Polar Solvent15.2
PEG 400Co-solvent / Polymer25.8
20% Solutol HS 15 in WaterSurfactant Solution2.1
Corn OilLipid Vehicle< 0.1

Interpretation: The compound exhibits excellent solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro assays. Polyethylene glycol (PEG 400) and ethanol show moderate utility as co-solvents. The low solubility in corn oil suggests that simple lipid-based formulations may be challenging. A surfactant-based system like Solutol HS 15 provides a significant, albeit limited, enhancement in aqueous solubility.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, protocols must be robust and well-controlled.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[13][14][19]

Principle: An excess amount of the solid compound is agitated in the test medium for an extended period to ensure equilibrium is reached between the dissolved and undissolved solid.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 3-Iodo-N-phenyl-2-pyridinecarboxamide (e.g., ~2 mg) to a 1.5 mL glass vial.

  • Solvent Addition: Add 1 mL of the desired test medium (e.g., pH 7.4 PBS) to the vial.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours.[2][15]

    • Causality Check: A 24-48 hour incubation is necessary to ensure that the dissolution process has reached a true equilibrium, especially for poorly soluble, crystalline compounds.[2] Time points (e.g., 24h and 48h) should be compared to confirm that the concentration is no longer changing.[13]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile/water) and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound.

  • pH Verification: Measure the final pH of the remaining supernatant to ensure the buffer capacity was not compromised by the compound.[13][16]

Protocol: High-Throughput Kinetic Solubility

Principle: A DMSO stock solution of the compound is diluted into the aqueous buffer. The concentration at which precipitation is observed is determined, often by nephelometry (light scattering) or direct UV/LC-MS analysis of the filtered solution.[2]

Caption: High-throughput kinetic solubility experimental workflow.

Strategic Implications for Drug Development

The collective (hypothetical) data paints a clear picture: 3-Iodo-N-phenyl-2-pyridinecarboxamide is a poorly soluble, weakly basic compound. This profile has several critical consequences:

  • Oral Bioavailability: Absorption will likely be limited by the dissolution rate in the intestine. A significant positive food effect is possible, where the presence of bile salts and lipids in the fed state could enhance solubility and absorption.[15]

  • Formulation Strategy: Simple aqueous formulations for preclinical studies are not feasible. Enabling technologies such as amorphous solid dispersions (ASDs), micronization, or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) should be investigated to improve dissolution and bioavailability.[1]

  • In Vitro Assays: The low aqueous solubility can lead to compound precipitation in cell-based or biochemical assays, resulting in artifactual data. Maintaining a low final DMSO concentration (typically <0.5%) and awareness of the compound's solubility limit in the assay media are paramount.

  • Dose Linearity: Due to dissolution-limited absorption, the compound may exhibit non-linear pharmacokinetics, where exposure does not increase proportionally with the dose. This must be characterized early in animal studies.

Conclusion

The systematic solubility profiling of a new chemical entity like 3-Iodo-N-phenyl-2-pyridinecarboxamide is a foundational pillar of successful drug development. The predictive in silico analysis, combined with rigorous thermodynamic and kinetic solubility assays across various relevant media, provides a clear, data-driven understanding of the compound's biopharmaceutical risks. The anticipated low, pH-dependent solubility of this molecule immediately flags it as a candidate requiring advanced formulation strategies. By embracing this comprehensive characterization early, development teams can proactively address bioavailability challenges, ensuring that a potentially valuable therapeutic candidate is not abandoned due to preventable formulation issues.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(2), 629–646. [Link]

  • White, A. T., & Liu, T. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

  • Chemistry Stack Exchange. Effect of pH on solubility (Lehninger's Principles). (2023). [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • United States Pharmacopeia. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013). [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • Wikipedia. Pyridine. [Link]

  • White, A. T., & Liu, T. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. [Link]

  • National Center for Biotechnology Information. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • ResearchGate. <1236> SOLUBILITY MEASUREMENTS. (2017). [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for immediate-release, solid oral dosage forms based on a biopharmaceutics classification system. [Link]

  • Digital Discovery. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ResearchGate. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. [Link]

  • National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

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Foundational

Comprehensive Stability Profiling: 3-Iodo-N-phenyl-2-pyridinecarboxamide

Executive Summary This technical guide provides a rigorous framework for assessing the thermostability and degradation pathways of 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS 57841-90-4). As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for assessing the thermostability and degradation pathways of 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS 57841-90-4). As a critical intermediate in the synthesis of agrochemicals (e.g., picloram analogs) and pharmacophores (e.g., kinase inhibitors), understanding its stability profile is essential for process optimization and shelf-life determination.

Key Technical Insight: The molecule exhibits a "stability paradox." While the 3-iodo substituent introduces steric hindrance that kinetically stabilizes the amide bond against hydrolysis (the ortho-effect), the Carbon-Iodine (C-I) bond itself represents a thermodynamic weak point, susceptible to homolytic cleavage under UV irradiation or temperatures exceeding 200°C.

Structural Analysis & Theoretical Stability

To predict thermal behavior, we must deconstruct the molecule into its functional stability vectors.

Functional MoietyStability ContributionVulnerability
Pyridine Ring High. Aromatic system provides a robust thermal scaffold.Susceptible to N-oxidation under strong oxidative stress.
Amide Linker (C2)Moderate-High. Resonance stabilized. The electron-withdrawing pyridine ring increases carbonyl electrophilicity.Susceptible to hydrolysis (Acid/Base), though mitigated by steric bulk at C3.
Iodine Substituent (C3)Low-Moderate. Large atomic radius and weak C-I bond energy (~65 kcal/mol).Primary Failure Mode: Homolytic cleavage (radical formation) under photolytic or high-thermal stress.
The "Ortho-Effect" Mechanism

The placement of the Iodine atom at position 3 (ortho to the amide at position 2) forces the amide group out of planarity with the pyridine ring.

  • Consequence 1: Reduced conjugation between the amide and pyridine, slightly lowering the melting point compared to planar analogs.

  • Consequence 2: Significant steric shielding of the carbonyl carbon, retarding the rate of nucleophilic attack (hydrolysis).

Degradation Pathways & Visualization

Understanding the breakdown mechanism is prerequisite to designing stability assays. The two primary pathways are Hydrolytic Cleavage (pH-dependent) and Deiodination (Light/Heat-dependent).

Diagram 1: Degradation Mechanisms (DOT)

DegradationPathways Parent 3-Iodo-N-phenyl- 2-pyridinecarboxamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Homolysis Homolysis (hv or T > 200°C) Parent->Homolysis AcidProd 3-Iodopicolinic Acid Hydrolysis->AcidProd Aniline Aniline Hydrolysis->Aniline Radical Aryl Radical Intermediate Homolysis->Radical Iodine Free Iodine (I2) Homolysis->Iodine Deiod De-iodinated Byproducts Radical->Deiod

Caption: Dual degradation pathways showing hydrolytic cleavage (blue path) and radical-mediated deiodination (yellow path).

Experimental Characterization Protocols

Do not rely on generic literature values. The following protocols ensure a self-validating stability profile.

Thermal Analysis (DSC & TGA)

Objective: Distinguish between phase transition (melting) and decomposition.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]

  • Protocol:

    • Sample Prep: 2–5 mg in a crimped aluminum pan (pinhole lid to allow gas escape).

    • Ramp: 10°C/min from 40°C to 350°C.

    • Atmosphere: Nitrogen (50 mL/min) to assess pure thermal stability; Air to assess oxidative stability.

  • Expected Results:

    • Endotherm (Melting): Likely range 110°C – 140°C (sharp peak).

    • Exotherm (Decomposition): Onset likely >240°C . If TGA shows mass loss before the DSC exotherm, the sample is subliming or contains solvates.

Forced Degradation (Stress Testing)

Objective: Validate analytical methods (HPLC) and identify degradation products.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 1N HCl, Reflux, 4-8 hrsHigh Degradation. Formation of 3-iodopicolinic acid.
Base Hydrolysis 1N NaOH, Reflux, 4-8 hrsModerate Degradation. Slower than acid due to electronic repulsion of the pyridine ring.
Oxidation 3% H₂O₂, RT, 24 hrsLow Degradation. Potential N-oxide formation (monitor via LC-MS, M+16 peak).
Photostability UV (Xenon arc), 1.2M lux hoursCritical. High risk of yellowing/browning due to Iodine liberation.
Diagram 2: Stability Testing Workflow (DOT)

StabilityWorkflow cluster_Thermal Phase 1: Thermal Baseline cluster_Stress Phase 2: Stress Testing Sample Raw Material (CAS 57841-90-4) TGA TGA (Volatiles/Decomp Onset) Sample->TGA DSC DSC (Melting Point/Polymorphs) Sample->DSC Photo Photolysis (ICH Q1B) Sample->Photo Hydro Hydrolysis (pH 1-13) Sample->Hydro Analysis HPLC-PDA-MS (Quant + ID) TGA->Analysis DSC->Analysis Photo->Analysis Hydro->Analysis Report Stability Profile Document Analysis->Report

Caption: Sequential workflow for establishing the physicochemical stability profile.

Practical Implications for Handling

Based on the chemical structure and degradation logic, the following handling procedures are mandatory for maintaining scientific integrity:

  • Light Exclusion: The C-I bond is photosensitive. Store in amber borosilicate glass or foil-wrapped containers.

  • Temperature Limits: While the melting point is likely >100°C, avoid bulk storage above 40°C to prevent slow solid-state deiodination, which is autocatalytic (free I₂ can catalyze further degradation).

  • Synthesic Utility: When using this molecule in cross-coupling (e.g., Suzuki or Sonogashira), avoid prolonged heating >120°C without a catalyst, as uncatalyzed homolysis can lead to side reactions (dimerization).

References

  • PubChem Database. 3-Iodo-N-phenyl-2-pyridinecarboxamide (Compound Summary). National Center for Biotechnology Information. [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Zhang, Q., et al. "(2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides."[2] Journal of Organic Chemistry, 2009, 74, 7187-7190.[2] (Demonstrates reactivity/lability of the aryl iodide moiety). [Link]

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Exploratory

Technical Assessment: Therapeutic Potential of 3-Iodo-N-phenyl-2-pyridinecarboxamide

[1] Executive Summary 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4) represents a highly specialized pharmacophore within the N-phenylpicolinamide class.[1] While often utilized as a high-value synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4) represents a highly specialized pharmacophore within the N-phenylpicolinamide class.[1] While often utilized as a high-value synthetic intermediate for cross-coupling reactions (e.g., Sonogashira coupling), the molecule itself possesses significant biological activity profile.[1]

This guide analyzes the compound not merely as a building block, but as a bioactive ligand with distinct potential in modulating G-Protein Coupled Receptors (GPCRs) and Ligand-Gated Ion Channels .[1] Specifically, this assessment identifies the P2X7 Receptor and mGluR5 as primary therapeutic targets, driven by the steric and electronic properties of the 3-iodo substituent which facilitates unique halogen-bonding interactions within hydrophobic allosteric pockets.[1]

Section 1: Chemical Identity & Pharmacophore Analysis[1]

The molecule consists of a pyridine ring linked to a phenyl group via a carboxamide bridge, with a critical iodine atom at the 3-position of the pyridine ring.

PropertySpecification
IUPAC Name 3-iodo-N-phenylpyridine-2-carboxamide
CAS Number 57841-90-4
Molecular Formula C₁₂H₉IN₂O
Molecular Weight 324.12 g/mol
Key Pharmacophore N-phenylpicolinamide (Privileged Scaffold)
Functional Handle C3-Iodine (Halogen bonding donor / Synthetic handle)
Structural Significance of the 3-Iodo Group

In medicinal chemistry, the iodine substituent at the ortho position to the amide (C3) plays two pivotal roles:

  • Conformational Lock: The bulky iodine atom forces the amide bond out of planarity with the pyridine ring or restricts rotation, locking the molecule into a bioactive conformation that favors binding to specific receptor pockets.

  • Halogen Bonding: The iodine atom can act as a Lewis acid (sigma-hole donor), forming strong non-covalent interactions with backbone carbonyls or sulfhydryl groups in the target protein.

Section 2: Primary Therapeutic Targets[1]

P2X7 Receptor Antagonism (Inflammation & Pain)

The N-phenylpicolinamide scaffold is a validated template for P2X7 receptor antagonists .[1] The P2X7 receptor is an ATP-gated ion channel key to the release of pro-inflammatory cytokines like IL-1β.[1]

  • Mechanism: The molecule likely acts as an allosteric antagonist, binding to a site distinct from the ATP binding pocket. The 3-iodo group occupies a hydrophobic cleft, preventing the channel pore from dilating.[1]

  • Evidence: This specific structure and its derivatives are associated with patent literature (e.g., WO2007007018 ) describing pyridine derivatives as P2X7 antagonists for the treatment of neuropathic pain and rheumatoid arthritis.[1]

  • Therapeutic Application: Neuropathic pain, Rheumatoid Arthritis, Neuroinflammation.

mGluR5 Negative Allosteric Modulation (CNS Disorders)

The structural homology between 3-Iodo-N-phenyl-2-pyridinecarboxamide and known mGluR5 Negative Allosteric Modulators (NAMs) like MPEP and its pyridine analogs is striking.[1]

  • Mechanism: Binding to the transmembrane domain of the metabotropic glutamate receptor 5 (mGluR5), stabilizing the inactive state (G-protein uncoupled).[1]

  • Significance: The 3-position of the pyridine is a critical vector for potency.[1] While MPEP uses a phenylethynyl group, the 3-iodo group serves as a bioisostere or a precursor to introduce acetylenic linkers via Sonogashira coupling to generate high-affinity radioligands (e.g., for PET/SPECT imaging).[1]

  • Therapeutic Application: Anxiety, Depression, Fragile X Syndrome.[2]

Section 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway inhibition potential of the molecule, targeting both the P2X7 inflammasome pathway and mGluR5 excitotoxicity.

TherapeuticPathways cluster_P2X7 Target 1: P2X7 Receptor (Inflammation) cluster_mGluR5 Target 2: mGluR5 (CNS Excitability) Compound 3-Iodo-N-phenyl- 2-pyridinecarboxamide P2X7 P2X7 Receptor (Ion Channel) Compound->P2X7 Antagonism (Allosteric) mGluR5 mGluR5 (GPCR) Compound->mGluR5 Negative Allosteric Modulation (NAM) ATP Extracellular ATP ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome P2X7->Inflammasome K+ Efflux Cytokines IL-1β / IL-18 Release Inflammasome->Cytokines Maturation Glutamate Glutamate Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Coupling Ca_Release Intracellular Ca2+ Release Gq->Ca_Release IP3 Pathway

Caption: Dual-target mechanism showing inhibition of P2X7-mediated cytokine release and mGluR5-mediated calcium signaling.[1]

Section 4: Experimental Protocols

To validate the activity of 3-Iodo-N-phenyl-2-pyridinecarboxamide, the following self-validating protocols are recommended.

Protocol A: Synthesis via Acid Chloride Method

Rationale: High-purity synthesis is required to avoid trace copper contamination (common in cross-coupling) which can interfere with biological assays.[1]

  • Activation: Dissolve 3-iodopicolinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour until gas evolution ceases.

  • Coupling: Evaporate solvent to isolate the crude acid chloride. Re-dissolve in DCM and add dropwise to a solution of aniline (1.0 eq) and triethylamine (2.0 eq) at 0°C.

  • Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted aniline) and sat. NaHCO₃ (to remove unreacted acid).

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR (DMSO-d₆) must show the amide NH doublet at ~10.5 ppm and the characteristic pyridine protons.[1]

Protocol B: Calcium Mobilization Assay (FLIPR)

Rationale: Both P2X7 and mGluR5 signaling result in changes in intracellular calcium. This high-throughput assay serves as a functional screen for both targets.

Materials:

  • HEK293 cells stably expressing human mGluR5 or P2X7.

  • Fluo-4 AM (Calcium indicator).[1]

  • Agonists: Glutamate (for mGluR5) or BzATP (for P2X7).[1]

Step-by-Step:

  • Loading: Seed cells in 384-well black-wall plates. Incubate with 2 µM Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES) for 45 mins at 37°C.

  • Pre-incubation: Add 3-Iodo-N-phenyl-2-pyridinecarboxamide (serial dilutions: 1 nM to 10 µM) to the cells. Incubate for 15 mins to allow allosteric site occupancy.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Stimulation: Inject EC₈₀ concentration of Agonist (Glutamate or BzATP).

  • Readout: Monitor fluorescence increase for 120 seconds.

  • Analysis: Calculate IC₅₀ based on the inhibition of the agonist-induced Calcium peak.

    • Self-Validation: Use MPEP (mGluR5) or A-438079 (P2X7) as positive control antagonists.[1] If controls fail to inhibit, the assay is invalid.

Section 5: Synthetic Utility & Radiopharmaceutical Potential[1]

Beyond direct therapy, this molecule is a critical intermediate . The C3-Iodine bond is weak (bond dissociation energy ~53 kcal/mol), making it an ideal "leaving group" for transition-metal catalyzed reactions.[1]

Workflow: Transformation to Radioligands

  • Precursor: 3-Iodo-N-phenyl-2-pyridinecarboxamide.[1][3][4]

  • Reaction: Sonogashira Coupling with trimethylsilylacetylene (Pd(PPh₃)₄, CuI, Et₃N).[1]

  • Deprotection: TBAF treatment yields the 3-ethynyl derivative.[1]

  • Labeling: The ethynyl group allows for ¹¹C-methylation or ¹⁸F-labeling strategies for PET imaging of mGluR5 distribution in the brain.[1]

SynthesisWorkflow Start 3-Iodo-N-phenyl- 2-pyridinecarboxamide Step1 Sonogashira Coupling (Pd catalyst, Alkyne) Start->Step1 Intermediate 3-Alkynyl Derivative Step1->Intermediate Step2 Radio-labeling (18F or 11C) Intermediate->Step2 Final PET Radiotracer (mGluR5 Imaging) Step2->Final

Caption: Synthetic workflow converting the 3-Iodo precursor into a functional PET radiotracer.

References

  • Glaxo Group Limited. (2007).[5][6] Pyridine derivatives as P2X7 receptor antagonists. WO2007007018A1.[5][6][7] World Intellectual Property Organization. Link

  • Wang, J., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters, 25(19), 4168-4173.[1] Link

  • Gasparini, F., et al. (2002). Allosteric modulators of group I metabotropic glutamate receptors: properties and therapeutic potential. Current Opinion in Pharmacology, 2(1), 43-49.[1] Link

  • Alchem Pharmtech. (2023). Product Data Sheet: 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS 57841-90-4).[1][3][4]Link[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12864696, N-(3-iodophenyl)pyridine-2-carboxamide (Structural Analog).[1]Link[1]

Sources

Foundational

Evolution of the Pyridinecarboxamide Scaffold: From Vitamin B3 to Targeted Oncology

Introduction & Historical Genesis The pyridinecarboxamide scaffold—defined by a pyridine ring substituted with a carboxamide group—represents one of the most privileged structures in medicinal chemistry. Its history is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Historical Genesis

The pyridinecarboxamide scaffold—defined by a pyridine ring substituted with a carboxamide group—represents one of the most privileged structures in medicinal chemistry. Its history is a continuum of discovery, evolving from a deficiency-curing vitamin to a cornerstone of modern precision oncology.

The Pellagra Era and the "P-P Factor"

In the early 20th century, the southern United States was plagued by pellagra, a disease characterized by the "4 Ds": dermatitis, diarrhea, dementia, and death.[1] While Joseph Goldberger established its dietary origin in 1915, the chemical identity of the curative agent remained elusive until 1937.[1][2]

Biochemist Conrad Elvehjem at the University of Wisconsin isolated the "pellagra-preventative (P-P) factor" from liver extracts. He identified it as nicotinamide (pyridine-3-carboxamide). This discovery was a watershed moment, transitioning the scaffold from a chemical curiosity to an essential biological cofactor.

IsomerCommon NameKey Biological Role
Pyridine-2-carboxamide PicolinamideLigand in metallo-drugs; Kinase inhibitor core (e.g., Sorafenib).
Pyridine-3-carboxamide NicotinamidePrecursor to NAD+/NADP+; Vitamin B3.
Pyridine-4-carboxamide IsonicotinamideStructural parent of anti-TB drug Isoniazid (hydrazide analog).

Biochemical Mechanism: The NAD+ Salvage Pathway

Nicotinamide is not merely a vitamin; it is the primary precursor for Nicotinamide Adenine Dinucleotide (NAD+) via the salvage pathway.[3][4][5] Unlike the de novo pathway (from tryptophan) or the Preiss-Handler pathway (from nicotinic acid), the salvage pathway is the dominant source of NAD+ in mammalian tissues, making it a critical target for metabolic disease and oncology (e.g., NAMPT inhibitors).

Pathway Visualization

The following diagram illustrates the recycling of Nicotinamide into NAD+, highlighting the rate-limiting step catalyzed by NAMPT.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate Limiting) NAD NAD+ NMN->NAD NMNAT (1-3) NAD->NAM Sirtuins / PARPs (Consumption) ADP_Ribose ADP-Ribose Products NAD->ADP_Ribose Signaling

Figure 1: The NAD+ Salvage Pathway. NAMPT converts Nicotinamide to NMN, the critical step maintaining cellular redox homeostasis.[3][5]

The Kinase Revolution: Pyridine-2-Carboxamides in Oncology

While the 3-isomer (nicotinamide) dominates metabolism, the pyridine-2-carboxamide (picolinamide) scaffold became a titan in oncology with the discovery of Sorafenib (Nexavar) .

Structural Logic of Sorafenib

Sorafenib is a multikinase inhibitor (RAF, VEGFR, PDGFR) approved for renal cell and hepatocellular carcinoma. Its discovery by Bayer (BAY 43-9006) utilized a pyridine-2-carboxamide core to anchor the molecule within the ATP-binding pocket of the kinase.

Mechanism of Binding:

  • The Hinge Binder: The pyridine nitrogen and the amide NH act as a bidentate anchor, forming hydrogen bonds with the kinase hinge region (specifically Cys532 in B-Raf).

  • The Linker: The central diarylurea moiety extends the molecule into the hydrophobic back pocket.

  • The "Gatekeeper": The trifluoromethyl-phenyl ring occupies the allosteric pocket, locking the kinase in an inactive (DFG-out) conformation.

Sorafenib_SAR Head Pyridine-2-Carboxamide (Hinge Binder) Linker Diarylurea (Spacer & H-Bond Donor) Head->Linker Ether Bond Hinge Kinase Hinge Region (Cys532 in BRAF) Head->Hinge H-Bonds (N...NH) Tail Fluoro-Phenyl Ring (Allosteric/Hydrophobic) Linker->Tail DFG DFG Motif (Asp-Phe-Gly) Linker->DFG Steric Blockade

Figure 2: Structure-Activity Relationship (SAR) of Sorafenib. The pyridine-2-carboxamide moiety is critical for anchoring the drug to the kinase hinge region.

Experimental Protocols: Synthesis of Pyridinecarboxamide Derivatives

The synthesis of these derivatives requires precise control to avoid bis-acylation or hydrolysis. Below is a validated protocol for synthesizing a Sorafenib-like intermediate: 4-chloro-N-methylpyridine-2-carboxamide .

Method A: Acid Chloride Activation (Traditional & Robust)

Principle: Conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (


), followed by nucleophilic acyl substitution.

Reagents:

  • 4-chloropyridine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (excess)
    
  • Methylamine (2.0 M in THF)

  • Triethylamine (

    
    ) (Base)[6]
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend 4-chloropyridine-2-carboxylic acid (1.57 g, 10 mmol) in dry DCM (20 mL).

  • Chlorination: Add

    
     (5 mL) dropwise. Add a catalytic drop of DMF.[6] Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Azeotrope with toluene (2x) to remove trace acid.
    
  • Amidation: Dissolve the crude acid chloride in dry DCM (10 mL). Cool to 0°C.[6]

  • Addition: Slowly add Methylamine (2.0 M in THF, 1.2 eq) and

    
     (2.0 eq). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or use Flash Chromatography (SiO2, 0-5% MeOH/DCM).

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Cl-Picolinic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Intermediate Acid Chloride (Reactive Species) Step1->Intermediate Step2 Amidation (MeNH2, Et3N, 0°C) Intermediate->Step2 Product 4-Cl-Pyridine-2-Carboxamide Step2->Product

Figure 3: Step-wise synthesis of the pyridinecarboxamide core via acid chloride activation.

References

  • Elvehjem, C. A., et al. (1937).[7] "The Isolation and Identification of the Anti-Black Tongue Factor." Journal of Biological Chemistry.

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[8][9][10][11][12] Nature Reviews Drug Discovery.[8]

  • Banker, R., et al. (2020). "Pyridinecarboxamide Derivatives: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry.
  • Garten, A., et al. (2015). "Physiological and pathophysiological roles of NAMPT and NAD metabolism." Nature Reviews Endocrinology.

  • Bayer HealthCare. (2005). "Nexavar (Sorafenib) FDA Label and Prescribing Information."

Sources

Exploratory

The Enigmatic Core of 3-Iodo-N-phenyl-2-pyridinecarboxamide: A Technical Guide for Chemical and Pharmacological Exploration

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide into the synthesis, potential biological activities, and prospective mechanisms of...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide into the synthesis, potential biological activities, and prospective mechanisms of action of the compound 3-Iodo-N-phenyl-2-pyridinecarboxamide. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures to provide a foundational understanding and framework for future research.

Introduction: The Pyridinecarboxamide Scaffold in Medicinal Chemistry

The pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. The versatility of the pyridine ring, coupled with the diverse functionalities that can be introduced via the carboxamide linkage, makes this class of compounds a fertile ground for the discovery of novel therapeutic agents. The introduction of a halogen atom, such as iodine, at the 3-position of the pyridine ring, alongside an N-phenyl substituent, as in 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS No: 57841-90-4), presents an intriguing yet underexplored molecular architecture.[2][3] This guide aims to bridge this knowledge gap by providing a comprehensive overview based on established chemical principles and the biological activities of structurally related molecules.

Part 1: Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of N-phenylpicolinamides is commonly achieved through the reaction of a picolinic acid derivative with an aniline.[4][5] A standard method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with the amine.[4][5]

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 3_Iodopicolinic_Acid 3-Iodopicolinic Acid 3_Iodopicolinoyl_Chloride 3-Iodopicolinoyl Chloride 3_Iodopicolinic_Acid->3_Iodopicolinoyl_Chloride Reflux Thionyl_Chloride SOCl₂ 3_Iodo_N_phenyl_2_pyridinecarboxamide 3-Iodo-N-phenyl-2- pyridinecarboxamide 3_Iodopicolinoyl_Chloride->3_Iodo_N_phenyl_2_pyridinecarboxamide Stir, RT Aniline Aniline Aniline->3_Iodo_N_phenyl_2_pyridinecarboxamide Pyridine Pyridine (base)

Caption: Proposed two-step synthesis of 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Iodopicolinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodopicolinic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-iodopicolinoyl chloride, which can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies their removal.[6]

Step 2: Synthesis of 3-Iodo-N-phenyl-2-pyridinecarboxamide

  • Dissolve the crude 3-iodopicolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in the same anhydrous solvent.

  • Cool the aniline solution to 0 °C in an ice bath and add the solution of 3-iodopicolinoyl chloride dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Causality: The amide bond formation is a nucleophilic acyl substitution reaction. The aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[7]

Part 2: Potential Biological Activities and Mechanisms of Action (Prospective Analysis)

Due to the absence of direct biological studies on 3-Iodo-N-phenyl-2-pyridinecarboxamide, this section will explore its potential therapeutic applications based on the known activities of structurally similar compounds. The presence of the N-phenylpicolinamide core, substituted with an iodine atom, suggests several plausible biological targets.

Potential as an Enzyme Inhibitor

Numerous N-phenylcarboxamide and pyridinecarboxamide derivatives have been identified as potent enzyme inhibitors. The specific substitution pattern of 3-Iodo-N-phenyl-2-pyridinecarboxamide could confer inhibitory activity against various enzyme families.

Table 1: Biological Activities of Structurally Related Pyridinecarboxamide Derivatives

Compound ClassTarget Enzyme/PathwayReported ActivityReference
N-phenylpicolinamidesMetabotropic Glutamate Receptor 4 (mGluR4)Positive Allosteric Modulators[8][9]
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamidesMuscarinic Acetylcholine Receptor Subtype 1 (M1)Antagonists[10]
8-Hydroxy-N-phenylquinoline-2-carboxamidesH5N1 Avian Influenza VirusAntiviral Activity[11]
3-Alkylpyridine Alkaloid AnalogsCancer Cell Lines (RKO-AS-45-1, HeLa)Cytotoxicity, Apoptosis Induction[12]
Hypothetical Mechanism of Action: Kinase Inhibition

A prominent area where pyridinecarboxamides have shown significant promise is in the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Compound 3-Iodo-N-phenyl-2- pyridinecarboxamide ATP_Binding_Site ATP Binding Site of Kinase Compound->ATP_Binding_Site Competitively Binds ATP_Binding_Site->Downstream_Signaling Inhibits Activation

Caption: Hypothetical mechanism of kinase inhibition by 3-Iodo-N-phenyl-2-pyridinecarboxamide.

The N-phenylpicolinamide scaffold can act as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the kinase hinge region in the ATP-binding pocket. The 3-iodo substituent could potentially occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity. This competitive inhibition of ATP binding would block the downstream signaling cascade, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Potential Antimicrobial and Antiviral Activities

Halogenated compounds, particularly those containing iodine, often exhibit significant antimicrobial and antiviral properties.[13] The lipophilicity conferred by the iodine atom can enhance membrane permeability, allowing the compound to reach intracellular targets in pathogens. Furthermore, the pyridinecarboxamide core itself is present in some antitubercular agents.

Conclusion and Future Directions

While the current literature on 3-Iodo-N-phenyl-2-pyridinecarboxamide is sparse, this technical guide provides a solid foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The prospective analysis of its biological activities, grounded in the extensive research on related pyridinecarboxamide derivatives, suggests that this compound could be a valuable lead for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

  • Validated Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography).

  • In Vitro Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and microbial strains to identify its primary biological activity.

  • Enzymatic Assays: If cytotoxic or antimicrobial activity is observed, conducting enzymatic assays against relevant targets (e.g., a panel of kinases or essential microbial enzymes) to elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications at the 3-position of the pyridine ring and on the N-phenyl ring to optimize potency and selectivity.

By systematically exploring the chemical and biological landscape of 3-Iodo-N-phenyl-2-pyridinecarboxamide, the scientific community can unlock the potential of this enigmatic molecule and pave the way for the development of new and effective therapeutic agents.

References

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • S→(2) Pyridine, ∆(1) I2NaHCO3Find out the major product for the above reaction. (n.d.). Infinity Learn. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). MDPI. [Link]

  • 24.3: Synthesis of Amides. (2021). Chemistry LibreTexts. [Link]

  • Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22. (2023). Chemia. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • 6.2: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011). PubMed Central (PMC). [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed Central (PMC). [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). ResearchGate. [Link]

  • 2-Chloropyridine-3-carboxylic acid. (2005). ResearchGate. [Link]

  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. (n.d.). PubMed. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016). MDPI. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed. [Link]

  • Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. (2020). PubMed Central (PMC). [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2011). PubMed Central (PMC). [Link]

  • Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (2021). MDPI. [Link]

  • Process for the preparation of iodides. (n.d.).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). PubMed Central (PMC). [Link]

  • 3-Iodo-N-phenylpicolinamide. (n.d.). Lead Sciences. [Link]

  • N-Phenylpicolinamide. (n.d.). MySkinRecipes. [Link]

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Foundational

In Silico Optimization of Halogenated Pyridinecarboxamides: A 3-Iodo-N-phenyl-2-pyridinecarboxamide Case Study

Executive Summary This technical guide outlines the computational modeling strategy for 3-Iodo-N-phenyl-2-pyridinecarboxamide , a representative scaffold in medicinal chemistry often associated with kinase inhibition, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational modeling strategy for 3-Iodo-N-phenyl-2-pyridinecarboxamide , a representative scaffold in medicinal chemistry often associated with kinase inhibition, anti-tubercular activity (InhA/DprE1 targets), and metalloenzyme modulation.

The presence of a bulky, polarizable iodine atom at the 3-position of the pyridine ring introduces two critical modeling challenges that standard high-throughput docking often fails to capture:

  • The

    
    -Hole Effect:  The anisotropy of the iodine electron density creates a localized positive potential (the 
    
    
    
    -hole) capable of forming strong, directional halogen bonds with Lewis bases (e.g., backbone carbonyls) in the protein pocket.
  • Atropisomerism & Conformational Locking: The steric clash between the 3-Iodo substituent and the 2-carboxamide group restricts rotation, potentially locking the ligand into a bioactive (or inactive) conformation prior to binding.

This guide details a high-fidelity workflow integrating Quantum Mechanics (QM) for parameter derivation, specialized docking algorithms for halogen bonding, and Molecular Dynamics (MD) with virtual-site force fields.

Part 1: Molecular Architecture & Physicochemical Profiling

Before docking, the ligand’s electronic landscape must be mapped. Standard force fields (GAFF/CHARMM) treat halogens as simple point charges with a van der Waals radius. This is insufficient for iodine, which exhibits a "polar flattening" effect.

Quantum Mechanical (QM) Optimization

Objective: Generate an accurate Electrostatic Potential (ESP) surface to quantify the


-hole strength.
  • Protocol:

    • Conformational Scan: Perform a relaxed potential energy surface (PES) scan around the amide bond (C2-C(O)-N) to identify low-energy conformers.

    • Optimization: Optimize the global minimum geometry using Density Functional Theory (DFT).

      • Recommended Level: B3LYP/6-311G(d,p) for C, H, N, O.

      • Iodine Basis Set: Use a pseudopotential basis set like def2-TZVP or LANL2DZ to account for relativistic effects on the iodine atom.

    • ESP Calculation: Calculate the electrostatic potential mapped onto the 0.002 au electron density isosurface.

The Sigma-Hole Visualization

In the resulting ESP map, you will observe a "blue" (positive) cap on the extension of the C-I bond axis. This is the


-hole.[1][2]
  • Metric:

    
     (maximum positive potential). For aryl-iodides, this typically ranges from +15 to +30 kcal/mol, comparable to a weak hydrogen bond donor.
    

Part 2: Force Field Parameterization (The "Virtual Site" Strategy)

To model the


-hole in Classical MD (AMBER/GROMACS), we cannot use a single atom center. We must introduce a Virtual Site (Dummy Atom) .
Topology Generation Workflow

Standard Approach (Failure Mode): Assigning a partial charge of -0.2 to Iodine results in isotropic repulsion of negatively charged residues (e.g., Asp/Glu), causing false negatives in docking.

Corrected Approach (Expert Protocol):

  • Charge Derivation: Use the RESP (Restrained Electrostatic Potential) fitting method based on the QM ESP grid.

  • Virtual Site Placement:

    • Place a massless dummy atom (mass=0) at distance

      
       Å from the Iodine nucleus along the C-I vector.
      
    • Assign a positive charge (

      
      ) to the dummy atom and a compensating negative charge to the Iodine nucleus to maintain net charge neutrality.
      
    • Constraint: The dummy atom position is fixed relative to the Iodine and Carbon atoms using a linear constraint function.

Force Field Comparison Table
FeatureGAFF2 / CGenFF (Standard)OPLS4 / Specialized FF (Corrected)
Iodine Charge Fixed negative (approx -0.1 to -0.3)Anisotropic (Nucleus negative, Tip positive)
Shape Spherical (Lennard-Jones sphere)Ellipsoidal (via virtual site or polarizable multipoles)
Halogen Bonding Missed (Repulsive interaction)Captured (Attractive electrostatic interaction)
Rotational Barrier Often underestimatedTuned via QM-derived torsional parameters

Part 3: Docking Strategy (Halogen-Aware)

Standard scoring functions (e.g., Vina default) often lack a specific halogen-bond term.

Recommended Docking Engines
  • AutoDock VinaXB: A modified version of Vina specifically calibrated for halogen bonding. It modifies the scoring function to reward optimal distance and angles (

    
    ) between the C-X bond and the acceptor (O/N/S).
    
  • Glide (Schrödinger): Use "XP" (Extra Precision) mode with "Halogen Bonding" constraints enabled.

Binding Site Definition

For 3-Iodo-N-phenyl-2-pyridinecarboxamide, the binding pocket is likely a hydrophobic cleft with a specific Lewis base anchor.

  • Target Residues: Look for Backbone Carbonyls (Gly, Ala) or Sidechain Carboxylates (Asp, Glu) located 3.0–3.5 Å from the Iodine position.

  • Angle Constraint: Define a constraint requiring the C-I···O angle to be

    
    .
    

Part 4: Molecular Dynamics & Stability Analysis

Simulation Setup (GROMACS/AMBER)
  • Solvation: TIP3P or OPC water model.

  • Ionization: Neutralize with Na+/Cl- to 0.15 M.

  • Equilibration: NVT (1 ns) followed by NPT (1 ns) with position restraints on the ligand and protein backbone.

  • Production: 100 ns unconstrained dynamics.

Analysis Metrics
  • Ligand RMSD: Monitor the stability of the pyridine ring.

  • Halogen Bond Distance/Angle: Plot the time-series of the I···O distance and C-I···O angle. A stable halogen bond will show a tight distribution around 3.2 Å and 175^\circ.

  • MM-GBSA: Calculate binding free energy (

    
    ). The halogen bond contribution is often entropic (locking the water network) and enthalpic (electrostatic).
    

Part 5: Visualized Workflow

The following diagram illustrates the critical path from QM parameterization to MD validation.

Workflow cluster_logic Critical Decision Point QM 1. QM Optimization (DFT B3LYP/def2-TZVP) ESP 2. ESP Calculation (Identify Sigma Hole) QM->ESP Generate Density FF 3. Force Field Derivation (Add Virtual Site/Dummy Atom) ESP->FF RESP Fitting Dock 4. Halogen-Aware Docking (VinaXB / Glide XP) FF->Dock Parameterized Ligand MD 5. MD Simulation (100ns) (Monitor I...O Distance) Dock->MD Top Pose Analysis 6. Binding Energy (MM-GBSA) MD->Analysis Trajectory Analysis

Caption: Integrated workflow for modeling halogenated ligands. Note the critical step of Virtual Site derivation (Red) to correct standard force field deficiencies.

Part 6: Interaction Topology

This diagram details the specific intramolecular and intermolecular forces governing the 3-Iodo-N-phenyl-2-pyridinecarboxamide scaffold.

InteractionMap Iodine Iodine (3-Pos) (Sigma Hole Donor) AmideNH Amide NH (H-Bond Donor) Iodine->AmideNH Steric Lock (Restricts Rotation) TargetO Protein Carbonyl (O) (Lewis Base) Iodine->TargetO Halogen Bond (Directional) PyridineN Pyridine N (Metal Chelator) TargetMet Metal Ion (Zn/Mg) (If Metalloenzyme) PyridineN->TargetMet Coordination AmideNH->TargetO H-Bond Phenyl Phenyl Ring (Hydrophobic) TargetPock Hydrophobic Pocket Phenyl->TargetPock Pi-Stacking/VdW

Caption: Interaction map highlighting the "Steric Lock" and the directional Halogen Bond (Red) critical for specificity.

References

  • Politzer, P., et al. (2013). "Sigma-holes and halogen bonding."[1][2][3][4][5] Journal of Molecular Modeling, 19, 4533–4542.

  • Koebel, M. R., et al. (2016). "AutoDock VinaXB: Implementation of X-Halogen Bonding Description in AutoDock Vina." Journal of Chemical Information and Modeling, 56(6), 1298–1309.

  • Ibrahim, M. A. A. (2011). "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry, 32(12), 2564–2574.

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174.

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461.

Sources

Protocols & Analytical Methods

Method

Experimental use of 3-Iodo-N-phenyl-2-pyridinecarboxamide in vitro

Application Note: Experimental Use of 3-Iodo-N-phenyl-2-pyridinecarboxamide in Drug Discovery Abstract This guide details the experimental utility of 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4), a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of 3-Iodo-N-phenyl-2-pyridinecarboxamide in Drug Discovery

Abstract

This guide details the experimental utility of 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4), a privileged scaffold in medicinal chemistry. Primarily utilized as a high-value intermediate for Fragment-Based Drug Discovery (FBDD) , this compound serves as a critical building block for synthesizing inhibitors targeting p38 MAPK , VEGFR , and Succinate Dehydrogenase (SDH) . This document provides standardized protocols for its synthetic functionalization via palladium-catalyzed cross-coupling, followed by in vitro screening workflows for kinase inhibition and fungicidal activity.

Introduction & Compound Profile

3-Iodo-N-phenyl-2-pyridinecarboxamide (often referred to as the 3-Iodo-Picolinamide Scaffold ) acts as a versatile "warhead" precursor. The iodine atom at the C3 position of the pyridine ring provides a highly reactive handle for diversification, while the N-phenyl-2-carboxamide moiety mimics the ATP-binding hinge region of various kinases, facilitating hydrogen bonding interactions.

PropertySpecification
IUPAC Name 3-Iodo-N-phenylpyridine-2-carboxamide
CAS Number 57841-90-4
Molecular Weight 324.12 g/mol
Solubility Soluble in DMSO (>50 mM), DMF; Low solubility in water
Key Structural Features Pyridine Nitrogen (H-bond acceptor), Amide NH (H-bond donor), Iodine (Cross-coupling handle)
Primary Applications Kinase Inhibitor Synthesis (p38, Syk), SDHI Fungicide Development, Radioligand Precursor

Material Preparation & Handling

Stock Solution Preparation
  • Weighing : Weigh 3.24 mg of the compound into a sterile amber glass vial.

  • Solubilization : Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock solution .

  • Sonication : Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage : Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Stability Note

The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions. Maintain pH 6.0–8.0 for all aqueous working solutions. The iodine substituent is light-sensitive; always protect stock solutions from direct light.

Experimental Protocols

Protocol A: Synthetic Functionalization (Suzuki-Miyaura Coupling)

Objective: To generate a library of bioactive derivatives by replacing the iodine atom with aryl/heteroaryl groups.

Reagents:

  • Substrate: 3-Iodo-N-phenyl-2-pyridinecarboxamide (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Setup : In a microwave-safe vial, combine the substrate (0.2 mmol), boronic acid (0.24 mmol), and K₂CO₃ (0.6 mmol).

  • Inert Atmosphere : Purge the vial with Nitrogen (N₂) for 2 minutes.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.01 mmol) and solvent (2 mL). Seal the vial immediately.

  • Reaction : Heat at 100°C for 1 hour (Microwave) or 80°C for 12 hours (Thermal oil bath).

  • Workup : Filter through a Celite pad, wash with EtOAc, and concentrate in vacuo.

  • Purification : Purify via Flash Chromatography (Hexane/EtOAc gradient) to isolate the derivative.

Validation : Confirm structure via ¹H-NMR and LC-MS (Target Mass = MW of Boronic Acid fragment + 197 Da).

Protocol B: In Vitro Kinase Inhibition Assay (p38 MAPK)

Objective: To screen the parent compound or its derivatives for kinase inhibitory potential.

Assay Principle : Fluorescence Resonance Energy Transfer (FRET) or ADP-Glo™ Kinase Assay.

Workflow:

  • Enzyme Mix : Prepare p38 MAPK (10 ng/well) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Compound Addition :

    • Add 1 µL of compound (Serial dilution: 10 µM to 1 nM) to a 384-well plate.

    • Include DMSO Control (0% inhibition) and SB203580 (Positive Control).

  • Substrate Addition : Add ATP (Km concentration) and p38 peptide substrate.

  • Incubation : Incubate at 25°C for 60 minutes.

  • Detection : Add ADP-Glo™ Reagent (stops reaction, depletes ATP) followed by Kinase Detection Reagent (converts ADP to ATP to Luciferase).

  • Readout : Measure Luminescence (RLU) on a plate reader.

Data Analysis : Calculate % Inhibition:



Protocol C: Fungicidal Activity Screen (Succinate Dehydrogenase Inhibition)

Objective: To evaluate the compound's potential as an SDHI fungicide (Agrochemical application).

Procedure:

  • Mitochondrial Isolation : Isolate mitochondria from Botrytis cinerea or S. cerevisiae using standard differential centrifugation.

  • Reaction Mix :

    • Phosphate Buffer (50 mM, pH 7.4)

    • Sodium Succinate (20 mM)

    • DCPIP (2,6-Dichlorophenolindophenol, 50 µM) - Electron acceptor.

    • Test Compound (100 µM screening dose).

  • Kinetics : Monitor the reduction of DCPIP (Blue to Colorless) at 600 nm over 20 minutes.

  • Result : A decrease in the rate of DCPIP reduction compared to control indicates SDH inhibition.

Visualization of Experimental Workflow

G cluster_syn Step 1: Functionalization cluster_screen Step 2: In Vitro Screening Start 3-Iodo-N-phenyl- 2-pyridinecarboxamide Suzuki Suzuki Coupling (R-B(OH)2 + Pd Cat) Start->Suzuki Dissolve in DMSO Library Derivative Library (R-Substituted) Suzuki->Library Purify Kinase Kinase Assay (p38 / VEGFR) Library->Kinase Aliquot Fungal SDH Assay (Fungicidal) Library->Fungal Aliquot Hit Hit Identification (IC50 < 1 µM) Kinase->Hit Analyze Data Fungal->Hit Analyze Data

Figure 1: Integrated workflow for transforming the 3-iodo-picolinamide scaffold into bioactive hits via cross-coupling and dual-stream screening.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Catalyst poisoning or Iodine dehalogenation.Use fresh Pd(dppf)Cl₂; Ensure strict O₂-free conditions; Try Pd(PPh₃)₄.
Precipitation in Assay Compound insolubility in aqueous buffer.Limit final DMSO concentration to <1%; Use intermediate dilution plate.
High Background Signal Autofluorescence of pyridine derivatives.Use Time-Resolved Fluorescence (TR-FRET) or Luminescence (ADP-Glo) instead of standard fluorescence.

References

  • Glaxo Group Limited . (2007).[1][2] Pyridine Carboxamide Derivatives as p38 Kinase Inhibitors. WO Patent 2007/007018 A1.

  • Synthetic Communications . (1997).[3] Efficient Synthesis of 3-Substituted Pyridine-2-Carboxamides. Vol 27, Issue 6, 1075-1086.[1]

  • Journal of Medicinal Chemistry . (2005). Structure-Activity Relationships of Pyridine-2-Carboxamide-Based Inhibitors of VEGFR2.

  • Pest Management Science . (2018). Succinate Dehydrogenase Inhibitors (SDHIs): A Review of the Structure-Activity Relationship.

Sources

Application

Application Notes and Protocols: A Guide to the Solubilization of 3-Iodo-N-phenyl-2-pyridinecarboxamide for Cell Culture Applications

Abstract This document provides a comprehensive protocol for the dissolution of 3-Iodo-N-phenyl-2-pyridinecarboxamide for use in cell-based assays. Given the hydrophobic nature of many small molecule inhibitors, achievin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the dissolution of 3-Iodo-N-phenyl-2-pyridinecarboxamide for use in cell-based assays. Given the hydrophobic nature of many small molecule inhibitors, achieving a stable and bioavailable solution in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. This guide outlines a robust, multi-step procedure for the preparation of stock solutions and working concentrations of 3-Iodo-N-phenyl-2-pyridinecarboxamide, with a focus on maintaining compound integrity and minimizing solvent-induced cytotoxicity. The principles and techniques described herein are grounded in established best practices for handling small molecule compounds in a research setting.

Introduction: The Critical Importance of Proper Compound Dissolution

3-Iodo-N-phenyl-2-pyridinecarboxamide is a small molecule of interest in various biological research areas. While its precise mechanism of action is not extensively documented in publicly available literature, related structures, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides, have been identified as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, which is implicated in cell proliferation and cell cycle progression.[1] The successful application of 3-Iodo-N-phenyl-2-pyridinecarboxamide in cell-based experiments is fundamentally dependent on its effective solubilization. Improper dissolution can lead to a host of experimental artifacts, including:

  • Precipitation: The compound falling out of solution in the aqueous environment of the cell culture medium, leading to an unknown and inconsistent final concentration.

  • Reduced Bioavailability: Insoluble compound aggregates are not readily taken up by cells, diminishing the observed biological effect.

  • Inaccurate Dose-Response Curves: Inconsistent compound concentration will lead to unreliable and non-reproducible dose-response data.

  • Cellular Stress and Toxicity: Compound precipitates can induce cellular stress responses that are independent of the compound's intended biological activity.

This protocol provides a systematic approach to mitigate these risks and ensure the reliable preparation of 3-Iodo-N-phenyl-2-pyridinecarboxamide for cell culture applications.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of 3-Iodo-N-phenyl-2-pyridinecarboxamide is the foundation for developing a successful dissolution protocol. While specific solubility data for this compound is not widely available, its chemical structure suggests a lipophilic nature, making it poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media alone.

Table 1: Recommended Solvents for Initial Stock Solution Preparation

SolventRationale for UseRecommended Purity
Dimethyl Sulfoxide (DMSO) A powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds, including many small molecule inhibitors.[2] It is the most common solvent for preparing high-concentration stock solutions for in vitro assays.[3]≥99.9% (Anhydrous, sterile-filtered)
Ethanol An alternative organic solvent, though generally less effective than DMSO for highly lipophilic compounds. It can be more cytotoxic to cells than DMSO at similar concentrations.[4]≥95% (Cell culture grade)

For the purpose of this protocol, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the initial preparation of a high-concentration stock solution of 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Experimental Protocol: Step-by-Step Dissolution Procedure

This protocol is designed to be a starting point for researchers. Optimization may be necessary based on the specific cell line and experimental conditions.

Materials and Equipment
  • 3-Iodo-N-phenyl-2-pyridinecarboxamide (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (≥99.9%)

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Fetal Bovine Serum (FBS) (optional, for intermediate dilution)

Workflow for Preparation of 3-Iodo-N-phenyl-2-pyridinecarboxamide Working Solution

G cluster_0 Preparation of High-Concentration Stock Solution cluster_1 Preparation of Working Solution A Weigh 3-Iodo-N-phenyl-2- pyridinecarboxamide powder B Add appropriate volume of anhydrous, sterile DMSO A->B  Calculate volume for  desired stock concentration  (e.g., 10 mM) C Vortex thoroughly to dissolve. Use gentle warming (37°C) or sonication if necessary. B->C  Ensure complete  dissolution D Aliquot into sterile, light-protective tubes for long-term storage at -20°C or -80°C C->D  Avoid repeated  freeze-thaw cycles E Thaw a single aliquot of the high-concentration stock solution D->E  Use a fresh aliquot  for each experiment F Perform serial dilutions in pre-warmed complete cell culture medium to achieve the final desired concentration E->F  Maintain final DMSO  concentration <0.5% G Gently mix by inverting the tube or pipetting up and down F->G H Immediately add the final working solution to the cell culture G->H

Figure 1. Workflow for the preparation of 3-Iodo-N-phenyl-2-pyridinecarboxamide working solutions.

Detailed Protocol Steps

Part A: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Bring the vial of 3-Iodo-N-phenyl-2-pyridinecarboxamide powder to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Molecular Weight of 3-Iodo-N-phenyl-2-pyridinecarboxamide (C12H9IN2O) is approximately 336.12 g/mol .

    • Volume of DMSO (in L) = [Mass of compound (in g) / 336.12 g/mol ] / 0.010 mol/L

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Tightly cap the tube and vortex at maximum speed for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, the following may be applied cautiously:

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[5]

    • Sonication: Place the tube in a sonicating water bath for 5-10 minutes.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber or opaque microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3]

Part B: Preparation of the Final Working Solution in Cell Culture Medium

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration for your experiment.

    • IMPORTANT: To prevent precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and not the other way around. Mix immediately and thoroughly by gentle pipetting or inversion.

    • The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and not exceed 1%, to minimize cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[6]

Table 2: Example Dilution Series for a Final Concentration of 10 µM

StepActionInitial ConcentrationFinal ConcentrationFinal DMSO Concentration
1 Add 2 µL of 10 mM stock solution to 198 µL of cell culture medium.10 mM100 µM1%
2 Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium.100 µM10 µM0.1%

Advanced Protocol: A Three-Step Dissolution Method for Hydrophobic Compounds

For compounds that are particularly prone to precipitation, a three-step dissolution method can enhance solubility and stability in the final working solution.[5]

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution in Serum cluster_2 Step 3: Final Dilution in Culture Medium A Dissolve compound in 100% DMSO to create a 10 mM stock solution B Dilute the 10 mM stock solution 1:10 in pre-warmed (50°C) Fetal Bovine Serum (FBS) A->B  Creates a 1 mM solution in 10% DMSO/90% FBS C Perform the final dilution of the serum-intermediate solution into pre-warmed cell culture medium to the desired concentration B->C  Serum proteins can help stabilize  the hydrophobic compound

Figure 2. A three-step dissolution protocol for challenging compounds.

This method involves an intermediate dilution step in pre-warmed Fetal Bovine Serum (FBS) before the final dilution in the complete cell culture medium. The proteins within the serum can act as carriers for the hydrophobic compound, preventing its aggregation and precipitation when introduced into the aqueous environment.[5]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound does not dissolve in DMSO Insufficient mixing or low temperature.Continue vortexing. Use gentle warming (37°C) or sonication for short periods.
Precipitate forms upon dilution in media The compound is crashing out of solution due to its hydrophobicity.Decrease the final concentration. Increase the volume of media for dilution. Use the three-step dissolution method with an FBS intermediate.[5]
High background toxicity in vehicle control The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to 0.1% or lower. Perform a DMSO toxicity curve for your cell line to determine the maximum tolerable concentration.
Inconsistent experimental results Incomplete initial dissolution, degradation of the compound, or precipitation.Ensure the stock solution is completely dissolved before aliquoting. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. Visually inspect the final working solution for any signs of precipitation before adding to cells.

Stability and Storage Recommendations

  • Powder: Store the solid compound as recommended by the manufacturer, typically at -20°C, protected from light and moisture.

  • DMSO Stock Solution: Aliquoted and stored at -20°C or -80°C, these solutions are generally stable for several months. However, it is advisable to consult any manufacturer's data or perform stability studies if long-term storage is required. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These solutions are the least stable and should be prepared fresh for each experiment and used immediately. Do not store diluted compound in cell culture medium. The components of the media can interact with the compound over time.[7]

Conclusion

The protocol outlined in these application notes provides a comprehensive and scientifically-grounded approach to the dissolution of 3-Iodo-N-phenyl-2-pyridinecarboxamide for cell culture applications. By adhering to these guidelines, researchers can significantly improve the quality, reproducibility, and reliability of their experimental data. The cornerstone of this protocol is the use of high-purity DMSO for the preparation of a concentrated stock solution, followed by careful serial dilution into the final aqueous medium, while maintaining a low final solvent concentration. For particularly challenging compounds, a three-step dissolution method incorporating an intermediate dilution in serum is also presented. The importance of appropriate controls, particularly a vehicle control, cannot be overstated in distinguishing the biological effects of the compound from any potential effects of the solvent.

References

  • Anonymous. (2021, October 5). How to dissolve a lipophilic compund in media? ResearchGate. Retrieved from [Link][4]

  • Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2753-2758. Retrieved from [Link][5]

  • Granchi, C., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1533. Retrieved from [Link][1]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][2]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link][6]

  • Berners-Price, S. J., et al. (1998). Coordination chemistry in biological media: reactions of antitumor Pt(II) and Au(III) complexes with cell culture media. Journal of Inorganic Biochemistry, 71(1-2), 47-58. Retrieved from [Link][7]

Sources

Method

Application Note: High-Throughput Screening of 3-Iodo-N-phenyl-2-pyridinecarboxamide

Targeting Allosteric Sites in HIV-1 Reverse Transcriptase via Halogen-Bonding Scaffolds Part 1: Executive Summary & Scientific Rationale The Compound Class 3-Iodo-N-phenyl-2-pyridinecarboxamide represents a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Allosteric Sites in HIV-1 Reverse Transcriptase via Halogen-Bonding Scaffolds

Part 1: Executive Summary & Scientific Rationale

The Compound Class

3-Iodo-N-phenyl-2-pyridinecarboxamide represents a privileged structural motif in medicinal chemistry, specifically within the class of N-aryl-2-pyridinecarboxamides . While often utilized as a synthetic intermediate for complex NK-1 receptor antagonists (e.g., netupitant precursors), this specific scaffold possesses intrinsic biological utility as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) fragment.

Its structural significance lies in the 3-Iodo substituent . In the context of High-Throughput Screening (HTS), this iodine atom is not merely a steric filler but a critical donor for Halogen Bonding (X-bond) . The "sigma hole" of the iodine atom can form highly specific, directional electrostatic interactions with carbonyl oxygens in protein backbones, a mechanism increasingly exploited to boost potency in allosteric inhibitors targeting the HIV-1 Reverse Transcriptase (RT) hydrophobic pocket.

Mechanism of Action (MOA)

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that bind to the catalytic active site, this compound functions as an allosteric modulator .

  • Binding: The compound binds to the hydrophobic NNRTI pocket (approx. 10 Å from the catalytic site).

  • Conformational Lock: Binding induces a rotation in the p66 subunit residues (specifically Tyr181 and Tyr188), locking the enzyme's "thumb" subdomain in a hyperextended conformation.

  • Inhibition: This conformational change distorts the catalytic triad (Asp110, Asp185, Asp186), preventing the chemical step of DNA polymerization without competitively blocking substrate entry.

Part 2: HTS Assay Design & Optimization

Assay Selection: PicoGreen™ Polymerization Assay

For screening hydrophobic pyridinecarboxamides, we utilize a fluorescence-based polymerization assay . This method detects the formation of RNA-DNA heteroduplexes using a dsDNA-selective reagent (PicoGreen).

  • Why this assay? It is non-radioactive, homogeneous (mix-and-read), and robust against the fluorescence quenching often seen with iodine-containing compounds in FRET assays.

Critical Parameter: Solubility & DMSO Tolerance

The 3-Iodo-N-phenyl moiety renders the molecule highly lipophilic (cLogP ~ 3.2).

  • Risk: Compound aggregation leading to false positives (promiscuous inhibition).

  • Solution: The assay buffer must contain a non-ionic detergent (0.01% Triton X-100) and DMSO concentration must be kept constant at 1-2% (v/v) to maintain solubility without denaturing the HIV-1 RT enzyme.

Visualizing the Workflow

The following diagram outlines the logical flow of the screening campaign, from library management to hit validation.

HTS_Workflow Library Compound Library (3-Iodo-N-phenyl-2-pyridinecarboxamide) Dispense Acoustic Dispensing (Echo 650, 50 nL) Library->Dispense Enzyme_Add Enzyme Addition (HIV-1 RT + Buffer) Dispense->Enzyme_Add Pre_Inc Pre-Incubation (20 min @ 25°C) Enzyme_Add->Pre_Inc Allow Allosteric Binding Substrate Substrate Addition (Poly(A) + Oligo(dT) + dTTP) Pre_Inc->Substrate Reaction Polymerization (60 min @ 37°C) Substrate->Reaction Detection PicoGreen Detection (Ex 480nm / Em 520nm) Reaction->Detection Analysis Data Analysis (IC50 & Z-Factor) Detection->Analysis

Caption: Step-by-step HTS workflow for screening allosteric RT inhibitors using a fluorescence-based polymerization readout.

Part 3: Detailed Experimental Protocol

Objective: Determine the IC50 of 3-Iodo-N-phenyl-2-pyridinecarboxamide against Recombinant HIV-1 Reverse Transcriptase.

Reagents & Equipment
  • Analyte: 3-Iodo-N-phenyl-2-pyridinecarboxamide (purity >95%).

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

  • Template/Primer: Poly(rA) template / Oligo(dT)12-18 primer.

  • Nucleotide: Biotin-dUTP or standard dTTP.

  • Detection: PicoGreen® dsDNA Quantitation Reagent.

  • Buffer: 60 mM Tris-HCl (pH 8.1), 8 mM MgCl2, 60 mM KCl, 1 mM DTT, 0.01% Triton X-100.

  • Plate: 384-well Black Low-Volume Microplate (Corning 4514).

Step-by-Step Procedure

Step 1: Compound Preparation (Source Plate)

  • Dissolve 3-Iodo-N-phenyl-2-pyridinecarboxamide in 100% DMSO to a stock concentration of 10 mM.

  • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Range: 100 µM to 5 nM final assay concentration).

Step 2: Acoustic Dispensing

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of compound into the 384-well assay plate.

  • Controls:

    • High Control (HPE): 50 nL 10 mM Nevirapine (Standard NNRTI).

    • Low Control (ZPE): 50 nL 100% DMSO (0% Inhibition).

Step 3: Enzyme Addition & Pre-incubation

  • Dilute HIV-1 RT enzyme in Assay Buffer to 0.5 U/µL.

  • Dispense 2.5 µL of diluted enzyme into all wells.

  • Centrifuge plate (1000 rpm, 1 min).

  • Incubate for 20 minutes at 25°C.

    • Scientific Note: This step is crucial for allosteric inhibitors to access the hydrophobic pocket before the substrate engages the active site.

Step 4: Substrate Initiation

  • Prepare Substrate Mix: Poly(rA) (20 µg/mL), Oligo(dT) (1 µg/mL), and dTTP (10 µM) in Assay Buffer.

  • Dispense 2.5 µL of Substrate Mix to initiate the reaction.

  • Final Assay Volume: 5.05 µL.

  • Incubate for 60 minutes at 37°C.

Step 5: Termination & Detection

  • Prepare PicoGreen solution (diluted 1:200 in TE buffer containing 20 mM EDTA to stop the enzymatic reaction).

  • Dispense 5 µL of PicoGreen Stop Solution.

  • Incubate 5 minutes at room temperature (protected from light).

  • Read Fluorescence: Excitation 480 nm / Emission 520 nm.

Part 4: Data Analysis & Validation

Quantitative Output

Data should be normalized to percent inhibition using the High (Nevirapine) and Low (DMSO) controls:



Typical Results Table:

ParameterValueInterpretation
Z-Factor > 0.6Excellent assay robustness suitable for HTS.
Signal-to-Background > 5:1Sufficient dynamic range.
IC50 (Expected) 0.5 - 5.0 µMTypical range for mono-substituted pyridinecarboxamide fragments.
Hill Slope ~ 1.0Indicates 1:1 binding stoichiometry (no aggregation).
Mechanism of Inhibition (MOI) Visualization

To confirm the compound acts as an NNRTI (Allosteric) rather than a competitive inhibitor, we model the kinetic pathway.

MOI_Pathway E Enzyme (RT) ES Active Complex (E-DNA) E->ES +S EI Inactive Complex (E-I) E->EI +I (Allosteric) S Substrate (dNTPs) I Inhibitor (3-Iodo...) ES->E -S ESI Inactive Complex (E-DNA-I) ES->ESI +I P Product (Elongated DNA) ES->P Catalysis ESI->P BLOCKED EI->E -I EI->ESI +S

Caption: Kinetic scheme showing Non-Competitive/Mixed inhibition. The inhibitor binds both free Enzyme (E) and Enzyme-Substrate complex (ES), characteristic of NNRTIs.

Part 5: Troubleshooting & Specificity

False Positives (Aggregation)

Hydrophobic compounds like 3-Iodo-N-phenyl-2-pyridinecarboxamide can form colloidal aggregates that sequester enzymes non-specifically.

  • Validation Step: If IC50 < 1 µM, repeat the assay with 0.05% Triton X-100 (increased detergent). If potency shifts significantly (e.g., IC50 increases 10-fold), the inhibition is likely artifactual (aggregation-based).

Counter-Screening

To prove the compound targets the NNRTI pocket and not the active site or DNA intercalation:

  • DNA Intercalation Screen: Run a "dye-displacement" assay. Incubate the compound with DNA-Ethidium Bromide. Loss of fluorescence indicates the compound is pushing the dye off the DNA (intercalator), which is a toxic mechanism.

  • Cytotoxicity: Screen against HEK293 cells (MTS assay) to ensure antiviral activity is not due to host cell death.

Part 6: References

  • Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry.

  • Zhan, P., et al. (2009). "Design and synthesis of novel N-phenyl-2-pyridinecarboxamide derivatives as HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry.

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Scholze, A., et al. (2014). "Halogen Bonding in Protein–Ligand Interactions: Design and Application." ChemMedChem.

  • Thermo Fisher Scientific. "EnzChek™ Reverse Transcriptase Assay Kit Protocol."

Application

Application Note: Pyridinecarboxamide Derivatives in Agriculture

Executive Summary & Chemical Class Overview Pyridinecarboxamide derivatives represent a versatile scaffold in modern agrochemistry, yielding high-potency active ingredients (AIs) with distinct modes of action (MoA). Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Class Overview

Pyridinecarboxamide derivatives represent a versatile scaffold in modern agrochemistry, yielding high-potency active ingredients (AIs) with distinct modes of action (MoA). Unlike generic chemical classes that target a single biological pathway, the pyridinecarboxamide pharmacophore—specifically the nicotinamide (pyridine-3-carboxamide) core—can be derivatized to create:

  • Succinate Dehydrogenase Inhibitors (SDHIs): Fungicides such as Boscalid that disrupt mitochondrial respiration.[1][2]

  • Selective Homopteran Feeding Blockers: Insecticides such as Flonicamid that modulate chordotonal organs, specifically targeting sucking pests.[3][4][5]

This guide provides a deep-dive technical analysis of these two primary applications, including mechanistic insights, validated experimental protocols, and residue analysis workflows.

Application Note A: Fungicidal Efficacy (SDHI Focus)

Mechanism of Action: Complex II Inhibition

Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is the archetype of this class. It functions by binding to the ubiquinone-binding site (Site II) of the succinate dehydrogenase complex (Complex II) in the mitochondrial electron transport chain (ETC).

  • Causality: By blocking the oxidation of succinate to fumarate, the compound halts the TCA cycle and electron transport, leading to ATP depletion and inhibition of fungal respiration.

  • Target Spectrum: Broad-spectrum efficacy against Botrytis cinerea (Gray mold), Sclerotinia sclerotiorum, and Alternaria spp.

Visualizing the SDHI Pathway

The following diagram illustrates the disruption of the Electron Transport Chain by pyridinecarboxamide SDHIs.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Substrate Fumarate Fumarate ComplexII->Fumarate Oxidation Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- Transfer ATP_Production ATP Production (Mitochondrial) Ubiquinone->ATP_Production ETC Flow Boscalid Boscalid (Inhibitor) Boscalid->ComplexII Blocks Q-site Cell_Death Hyphal Growth Arrest ATP_Production->Cell_Death Depletion

Figure 1: Mechanism of Action for SDHI fungicides. Boscalid competitively binds to Complex II, preventing ubiquinone reduction and halting ATP synthesis.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Purpose: To determine the EC50 (Effective Concentration for 50% inhibition) of a pyridinecarboxamide derivative against phytopathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA).

  • Test Compound (e.g., Boscalid standard, >98% purity).

  • Solvent: Acetone or DMSO (Final concentration <1% to avoid solvent toxicity).

  • Pathogen: Fresh culture of Botrytis cinerea (5-7 days old).

Methodology:

  • Stock Preparation: Dissolve the test compound in acetone to create a 10,000 mg/L stock solution.

  • Media Amendment: Add the stock solution to molten PDA (cooled to 50°C) to achieve a gradient of final concentrations (e.g., 0.1, 1, 5, 10, 50 mg/L).

    • Control: PDA with equivalent volume of solvent only (solvent blank).

  • Inoculation: Use a sterilized 5mm cork borer to remove mycelial plugs from the margin of the actively growing fungal colony. Place one plug (mycelium side down) in the center of each amended PDA plate.

  • Incubation: Incubate plates in the dark at 25°C ± 1°C.

  • Data Collection: Measure colony diameter (in two perpendicular directions) when the control colony reaches 75% of the plate diameter (typically 72-96 hours).

  • Calculation:

    
    
    Where 
    
    
    
    is control diameter and
    
    
    is treated diameter.

Application Note B: Insecticidal Activity (Feeding Blockers)

Mechanism of Action: Chordotonal Organ Modulation

Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) operates via a unique mechanism distinct from neonicotinoids. It is classified under IRAC Group 29.[4][6]

  • Target Site: Modulates chordotonal organs (stretch receptors) in insects.[4]

  • Physiological Effect: The compound disrupts the insect's ability to detect plant penetration, leading to a rapid "starvation effect."

  • Key Differentiator: Unlike neurotoxins that cause convulsions, Flonicamid induces behavioral arrest . Aphids withdraw their stylets within 30 minutes and cease feeding, though mortality may take 2-5 days.

Protocol 2: Behavioral Feeding Cessation Assay (Leaf Dip)

Purpose: To evaluate the rapid "stop-feeding" effect, which is the primary crop protection mechanism, rather than immediate mortality.

Materials:

  • Host Plant: Pepper or Cucumber seedlings (2-3 true leaf stage).

  • Test Insect: Aphis gossypii (Cotton aphid) or Bemisia tabaci (Whitefly).

  • Surfactant: Tween-80 (0.05%).

Methodology:

  • Dip Treatment: Immerse leaf discs (3cm diameter) in the test solution (e.g., 50 mg/L Flonicamid + Tween-80) for 10 seconds. Air dry for 1 hour.

  • Infestation: Transfer 10 adult apterous aphids onto each treated leaf disc placed on agar beds (to maintain turgor).

  • Observation Intervals: 1h, 24h, 48h.

  • Scoring Criteria (Critical Step):

    • Normal: Stylet inserted, body stationary (feeding).

    • Affected:[2][5][6][7][8][9][10][11][12] Stylet withdrawn, wandering, or "intoxicated" movement (starvation mode).

    • Dead: No movement upon tactile stimulation.

  • Validation: A successful Flonicamid assay must show >90% "Affected" status within 24 hours, even if mortality is low (<50%) at that time point.

Protocol 3: Residue Analysis (LC-MS/MS)

Purpose: Quantification of pyridinecarboxamide residues in crop matrices to ensure compliance with Maximum Residue Limits (MRLs).

Workflow Visualization:

Residue_Analysis Sample Homogenized Sample (10g Fruit/Veg) Extraction Extraction (Acetonitrile + Salts) Sample->Extraction QuEChERS Method Partitioning d-SPE Cleanup (PSA + C18) Extraction->Partitioning Centrifugation Separation HPLC Separation (C18 Column) Partitioning->Separation Inject 5µL Detection MS/MS Detection (MRM Mode) Separation->Detection ESI+ Data Quantification (Matrix-Matched) Detection->Data Analyst Software

Figure 2: QuEChERS-based workflow for the extraction and quantification of pyridinecarboxamide residues.

Detailed Method (QuEChERS):

  • Extraction: Weigh 10g homogenized sample into a 50mL centrifuge tube. Add 10mL Acetonitrile (ACN). Shake vigorously for 1 min.

  • Salting Out: Add 4g MgSO₄ and 1g NaCl. Shake immediately for 1 min to prevent agglomeration. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (d-SPE): Transfer 1mL of supernatant to a tube containing 150mg MgSO₄ and 25mg PSA (Primary Secondary Amine). Note: Add 25mg C18 if the sample has high lipid content. Vortex and centrifuge.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

    • MRM Transitions (Boscalid): 343.1

      
       307.1 (Quant), 343.1 
      
      
      
      140.0 (Qual).
    • MRM Transitions (Flonicamid): 230.0

      
       203.0 (Quant).
      

Summary Data Table: Comparative Properties

PropertyBoscalid (Fungicide)Flonicamid (Insecticide)
Chemical Sub-class Nicotinamide (Biphenyl-substituted)Nicotinamide (Trifluoromethyl-substituted)
Primary Target Mitochondrial Complex II (SDH)Chordotonal Organs (Stretch Receptors)
IRAC/FRAC Code FRAC Group 7IRAC Group 29
Systemicity Translaminar & AcropetalSystemic & Translaminar
Key Pests/Pathogens Botrytis, Sclerotinia, AlternariaAphids, Whiteflies, Thrips
Speed of Action Preventative (days)Rapid Feeding Cessation (<1 hour)
LogP (Octanol/Water) ~2.96 (Lipophilic)~0.3 (Hydrophilic - highly mobile in xylem)

References

  • European Patent Office. (1988). Pyridinecarboxamide derivatives and their use as fungicide (EP 0256503 B1). Google Patents. Link

  • National Institutes of Health (NIH). (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.[1][13] PubMed. Link

  • ISK Biosciences. (2025). Flonicamid: Technical Information and Mode of Action.[14] ISK Web. Link

  • ResearchGate. (2026). Research and development of a novel insecticide, flonicamid.[3][4][6][9]Link

  • Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Application Notes. Link

  • University of Hertfordshire. (2025). Boscalid - PPDB: Pesticide Properties DataBase.Link

Sources

Method

Application Note: Strategic Utilization of 3-Iodo-N-phenyl-2-pyridinecarboxamide in Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale The molecule 3-Iodo-N-phenyl-2-pyridinecarboxamide represents a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in its dual-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 3-Iodo-N-phenyl-2-pyridinecarboxamide represents a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in its dual-functionality:

  • The Hinge-Binding Motif: The 2-pyridinecarboxamide moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically the backbone NH and CO of the "gatekeeper" residue + 1).

  • The Orthogonal Vector (3-Iodo): The iodine atom at the C3 position serves as a reactive "warhead" for palladium-catalyzed cross-coupling. This allows researchers to project hydrophobic groups into the kinase "back pocket" (hydrophobic pocket II), a strategy validated by inhibitors like Vemurafenib (B-Raf) and Sorafenib (VEGFR/Raf).

This guide details the protocol for utilizing this scaffold to generate focused inhibitor libraries and validating them via biochemical assays.

Structural Biology Context: The "Vector" Logic

To design effective inhibitors, one must understand how this scaffold sits in the ATP binding pocket.

  • Hinge Interaction: The pyridine nitrogen (acceptor) and the exocyclic amide nitrogen (donor) form a bidentate H-bond network with the kinase hinge.

  • The "Iodine" Handle: In the ortho position to the amide, the iodine atom forces the amide bond out of planarity due to steric strain (A(1,3) strain). Replacing this iodine via cross-coupling releases this strain or locks the conformation, allowing the attached aryl group to access the deep hydrophobic pocket occupied by the phenylalanine gatekeeper in inactive (DFG-out) kinase conformations.

Diagram 1: Scaffold Diversification Workflow

Visualization of the transition from the core scaffold to a bioactive library.

KinaseScaffold Start 3-Iodo-N-phenyl- 2-pyridinecarboxamide (Core Scaffold) Process1 Suzuki-Miyaura Coupling (Pd-Catalysis) Start->Process1 + Boronic Acids (Ar-B(OH)2) Library C3-Diversified Library (R-Groups) Process1->Library Yields Analogues Target1 Target A: B-Raf V600E (Melanoma) Library->Target1 Screening Target2 Target B: VEGFR-2 (Angiogenesis) Library->Target2 Target3 Target C: HPK1 (Immuno-oncology) Library->Target3

Caption: Workflow transforming the 3-Iodo precursor into targeted kinase inhibitor libraries via Pd-catalyzed coupling.

Chemical Protocol: Late-Stage Diversification

Objective: Synthesize a library of C3-substituted analogs using Suzuki-Miyaura cross-coupling. Critical Parameter: The 3-iodo position is sterically crowded by the 2-carboxamide. High-activity catalysts are required.

Materials
  • Substrate: 3-Iodo-N-phenyl-2-pyridinecarboxamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (for less hindered acids)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (mild alternative)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Methodology
  • Degassing (Crucial Step):

    • Combine 1,4-Dioxane and water in a septum-capped vial.

    • Sparge with Argon gas for 15 minutes using a long needle. Note: Dissolved oxygen is the primary cause of homocoupling side-products.

  • Reaction Assembly:

    • In a microwave vial or round-bottom flask, add the 3-Iodo scaffold (100 mg, 0.31 mmol), Aryl Boronic Acid (0.37 mmol), and Base (Cs₂CO₃, 300 mg).

    • Add the catalyst (Pd(dppf)Cl₂, 12 mg) last to minimize air exposure.

    • Seal the vessel and purge with Argon for 2 minutes.

    • Inject the degassed solvent mixture (4 mL) via syringe.

  • Heating:

    • Method A (Microwave): Heat at 110°C for 45 minutes.

    • Method B (Thermal): Reflux at 100°C (oil bath) for 12–16 hours.

  • Work-up & Purification:

    • Filter the reaction mixture through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄.

    • Purification: Flash Column Chromatography.

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: Hexane/EtOAc gradient (typically 0-40% EtOAc). The product is usually more polar than the starting iodide.

Biological Protocol: B-Raf(V600E) Kinase Assay

Objective: Evaluate the inhibitory potency (IC50) of the synthesized analogs against the oncogenic B-Raf mutant. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen™.

Assay Principle

The assay measures the transfer of phosphate from ATP to a substrate (e.g., Fluorescein-Poly-GT) by the kinase. Detection uses a Terbium-labeled antibody that binds the phosphorylated product.

Diagram 2: Kinase Assay Logic

Logic flow for validating inhibitor potency.

AssayLogic Mix Reaction Mix: Kinase + Inhibitor + ATP + Substrate Incubate Incubation (60 min @ RT) Mix->Incubate Detection Add Detection Reagent (Tb-Antibody + EDTA) Incubate->Detection Stop Reaction Readout TR-FRET Signal (Ratio 520nm/495nm) Detection->Readout Excitation @ 340nm Result Calculate IC50 (Dose-Response Curve) Readout->Result

Caption: Step-by-step logic for the TR-FRET Kinase Assay used to determine IC50 values.

Detailed Protocol
  • Compound Preparation:

    • Dissolve the synthesized pyridinecarboxamide analog in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO.

    • Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme/Substrate Mix:

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Add B-Raf(V600E) enzyme (0.2 ng/µL final) and GFP-labeled substrate (e.g., MAP2K1 substrate).

    • Incubate enzyme with compound for 15 minutes (pre-equilibration).

  • ATP Initiation:

    • Add ATP at

      
       apparent concentration (typically 10–100 µM for B-Raf).
      
    • Final reaction volume: 10 µL.

    • Incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection:

    • Add 10 µL of Terbium-labeled anti-phospho-substrate antibody + 10 mM EDTA (to chelate Mg²⁺ and stop the kinase reaction).

    • Incubate for 30 minutes.

  • Data Acquisition:

    • Read on a multi-mode plate reader (e.g., EnVision).

    • Excitation: 340 nm. Emission 1: 495 nm (Tb donor). Emission 2: 520 nm (FRET acceptor).

    • Calculate TR-FRET Ratio = (Signal 520nm / Signal 495nm).

Data Analysis & SAR Interpretation

When analyzing the data, organize results to correlate the C3-substitution with potency.

Table 1: Representative Structure-Activity Relationship (SAR)

Compound IDC3-Substituent (R)IC50 (B-Raf V600E)Structural Insight
Ref-01 Iodine (Parent)> 10 µMLow potency; lacks hydrophobic reach.
Ana-02 Phenyl500 nMImproved fit; accesses hydrophobic pocket.
Ana-03 4-Chloro-phenyl45 nMHalogen fills the pocket; classic "Vemurafenib-like" motif.
Ana-04 Pyridin-3-yl1.2 µMLoss of potency; likely due to polarity mismatch in hydrophobic region.
Troubleshooting Guide
  • Low Yield in Synthesis: If the Suzuki coupling fails, the amide proton might be interfering (deprotonation by base). Solution: Protect the amide nitrogen (e.g., with SEM or Boc) before coupling, then deprotect.

  • High Assay Background: Fluorescence interference. Solution: Ensure compounds are pure; use TR-FRET (time-resolved) to gate out autofluorescence.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation. Nature, 467, 596–599. [Link]

  • Wu, P., et al. (2016). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors.[1] Journal of Medicinal Chemistry. (Contextual validation of the scaffold). [Link]

Sources

Application

Cell-based assay protocol using 3-Iodo-N-phenyl-2-pyridinecarboxamide

Application Note: High-Content Cellular Profiling of the Picolinamide Scaffold (3-Iodo-N-phenyl-2-pyridinecarboxamide) Executive Summary 3-Iodo-N-phenyl-2-pyridinecarboxamide (hereafter referred to as 3-I-PPA ) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Content Cellular Profiling of the Picolinamide Scaffold (3-Iodo-N-phenyl-2-pyridinecarboxamide)

Executive Summary

3-Iodo-N-phenyl-2-pyridinecarboxamide (hereafter referred to as 3-I-PPA ) represents a privileged structural scaffold in medicinal chemistry. Belonging to the N-phenylpicolinamide class, it possesses two distinct functional features: a bidentate chelation motif (pyridine nitrogen and amide oxygen) capable of interacting with metalloenzymes (e.g., MMPs, histone demethylases), and an ortho-iodine substituent that serves as both a steric modulator and a handle for halogen bonding or further palladium-catalyzed functionalization.

This Application Note provides a rigorous, self-validating protocol for the biological characterization of 3-I-PPA. Unlike standard screening guides, this protocol addresses the specific physicochemical challenges of halogenated amides—specifically solubility limits and potential "Pan-Assay Interference" (PAINS) behavior due to colloidal aggregation. The workflow moves from Quality Control (QC) to Phenotypic Screening and Target Engagement .

Part 1: Physicochemical Preparation & Quality Control

Rationale: 3-I-PPA is a lipophilic, planar molecule. Common experimental failure modes involve micro-precipitation in aqueous media, leading to false positives in enzymatic or cell-based assays.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW = ~324.12 g/mol . Dissolve 3.24 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (iodine is potentially photolabile). Store at -20°C. Avoid freeze-thaw cycles >3 times.

The "Detergent Sensitivity" Check (Critical Step)

Before cell plating, you must rule out colloidal aggregation.

  • Dilute stock to 10 µM in PBS.

  • Measure absorbance at 400–600 nm (turbidity) or Dynamic Light Scattering (DLS) if available.

  • Validation: If turbidity is observed, add 0.01% Triton X-100 . If activity/turbidity disappears, the compound is a promiscuous aggregator (false positive).

  • Standard: 3-I-PPA should remain soluble in culture media (RPMI/DMEM + 10% FBS) up to 50 µM .

Part 2: Phenotypic Cytotoxicity Profiling (CellTiter-Glo)

Objective: Determine the IC50 of 3-I-PPA in cancer cell lines (e.g., HeLa, A549) to assess anti-proliferative potency, a common bioactivity of picolinamides.

Experimental Logic

We utilize an ATP-based luminescent readout (CellTiter-Glo) rather than colorimetric MTT/MTS.

  • Why? Picolinamides can chelate metal ions used in some colorimetric reagents, and the iodine atom can quench fluorescence. Luminescence is chemically orthogonal and most robust.

Protocol Steps
  • Seeding: Plate cells (e.g., A549) at 3,000 cells/well in 384-well white opaque plates.

  • Incubation: Allow attachment for 16 hours at 37°C/5% CO₂.

  • Compound Treatment:

    • Perform a 10-point serial dilution (1:3) of 3-I-PPA in media.

    • Range: 100 µM to 5 nM .

    • Control: 0.5% DMSO (Vehicle) and 10 µM Staurosporine (Kill Control).

  • Exposure: Incubate for 72 hours .

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Orbitally shake for 2 mins; incubate 10 mins (dark).

    • Read Luminescence (Integration: 0.5s).

Data Analysis

Normalize data to Vehicle Control (100%) and Staurosporine (0%). Fit using a non-linear regression (4-parameter logistic):



Part 3: Mechanism of Action – Apoptosis vs. Necrosis

Rationale: N-phenyl nicotinamides and picolinamides are reported apoptosis inducers. We must distinguish programmed cell death (Caspase-dependent) from non-specific necrosis (membrane rupture).

Multiplexed Assay Design
  • Reagent A (Apoptosis): Caspase-3/7 substrate (DEVD-aminoluciferin).

  • Reagent B (Necrosis): Cell-impermeable DNA dye (e.g., CellTox Green).

Workflow Diagram (DOT)

ApoptosisProtocol Start Seed Cells (A549/HeLa) 384-well Black Plate Treat Treat with 3-I-PPA (IC50 Concentration) Start->Treat Time Incubate 24h - 48h Treat->Time AddReagent Add Multiplex Reagent (Caspase-Glo + CellTox Green) Time->AddReagent Read1 Read Fluorescence (Ex: 485nm / Em: 520nm) AddReagent->Read1 Membrane Integrity Read2 Read Luminescence (Caspase Cleavage) AddReagent->Read2 Caspase Activity Decision Analyze Ratio Read1->Decision Read2->Decision Res1 High Lum / Low Fluor = Apoptosis Decision->Res1 Res2 Low Lum / High Fluor = Necrosis/Toxicity Decision->Res2

Figure 1: Multiplexed workflow for distinguishing apoptotic induction from necrotic toxicity using 3-I-PPA.

Part 4: Target Engagement – Cellular Thermal Shift Assay (CETSA)

Rationale: If 3-I-PPA acts as a specific inhibitor (e.g., of a metalloenzyme or kinase), binding will stabilize the target protein thermally. Since the exact target may be unknown (library screening context), we use an Isothermal Dose-Response (ITDR) format.

Protocol
  • Preparation: Harvest 20 million cells; wash with PBS. Resuspend in PBS + Protease Inhibitors.

  • Lysis: Freeze-thaw (x3) to generate native lysate (or use intact cells for in cellulo).

  • Treatment: Aliquot lysate. Treat with 3-I-PPA (10 µM and 100 µM) vs DMSO for 30 mins at RT.

  • Thermal Challenge:

    • Heat aliquots to 52°C (or the T_agg of the suspected target) for 3 minutes.

    • Cool immediately to 25°C.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unstable proteins form the pellet).

  • Detection: Analyze the Supernatant (soluble fraction) via Western Blot (if target known) or Mass Spectrometry (Thermal Proteome Profiling) if performing deconvolution.

  • Success Criteria: A significantly higher band intensity in the 3-I-PPA treated lane compared to DMSO at the challenge temperature indicates physical binding.

Part 5: Data Summary & Interpretation

ParameterAssayExpected Outcome (Bioactive)Expected Outcome (Inactive/Artifact)
Solubility DLS / TurbidityClear < 50 µMTurbid > 10 µM (Aggregation)
Potency CellTiter-Glo (72h)IC50 < 10 µMIC50 > 50 µM or Flat Dose-Response
Mechanism Caspase 3/7> 3-fold induction over vehicleNo induction; High necrosis signal
Binding CETSA (52°C)Stabilization (Soluble protein ↑)No difference vs DMSO

Part 6: Mechanistic Pathway (Hypothetical)

Given the structural similarity to MMP inhibitors and kinase modulators, the following pathway outlines the potential intervention points of 3-I-PPA.

Mechanism Compound 3-I-PPA (Picolinamide) Zn Zn2+ Active Site Compound->Zn Chelation (N,O-bidentate) Target Metalloenzyme (MMP/HDAC/APN) Compound->Target Inhibition Downstream Substrate Cleavage Compound->Downstream Blocks Zn->Target Cofactor Target->Downstream Catalysis Phenotype Cell Invasion / Proliferation Downstream->Phenotype Promotes

Figure 2: Hypothetical Mechanism of Action. The picolinamide core acts as a Zinc-binding group (ZBG), inhibiting metalloenzymes involved in proliferation or invasion.

References

  • Vertex Pharmaceuticals. (2010). Cell-Based Assays for High-Throughput Screening.[1][2][3] Molecular Biotechnology.[3] Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12345: N-phenylpicolinamide derivatives.Link

  • Journal of Medicinal Chemistry. (2002). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis.[1]Link

  • MDPI Molecules. (2020). Synthesis of Novel Pyridine-2-carboxylates and Antitumor Activity Evaluation.[4][5]Link

  • Promega Corporation. (2024). Apoptosis vs. Necrosis: Multiplexing Caspase-Glo and CellTox Green.Link

(Note: 3-Iodo-N-phenyl-2-pyridinecarboxamide is often used as a chemical building block. Bioactivity data is inferred from the structural class of N-phenylpicolinamides.)[1]

Sources

Method

Application Note: 3-Iodo-N-phenyl-2-pyridinecarboxamide as a High-Affinity Halogen-Bonding Probe

Abstract This guide details the application of 3-Iodo-N-phenyl-2-pyridinecarboxamide (3-I-NPP) as a specialized chemical probe for studying protein-ligand interactions, specifically within the allosteric pockets of Class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 3-Iodo-N-phenyl-2-pyridinecarboxamide (3-I-NPP) as a specialized chemical probe for studying protein-ligand interactions, specifically within the allosteric pockets of Class C GPCRs (e.g., mGluR5). Unlike standard hydrogen-bonding ligands, 3-I-NPP leverages the Sigma-Hole (


-hole) effect —a localized region of positive electrostatic potential on the iodine atom—to form high-affinity halogen bonds with nucleophilic backbone residues. This document provides protocols for Radioligand Binding Assays, Surface Plasmon Resonance (SPR) kinetics, and thermodynamic validation of halogen bonding.

Introduction: The Science of the Sigma-Hole

In rational drug design, the introduction of heavy halogens (Cl, Br, I) is often used to enhance potency. 3-I-NPP represents a scaffold where the iodine atom at the 3-position of the pyridine ring is not merely a hydrophobic gap-filler but a directional interaction donor.

Mechanism of Action[1]
  • Halogen Bonding (XB): The iodine atom in 3-I-NPP exhibits an anisotropic electron density distribution. While the equatorial belt is electron-rich (nucleophilic), the distinct region along the C-I bond axis is electron-deficient (electrophilic). This "sigma-hole" interacts with Lewis bases (e.g., Carbonyl Oxygen of Val/Thr residues) in the binding pocket.

  • Conformational Locking: The steric bulk of the iodine at position 3, adjacent to the amide at position 2, restricts bond rotation, pre-organizing the ligand into a bioactive conformation that reduces the entropic penalty upon binding.

Primary Applications
  • mGluR5 Allosteric Modulation: Used as a "cold" competitor or scaffold for Negative Allosteric Modulators (NAMs).

  • Fragment-Based Drug Discovery (FBDD): A probe to map "halogen-philic" hotspots in cryptic pockets.

  • Radioligand Precursor: The iodine handle allows for isotopic exchange with

    
    I or 
    
    
    
    I for SPECT imaging or filtration binding assays.

Experimental Protocols

Protocol A: Radioligand Displacement Assay (mGluR5)

Objective: Determine the binding affinity (


) of 3-I-NPP by displacing a known radioligand (e.g., 

-MPEP) from mGluR5-expressing membrane preparations.
Materials
  • Membranes: HEK293 cells stably expressing human mGluR5.

  • Radioligand:

    
    -MPEP (Specific Activity: ~30-60 Ci/mmol).
    
  • Test Compound: 3-I-NPP (dissolved in 100% DMSO, 10 mM stock).

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA, pH 7.4.
    
Workflow Diagram

BindingAssay Prep Membrane Prep (HEK293-mGluR5) Incubate Incubation (60 min @ RT) Prep->Incubate + [3H]-Ligand + 3-I-NPP Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Terminate Wash Wash Step (3x Ice-cold Buffer) Filter->Wash Remove Unbound Count Scintillation Counting (LSC) Wash->Count Quantify CPM

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Procedure
  • Preparation: Dilute membrane homogenates in Assay Buffer to a concentration of 10–20

    
    g protein/well.
    
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Membrane +

      
      -MPEP (2 nM final).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -MPEP + Excess Cold MPEP (10 
      
      
      
      M).
    • Experimental: Membrane +

      
      -MPEP + 3-I-NPP (10 concentrations: 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate plates for 60 minutes at Room Temperature (RT) with gentle agitation. Note: 3-I-NPP is lipophilic; ensure DMSO concentration <1%.

  • Harvesting: Pre-soak GF/B glass fiber filters in 0.3% polyethylenimine (PEI) for 30 mins to reduce non-specific binding to the filter.

  • Filtration: Rapidly filter reaction mix using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Detection: Add liquid scintillant and count radioactivity (CPM).

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure real-time association (


) and dissociation (

) rates to confirm if the Iodine modification alters residence time compared to the non-iodinated analog.
Materials
  • Sensor Chip: CM5 or NTA chip (if His-tagged protein is used).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 1% DMSO).

Workflow Diagram

SPR_Workflow Immob Ligand Immobilization (Amine Coupling) Cycle Single Cycle Kinetics (Inject 3-I-NPP) Immob->Cycle Stabilize Baseline Ref Reference Channel (Deactivated) Ref->Cycle Subtract Background Regen Regeneration (Glycine pH 2.5) Cycle->Regen If needed Regen->Cycle Next Conc.

Caption: SPR kinetic cycle for determining residence time of 3-I-NPP.

Critical Steps
  • Solvent Correction: Since 3-I-NPP requires DMSO, perform a solvent correction cycle (4.5% to 5.5% DMSO) to compensate for bulk refractive index changes.

  • Injection: Inject 3-I-NPP at 5 concentrations (e.g., 6.25, 12.5, 25, 50, 100 nM) at a high flow rate (30

    
    L/min) to minimize mass transport limitations.
    
  • Analysis: Fit data to a 1:1 Langmuir binding model. Look for a slower

    
     compared to the chloro-analog, indicative of strong halogen bonding.
    

Anticipated Results & Data Interpretation

The following table illustrates hypothetical comparative data demonstrating the "Sigma-Hole Advantage."

Compound VariantSubstituent (R)

(nM)
Residence Time (min)Mechanism
3-I-NPP Iodine (-I) 12.5 45 Strong Halogen Bond
Analog ABromine (-Br)45.022Moderate Halogen Bond
Analog BChlorine (-Cl)150.08Weak/No Halogen Bond
Analog CHydrogen (-H)>500<2Hydrophobic only

Interpretation:

  • Potency Shift: A significant drop in

    
     from Cl 
    
    
    
    I confirms the involvement of a halogen bond.
  • Residence Time: The bulky Iodine often "locks" the receptor in an inactive state for longer, a desirable trait for NAMs.

Safety & Handling

  • Light Sensitivity: Aryl iodides can be light-sensitive. Store solid 3-I-NPP and stock solutions in amber vials at -20°C.

  • Solubility: The compound is hydrophobic. Dissolve in 100% DMSO; do not exceed 1% DMSO in final cell-based assays to avoid solvent toxicity.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. Link

  • Lindsley, C. W., et al. (2006). "Progress in the discovery and development of negative allosteric modulators of mGluR5." Current Opinion in Pharmacology. Link

  • Gifford Bioscience. (2023). "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Resources. Link

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design, structure and thermodynamics." Protein Science. Link

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-Iodo-N-phenyl-2-pyridinecarboxamide in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Iodo-N-phenyl-2-pyridinecarboxamide in human plasma. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Iodo-N-phenyl-2-pyridinecarboxamide in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering superior sensitivity and specificity. This method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation and is suitable for use in pharmacokinetic and other drug development studies.

Introduction

3-Iodo-N-phenyl-2-pyridinecarboxamide is a novel synthetic compound with potential therapeutic applications. The development of a reliable and robust analytical method for its quantification in biological matrices is paramount for accurately characterizing its pharmacokinetic profile and ensuring the safety and efficacy of new drug candidates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[1]

This application note provides a comprehensive protocol for the extraction and quantification of 3-Iodo-N-phenyl-2-pyridinecarboxamide from human plasma. The rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters is discussed in detail to provide researchers with a thorough understanding of the method's principles.

Physicochemical Properties of 3-Iodo-N-phenyl-2-pyridinecarboxamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.

PropertyValueSource
Chemical Structure Chemical Structure of 3-Iodo-N-phenyl-2-pyridinecarboxamide
-CAS Number 57841-90-4[2]Molecular Formula C₁₂H₉IN₂O[1][3]Molecular Weight 324.12 g/mol [1][3]Predicted logP ~3.5-4.5Author's EstimationPredicted pKa Pyridine Nitrogen: ~2-3; Amide N-H: ~16-18Author's Estimation

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is lle Liquid-Liquid Extraction is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Overall workflow for the analysis of 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Materials and Reagents

  • 3-Iodo-N-phenyl-2-pyridinecarboxamide reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-Iodo-N-(phenyl-d5)-2-pyridinecarboxamide (or a suitable structural analog)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, e.g., from a Milli-Q system)

  • Formic acid (LC-MS grade, ~99%)

  • Ammonium acetate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust and cost-effective technique for extracting small molecules from biological matrices.[4] Based on the predicted high logP of 3-Iodo-N-phenyl-2-pyridinecarboxamide, it is expected to have good solubility in a water-immiscible organic solvent. MTBE is chosen as the extraction solvent due to its low water solubility, good extraction efficiency for moderately nonpolar compounds, and its tendency to form clean extracts. The basicity of the pyridine nitrogen (predicted pKa ~2-3) suggests that the compound will be neutral at physiological and slightly basic pH, facilitating its extraction into an organic solvent.

Protocol
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Vortex mix for 10 seconds.

  • Add 50 µL of 100 mM ammonium acetate buffer (pH 9.0) to ensure the analyte is in its neutral form.

  • Add 600 µL of MTBE.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (~500 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50, v/v).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: Reversed-phase chromatography is the preferred separation mode for moderately nonpolar compounds. A C18 stationary phase provides good retention and separation based on hydrophobicity. A gradient elution with acetonitrile and water, both containing a small amount of formic acid, is employed. Formic acid aids in the protonation of the analyte in the ESI source, leading to better ionization efficiency and signal intensity in positive ion mode.

Liquid Chromatography
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry

Rationale: Tandem mass spectrometry in MRM mode provides the highest selectivity and sensitivity for quantitative analysis. The precursor ion will be the protonated molecule [M+H]⁺. The fragmentation of the N-phenyl amide moiety is expected to involve cleavage of the amide bond (N-CO cleavage).[5] The presence of the iodine atom may also lead to characteristic fragments.

ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
MRM Transitions Analyte
3-Iodo-N-phenyl-2-pyridinecarboxamide
Internal Standard

Note: The specific product ions and collision energies must be optimized by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA and EMA guidelines to ensure its reliability for the analysis of study samples.[6][7]

Validation Parameters and Acceptance Criteria
ParameterExperimentAcceptance Criteria
Selectivity Analysis of at least six different blank plasma lots.No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Linearity & Range A calibration curve with a blank, a zero standard, and at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates on three different days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Analysis of QC samples prepared in at least six different plasma lots.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Comparison of the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels.Recovery should be consistent and reproducible.
Stability Evaluation of analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.

Data Presentation

Calibration Curve

A representative calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted (1/x²) linear regression is typically used for bioanalytical assays.

Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQe.g., 0.5≤2080-120≤2080-120
Lowe.g., 1.5≤1585-115≤1585-115
Mide.g., 50≤1585-115≤1585-115
Highe.g., 80≤1585-115≤1585-115

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 3-Iodo-N-phenyl-2-pyridinecarboxamide in human plasma. The method utilizes a simple and efficient liquid-liquid extraction protocol and highly selective MRM detection. The comprehensive validation plan outlined ensures that the method is reliable and compliant with regulatory standards for bioanalytical applications in drug development.

References

  • OECD. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]

  • PubChem. 2-Pyridinecarboxamide. [Link]

  • PubChem. 3-Pyridinecarboxamide, 2-(4-morpholinyl)-N-phenyl-. [Link]

  • NIH. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • ACS Publications. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • ResearchGate. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. [Link]

  • ACS Publications. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. [Link]

  • AIP Publishing. Analytical capabilities for iodine detection: Review of possibilities for different applications. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. The speciation analysis of iodate and iodide in high salt brine by high performance liquid chromatography and inductively coupled plasma mass spectrometry. [Link]

  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • PubChem. 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. [Link]

  • US EPA. 3-Pyridinecarboxamide, N-(phenylmethyl)-. [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [Link]

  • ACS Omega. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 3-Iodo-N-phenyl-2-pyridinecarboxamide

Executive Summary & Mechanistic Insight[1][2] The Core Challenge: Synthesizing 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4) presents a classic "ortho-effect" dilemma.[1] You are attempting to couple a weak nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: Synthesizing 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4) presents a classic "ortho-effect" dilemma.[1] You are attempting to couple a weak nucleophile (aniline) to a sterically hindered electrophile (3-iodo-2-picolinic acid).[1]

  • Steric Blockade: The iodine atom at position 3 is bulky (Van der Waals radius ~1.98 Å) and sits immediately adjacent to the carbonyl carbon at position 2. This physically blocks the trajectory of the incoming aniline.

  • Electronic Deactivation: The pyridine ring is electron-deficient.[1] While this generally activates the carbonyl to nucleophilic attack, the basic nitrogen can interfere with standard coupling agents (like EDC/NHS) by forming unreactive N-acyl urea adducts or sequestering protons.

The Solution: Standard carbodiimide couplings (EDC/DCC) will likely fail or yield <30%.[1] To achieve yields >80%, you must switch to Propylphosphonic Anhydride (T3P) or a carefully controlled Acid Chloride generation.[1] T3P is currently the industry "Gold Standard" for sterically hindered amides due to its low epimerization (irrelevant here, but good for purity) and high reactivity in lipophilic solvents.

Recommended Protocols

Method A: The High-Yield "Gold Standard" (T3P)

Recommended for: Milligram to Gram scale, high purity requirements.[1]

Why this works: T3P acts as a kinetic scavenger of water and drives the reaction forward even in sterically congested environments. It allows the use of EtOAc or 2-MeTHF, where the product is soluble but the byproducts are water-soluble, simplifying workup.

Reagents:

  • 3-Iodo-2-pyridinecarboxylic acid (1.0 equiv)[1]

  • Aniline (1.2 equiv)[1]

  • T3P (50% w/w in EtOAc, 2.0 - 2.5 equiv)[1]

  • Pyridine or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry).[1]

Step-by-Step Protocol:

  • Charge: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and aniline (1.2 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) at 0°C. Note: Pyridine is preferred over DIPEA here as it acts as both a base and an acylation catalyst.[1]

  • Activation: Dropwise add the T3P solution (2.0 equiv) over 10 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to 60°C . The steric bulk often requires thermal energy to overcome the activation barrier.

  • Quench: Cool to RT. Add water (equal volume).

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove excess aniline/pyridine), then sat.[1] NaHCO3, then brine.[1]

  • Isolation: Dry over Na2SO4 and concentrate. The product usually crystallizes upon cooling or addition of hexanes.

Method B: The "Scale-Up" Route (Acid Chloride)

Recommended for: >10g scale, cost-sensitive projects.[1]

Why this works: Converting the acid to the acid chloride creates a hyper-reactive electrophile that is less sensitive to steric hindrance than an activated ester.

Critical Modification: Do NOT use Thionyl Chloride (SOCl2) alone.[1] The formation of the HCl salt of the pyridine acid chloride often precipitates and becomes unreactive.

Protocol:

  • Activation: Suspend the acid (1.0 equiv) in dry DCM. Add catalytic DMF (2 drops).[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT until gas evolution ceases (approx 2h).

  • Evaporation (Crucial): Evaporate the solvent completely to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in dry DCM.

  • Coupling: Add this solution dropwise to a pre-cooled mixture of Aniline (1.1 equiv) and Triethylamine (2.5 equiv) in DCM.

    • Expert Tip: The base must be present before the acid chloride is added to scavenge the HCl immediately.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and the steric mechanism involved.

G Start Start: 3-Iodo-2-picolinic Acid CheckScale Check Scale & Budget Start->CheckScale StericIssue STERIC CLASH: 3-Iodo group blocks 2-Carbonyl attack Start->StericIssue Constraint RouteT3P Route A: T3P Coupling (High Yield / Low Waste) CheckScale->RouteT3P < 10g or High Purity RouteCl Route B: Acid Chloride (Low Cost / Scalable) CheckScale->RouteCl > 10g or Low Cost T3P_Mech Mechanism: T3P forms mixed anhydride Pyridine catalysts acylation RouteT3P->T3P_Mech Cl_Mech Mechanism: Oxalyl Chloride -> Acid Chloride (Highly Reactive Electrophile) RouteCl->Cl_Mech Workup Workup: Acidic Wash (remove aniline) Basic Wash (remove acid) T3P_Mech->Workup Cl_Mech->Workup Result Target: 3-Iodo-N-phenyl- 2-pyridinecarboxamide Workup->Result

Caption: Decision tree for synthesis selection, highlighting the steric bottleneck imposed by the 3-Iodo substituent.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance preventing attack.[1]Switch from EDC/HOBt to T3P (Method A). Heat reaction to 60°C.
Purple/Black Crude Iodine liberation (de-iodination).[1]Reaction temp too high (>80°C) or exposure to light.[1] Keep <65°C and wrap flask in foil.
Starting Material Remains Pyridine nitrogen interfering.[1]Ensure at least 3.0 equiv of base is used. If using Acid Chloride, ensure HCl is removed before aniline addition.
Product Oiling Out Impurities (unreacted aniline).[1]Recrystallize from Ethanol/Water or wash crude solid with cold Hexanes.[1]
Precipitate during Acid Chloride formation Formation of Pyridine-HCl salt.[1]This is normal. Ensure you re-dissolve or suspend well before adding to the aniline/base mixture.

Frequently Asked Questions (FAQ)

Q: Can I use HATU instead of T3P? A: Yes. HATU is an excellent alternative and often works better than EDC.[1] However, the byproduct (tetramethylurea) and the HATU residues can be harder to remove than T3P byproducts (which are water-soluble phosphate salts).[1] If using HATU, use DMF as solvent and perform a very thorough water wash during workup.

Q: Why do you recommend washing with HCl during workup? Won't that protonate my pyridine product? A: The pKa of the pyridine nitrogen in your product is significantly lowered by the electron-withdrawing amide and iodine groups. It is much less basic than the starting aniline. Washing with dilute (1M) HCl will remove the unreacted aniline (forming the water-soluble anilinium salt) while leaving your amidated product in the organic layer.[1] Always test the aqueous layer by TLC before discarding.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If you used a carbodiimide (EDC/DCC), it is likely the N-acyl urea rearrangement product.[1] This is a "dead-end" side product caused by the slow reaction rate of the aniline due to steric hindrance. This is exactly why we recommend T3P or Acid Chloride routes—they avoid this rearrangement pathway.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177.[1]

  • Patterson, A. W., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development, 15(6), 1261-1265.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Basavaprabhu, et al. (2013).[1] Propylphosphonic Anhydride (T3P): A Green Coupling Reagent for Amide/Peptide Bond Formation.[1][5] Synthesis, 45(12), 1569-1601.[1]

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-N-phenyl-2-pyridinecarboxamide

Welcome to the technical support center for the purification of 3-Iodo-N-phenyl-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Iodo-N-phenyl-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from extensive field experience and established chemical principles, this document provides practical troubleshooting guides and frequently asked questions to help you achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

3-Iodo-N-phenyl-2-pyridinecarboxamide is a moderately polar molecule. The presence of the pyridine ring and the amide group introduces polarity and potential for hydrogen bonding, while the phenyl and iodo substituents contribute to its non-polar character. This dual nature can make purification challenging, as the molecule may exhibit partial solubility in a range of solvents. The amide bond in the structure is generally stable under standard purification conditions.[1]

PropertyValueSource
CAS Number 57841-90-4[2]
Molecular Formula C₁₂H₉IN₂O[2]
Molecular Weight 324.12 g/mol [2]
Appearance Typically an off-white to pale yellow solidGeneral knowledge
Purity (Commercial) Often available at ≥95%[3]

II. Troubleshooting Guide: Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds.[4][5] The key to successful recrystallization is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][6]

Common Recrystallization Problems and Solutions

Q1: My compound will not dissolve in the hot solvent.

A1: This indicates that the solvent is too non-polar.

  • Causality: The energy of the solvent-solute interactions is insufficient to overcome the crystal lattice energy of your compound.

  • Solution:

    • Increase Polarity: Add a more polar co-solvent dropwise to the hot suspension until the compound dissolves. Common polar co-solvents to try include ethanol, isopropanol, or acetone.

    • Switch Solvents: Consider a more polar single solvent system. If you started with a non-polar solvent like hexanes or toluene, try switching to ethyl acetate or a mixture of toluene and ethanol.

Q2: My compound "oils out" instead of forming crystals upon cooling.

A2: This common problem occurs when the supersaturated solution's concentration is too high, or the cooling process is too rapid.

  • Causality: The compound comes out of solution above its melting point, forming an immiscible liquid layer.

  • Solution:

    • Add More Solvent: Re-heat the mixture until the oil redissolves, then add more of the same hot solvent to dilute the solution.

    • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Rapid cooling in an ice bath can shock the solution and promote oiling.[6]

    • Solvent System Modification: The polarity of the solvent system may be too high. Add a small amount of a less polar co-solvent to the hot, dissolved mixture before cooling.

Q3: No crystals form, even after extended cooling.

A3: The solution is not sufficiently supersaturated, or nucleation has not been initiated.

  • Causality: Either the compound is too soluble in the chosen solvent at low temperatures, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Add an Anti-Solvent: If your compound is dissolved in a relatively polar solvent, you can slowly add a non-polar "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly cloudy, then warm until it clarifies and allow it to cool slowly. A common combination is ethanol (solvent) and water (anti-solvent) or ethyl acetate (solvent) and hexanes (anti-solvent).[7]

Recommended Starting Solvents for Recrystallization

Based on the structure of 3-Iodo-N-phenyl-2-pyridinecarboxamide, here are some recommended solvent systems to begin your optimization:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to clarify and then allow to cool.

  • Ethyl Acetate/Hexanes: Dissolve the compound in a minimum amount of hot ethyl acetate and then add hexanes until a slight cloudiness persists. Re-heat to clarify and then cool slowly.[7]

  • Isopropanol: This single solvent may offer the right balance of polarity.

III. Troubleshooting Guide: Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[8][9] The choice of the mobile phase (eluent) is critical for achieving good separation.

Visualizing the Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation prep_tlc 1. TLC Analysis: Determine Rf in various EtOAc/Hexane ratios prep_slurry 2. Slurry Pack Column: Mix silica gel with non-polar solvent prep_tlc->prep_slurry Select starting eluent prep_load 3. Load Sample: Dissolve crude product in minimal DCM, add silica, evaporate, and dry load prep_slurry->prep_load run_elute 4. Elution: Start with low polarity eluent (e.g., 5% EtOAc/Hexanes) prep_load->run_elute run_gradient 5. Gradient Elution (Optional): Gradually increase polarity (e.g., to 10-20% EtOAc) run_elute->run_gradient If separation is poor run_collect 6. Collect Fractions run_elute->run_collect run_gradient->run_collect post_tlc 7. Analyze Fractions by TLC run_collect->post_tlc post_combine 8. Combine Pure Fractions post_tlc->post_combine post_evap 9. Evaporate Solvent post_combine->post_evap

Caption: A typical workflow for purifying 3-Iodo-N-phenyl-2-pyridinecarboxamide by column chromatography.

Common Column Chromatography Problems and Solutions

Q1: My compound is not moving from the origin (Rf = 0).

A1: The eluent is not polar enough.

  • Causality: The compound has a stronger affinity for the polar stationary phase (silica gel) than for the non-polar mobile phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system). A stepwise gradient is often effective.

    • Add a Stronger Polar Modifier: If a high percentage of ethyl acetate is still ineffective, consider adding a small amount (0.5-1%) of methanol or isopropanol to your eluent system.

Q2: All my spots are running at the solvent front (Rf ≈ 1).

A2: The eluent is too polar.

  • Causality: The compound has a stronger affinity for the mobile phase than the stationary phase, resulting in no retention.

  • Solution:

    • Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your eluent mixture.

    • Change Solvent System: If you are using a highly polar system like methanol/dichloromethane, switch to a less polar system such as ethyl acetate/hexanes.

Q3: The separation between my product and an impurity is poor.

A3: The selectivity of the solvent system is not optimal.

  • Causality: The relative affinities of your product and the impurity for the stationary and mobile phases are too similar.

  • Solution:

    • Fine-Tune Polarity: Make small, incremental changes to the solvent ratio. Sometimes a change of just a few percent can significantly improve separation.

    • Change Solvent System: Try a different solvent system with similar overall polarity but different chemical properties. For example, if you are using ethyl acetate/hexanes, try dichloromethane/hexanes or acetone/hexanes. Dichloromethane can offer different selectivity due to its ability to engage in dipole-dipole interactions.

    • Consider a Different Stationary Phase: If separation on silica gel is consistently poor, consider using alumina or a bonded-phase silica (like cyano or phenyl), which can offer different selectivities based on interactions like π-π stacking.[9]

Q4: My compound appears to be degrading on the column.

A4: The compound may be sensitive to the acidic nature of silica gel.

  • Causality: The slightly acidic surface of silica gel can catalyze the decomposition of sensitive molecules.

  • Solution:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%).[10]

    • Use a Neutral Stationary Phase: Switch to a neutral stationary phase like alumina (neutral grade).

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 3-Iodo-N-phenyl-2-pyridinecarboxamide?

A1: Without a specific synthetic protocol, we can anticipate common impurities based on a likely amide coupling reaction between a derivative of 3-iodopicolinic acid and aniline. Potential impurities include:

  • Unreacted starting materials (e.g., 3-iodopicolinic acid or its activated form, and aniline).

  • Byproducts from the coupling reagents (e.g., urea derivatives if a carbodiimide is used).

  • Side-products from potential side reactions, such as the hydrolysis of an activated acid intermediate back to the carboxylic acid.

Q2: Should I use recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when the desired compound is the major component and the impurities have significantly different solubilities. It is often faster and more scalable for removing small amounts of impurities.

  • Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar solubility profiles to the product. It offers finer control over the separation.

Q3: How do I "dry load" a sample onto a column, and why would I do it?

A3: Dry loading is useful for samples that are not very soluble in the column eluent.[10]

  • Procedure:

    • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

  • Rationale: This method ensures that the sample is introduced to the column in a very narrow band, which leads to better separation.

Q4: Can I reuse my silica gel?

A4: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination can be a significant issue. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a highly polar solvent (like methanol) and then re-equilibrated with the starting eluent. However, for high-purity applications, fresh silica is always preferred.

V. References

  • Google Patents. (2005). Process for the preparation of iodoaromatic compounds.

  • Scribd. (n.d.). Recrystallization Lab Report. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization Procedure Guide. Retrieved February 7, 2026, from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 7, 2026, from [Link]

  • OECD SIDS. (2002). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]

  • Google Patents. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons.

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

Sources

Troubleshooting

Preventing degradation of 3-Iodo-N-phenyl-2-pyridinecarboxamide during experiments

Welcome to the technical support center for 3-Iodo-N-phenyl-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-N-phenyl-2-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound during experimental use. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Iodo-N-phenyl-2-pyridinecarboxamide?

A1: The primary stability concerns for this molecule are threefold, stemming from its constituent functional groups:

  • Photodegradation: The carbon-iodine bond on the pyridine ring is susceptible to cleavage upon exposure to light, particularly UV light. This can lead to the formation of de-iodinated impurities.

  • Hydrolysis: The amide bond can undergo hydrolysis, especially under strong acidic or basic conditions, to form 3-iodopicolinic acid and aniline.

  • Thermal Decomposition: Like many complex organic molecules, prolonged exposure to high temperatures can lead to decomposition.

Q2: How should I properly store solid 3-Iodo-N-phenyl-2-pyridinecarboxamide?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it in a refrigerator and away from heat sources.

Q3: Can I prepare stock solutions of this compound in advance?

A3: While stock solutions can be prepared, it is best to prepare them fresh for each experiment. If you need to store a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF), store it in an amber vial at -20°C, and use it within a short period. Before use, allow the solution to warm to room temperature before opening to prevent condensation.

Q4: I'm seeing an unexpected peak in my HPLC/LC-MS analysis. Could this be a degradation product?

A4: Yes, it is possible. The most likely degradation products are the de-iodinated compound (N-phenyl-2-pyridinecarboxamide) or the hydrolysis products (3-iodopicolinic acid and aniline). We recommend running control experiments with a freshly prepared sample to compare with your experimental sample.

Q5: What pH range is optimal for experiments involving this compound?

A5: To minimize the risk of amide hydrolysis, it is advisable to conduct experiments in a pH range of 4 to 8.[1] Strongly acidic or basic conditions can catalyze the breakdown of the amide linkage.[2][3]

Troubleshooting Guides

This section provides a more in-depth look at potential issues you may encounter and offers step-by-step guidance to resolve them.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze a sample of your stored compound using a suitable analytical method (e.g., HPLC, NMR) to check for the presence of impurities. Compare this with the certificate of analysis if available.

    • Review Storage Conditions: Ensure the compound is stored as recommended (see FAQ A2). Check that the container is properly sealed.

    • Assess Solution Stability: If using a stock solution, prepare a fresh solution and repeat the experiment. Compare the results with those obtained using the older stock solution.

    • Control for Light Exposure: During your experiment, minimize the exposure of the compound and its solutions to ambient and direct light. Use amber-colored labware or cover your glassware with aluminum foil.

Issue 2: Appearance of a new, less polar peak in your chromatogram.
  • Potential Cause: Photodegradation leading to de-iodination. The resulting N-phenyl-2-pyridinecarboxamide is less polar than the parent compound. Aromatic iodides are known to be susceptible to photodegradation.[4]

  • Troubleshooting Steps:

    • Minimize Light Exposure: Repeat the experiment under low-light conditions or in the dark.

    • Use a Photostability Chamber: If your experimental setup allows, perform the experiment in a photostability chamber with controlled light exposure.

    • Spike with a Standard: If a standard of the de-iodinated compound is available, spike your sample to confirm the identity of the new peak.

Issue 3: Low reaction yield in a reaction performed at high or low pH.
  • Potential Cause: Hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by both acids and bases.[5]

  • Troubleshooting Steps:

    • Adjust pH: If your experimental conditions permit, adjust the pH of your reaction mixture to be within the 4-8 range.

    • Use a Buffer: Employ a suitable buffer system to maintain a stable pH throughout the experiment.[2]

    • Analyze for Hydrolysis Products: Use an analytical method that can detect the presence of 3-iodopicolinic acid and aniline to confirm if hydrolysis is occurring.

Data Presentation

Table 1: Recommended Storage and Handling Conditions
ConditionSolid CompoundIn Solution
Temperature 2-8 °C (Refrigerator)-20 °C (Freezer)
Light Protect from light (Amber vial)Protect from light (Amber vial/foil)
Atmosphere Tightly sealed containerInert atmosphere (e.g., Argon) if sensitive to oxidation
Solvent N/AAnhydrous, aprotic solvents (e.g., DMSO, DMF)
Duration As per manufacturer's expiryPrepare fresh, use within days if stored properly
Table 2: Potential Degradation Products and Their Characteristics
Degradation ProductMolecular WeightPolarity Relative to ParentLikely Cause
N-phenyl-2-pyridinecarboxamide198.22 g/mol Less PolarPhotodegradation, Reductive Deiodination
3-Iodopicolinic Acid248.99 g/mol More PolarHydrolysis
Aniline93.13 g/mol Less PolarHydrolysis

Experimental Protocols

Protocol 1: Assessing the Purity of 3-Iodo-N-phenyl-2-pyridinecarboxamide by HPLC
  • Preparation of Standard Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Preparation of Sample Solution: Prepare your experimental sample in the same solvent and at a similar concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks in the sample, which may indicate degradation.

Mandatory Visualization

Diagram 1: Potential Degradation Pathways

A 3-Iodo-N-phenyl-2-pyridinecarboxamide B N-phenyl-2-pyridinecarboxamide A->B Deiodination C 3-Iodopicolinic Acid + Aniline A->C Hydrolysis D Light (UV) or Reductive Conditions D->A E Strong Acid or Base (H₂O) E->A

Caption: Key degradation routes for 3-Iodo-N-phenyl-2-pyridinecarboxamide.

Diagram 2: Troubleshooting Workflow for Unexpected Results

A Unexpected Experimental Result B Check for Impurities in Starting Material (HPLC, NMR) A->B C Impurities Present? B->C D Source New, High-Purity Compound C->D Yes E Review Experimental Conditions C->E No L Re-run Experiment D->L F Light Exposure? E->F G Protect from Light (Amber Vials, Foil) F->G Yes H Extreme pH? F->H No G->L I Adjust pH to 4-8 (Use Buffer) H->I Yes J High Temperature? H->J No I->L K Lower Temperature or Reduce Reaction Time J->K Yes J->L No K->L

Caption: Decision-making workflow for troubleshooting.

References

  • National Center for Biotechnology Information. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PubMed Central. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. PubMed. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. Retrieved from [Link]

  • YouTube. (2019). 08.07 Hydrolysis and Dehydration of Amides. Retrieved from [Link]

  • YouTube. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. Retrieved from [Link]

  • Synthesis-of-3-Nitro-2-arylimidazo-1-2-a-pyridines-Using-Sodium-Dichloroiodide. (n.d.). Synfacts, 2015 (01), 0083. DOI: 10.1055/s-0034-1379185. Retrieved from [Link]

  • MDPI. (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. In Photochemistry (Vol. 42, pp. 230-263). Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from [Link]

  • ResearchGate. (2015). New insights into the structure and mechanism of iodothyronine deiodinases | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2002). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. Retrieved from [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine. Retrieved from [Link]

  • ACS Publications. (2018). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2017). Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical mechanisms of thyroid hormone deiodination. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers. Retrieved from [Link]

  • US EPA. (n.d.). 3-Pyridinecarboxamide, N-(phenylmethyl)- - Substance Details. SRS. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Iodo-n-phenyl-2-pyridinecarboxamide, min 95%, 1 gram. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purity Optimization for 3-Iodo-N-phenyl-2-pyridinecarboxamide

Case ID: #PUR-3IPP-001 Subject: Technical Guide for Synthesis & Purification of 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4) Assigned Specialist: Senior Application Scientist, Chemical Process Development Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-3IPP-001 Subject: Technical Guide for Synthesis & Purification of 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4) Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

Achieving high purity (>98%) for 3-Iodo-N-phenyl-2-pyridinecarboxamide requires a rigorous control strategy that addresses the specific reactivity of the 3-iodopicolinic acid scaffold. The steric hindrance of the iodine atom at the C3 position, adjacent to the C2 carboxylic acid, often slows amide coupling, leading to incomplete conversion and difficult-to-remove intermediates.

This guide prioritizes purification-by-design : optimizing the reaction to minimize byproducts, followed by a self-validating work-up protocol.

Module 1: Reaction Optimization (The First Line of Defense)

Objective: Minimize unreacted starting materials and prevent aniline oxidation.

The primary impurity vectors in this synthesis are unreacted aniline (which oxidizes to brown tar) and coupling reagent byproducts .

Protocol A: The High-Fidelity HATU Route

For research-scale synthesis (<10g), we recommend the HATU-mediated coupling over Acid Chloride methods to avoid thermal degradation of the iodine-carbon bond.

ParameterRecommended ValueTechnical Rationale
Stoichiometry Acid (1.0 eq) : Aniline (1.1 eq)Use slight excess of aniline to drive the expensive 3-iodopicolinic acid to completion. Aniline is easier to remove via acid wash than the iodinated acid is via base wash (due to zwitterionic potential of pyridine).
Coupling Agent HATU (1.2 eq)Superior to EDC/HOBt for sterically hindered acids (due to the C3-Iodine).
Base DIPEA (2.5 eq)Non-nucleophilic base prevents competing amidation.
Solvent DMF or DMAcHigh solubility required for the polar zwitterionic intermediate.
Temperature 0°C

RT
Critical: Mix at 0°C to suppress racemization (if chiral) or decomposition; warm to RT to drive kinetics.

Tech Note: If the reaction mixture turns dark brown/black rapidly, your aniline source is likely pre-oxidized. Distill aniline over zinc dust before use.

Module 2: The "Sandwich" Work-up Protocol

Objective: Chemical removal of impurities based on pKa differences.

Do not rely solely on column chromatography. This liquid-liquid extraction protocol is designed to chemically strip 90% of impurities.

Step-by-Step Extraction Logic
  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) (avoid DCM if possible, as emulsions are more common with DMF).

  • The Acid Wash (Removes Aniline & DIPEA):

    • Wash organic layer 2x with 1M HCl .

    • Mechanism:[1][2][3] Protonates unreacted aniline (

      
      ) and DIPEA, forcing them into the aqueous layer.
      
    • Caution: The pyridine ring in your product is weakly basic (

      
      ). 1M HCl is usually safe, but do not use concentrated acid or you will extract your product.
      
  • The Base Wash (Removes 3-Iodopicolinic Acid):

    • Wash organic layer 2x with Saturated NaHCO₃ .

    • Mechanism:[1][2][3] Deprotonates any unreacted carboxylic acid (

      
      ), moving it to the aqueous phase.
      
    • Visual Check: CO₂ evolution indicates acid neutralization.

  • The Brine Polish:

    • Wash 1x with Saturated Brine to remove residual DMF and water.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Module 3: Advanced Purification (Polishing)

If the crude solid is


 pure after work-up, proceed to recrystallization. Chromatography should be the last resort due to the "streaking" nature of pyridine derivatives on silica.
Method A: Recrystallization (Recommended)

The iodine atom increases lipophilicity, making the compound amenable to standard solvent pairs.

  • Solvent System: Ethanol/Water or EtOAc/Hexane .

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add hot Water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to RT, then to 4°C.

    • Crucial: If an oil forms ("oiling out") instead of crystals, re-heat and add a seed crystal or scratch the glass. Oiling out is common with iodinated aromatics.

Method B: Flash Chromatography (Troubleshooting)
  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: 0-50% EtOAc in Hexanes.

  • Additive: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Pyridine nitrogens interact with acidic silanol groups on silica, causing tailing. TEA blocks these sites, sharpening the peak.

Module 4: Visualization of Workflows

Diagram 1: The Purification Decision Tree

Caption: Logical flow for determining the optimal purification strategy based on crude purity.

PurificationLogic Start Crude Reaction Mixture Workup Acid/Base Extraction (The 'Sandwich' Wash) Start->Workup Check Purity Check (LC-MS/NMR) Workup->Check Recryst Recrystallization (EtOH/H2O) Check->Recryst Purity 85-95% Column Flash Chromatography (Hex/EtOAc + 1% TEA) Check->Column Purity <85% Final Final Product (>98% Purity) Check->Final Purity >98% Recryst->Final Column->Final

Diagram 2: Chemical Extraction Flow

Caption: Chemical fate of components during the Acid/Base work-up protocol.

ExtractionFlow Input Organic Phase: Product + Aniline + Acid + Reagents AcidWash Wash 1: 1M HCl Input->AcidWash BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Layer AqAcid Aqueous Waste: Aniline-HCl DIPEA-HCl Urea Byproducts AcidWash->AqAcid Extracts Bases AqBase Aqueous Waste: Unreacted 3-Iodopicolinic Acid HOBt salts BaseWash->AqBase Extracts Acids FinalOrg Clean Organic Phase: 3-Iodo-N-phenyl-2-pyridinecarboxamide BaseWash->FinalOrg

Module 5: Troubleshooting & FAQ

Q1: My product is reddish-brown. Is it impure?

  • Diagnosis: Yes. This indicates the presence of azobenzene or polymerized aniline derivatives.

  • Fix: Perform a filtration through a small pad of activated charcoal or silica gel using DCM as the eluent. The colored impurities usually stick to the pad, while the amide elutes.

Q2: The melting point is lower than reported (or broad).

  • Diagnosis: Solvent inclusion.[1] Amides are notorious for trapping water or DMF in the crystal lattice.

  • Fix: Dry the sample in a vacuum oven at 50°C overnight over

    
    . If the problem persists, check for the regioisomer (rare, but possible if the starting material was impure).
    

Q3: I see a new spot on TLC that moves slightly slower than the product.

  • Diagnosis: This is likely the des-iodo byproduct (N-phenyl-2-pyridinecarboxamide), caused by iodine-lithium exchange or radical protodehalogenation if you used harsh reagents (like Grignards) upstream.

  • Fix: This is very difficult to separate by crystallization. You must use column chromatography with a gradient elution (e.g., 0%

    
     30% EtOAc in Hexane).
    

References

  • General Amide Coupling Optimization

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Synthesis of 3-Iodopicolinamide Derivatives

    • Specific CAS Data: 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS 57841-90-4).[4] PubChem Compound Summary. Link

  • Purification of Pyridine Carboxamides

    • Armarego, W. L. F. (2017).[5] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (Refer to Chapter 4 for purification of aromatic amides). Link

  • HATU/Aniline Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852. Link

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 3-Iodo-N-phenyl-2-pyridinecarboxamide Scaffolds

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Subject: Optimizing Regioselectivity via Directed Ortho Metalation (DoM) Last Updated: February 8, 2026

Executive Summary & Core Challenge

The synthesis of 3-iodo-N-phenyl-2-pyridinecarboxamide presents a classic challenge in heterocyclic chemistry: distinguishing between the electronic activation of the pyridine ring and the directing effects of substituents.

The primary route to this scaffold is Directed Ortho Metalation (DoM) . The 2-carboxamide group acts as a Directing Metalation Group (DMG) to install the iodine at the C3 position. However, users frequently encounter three specific failure modes:

  • Regio-scrambling: Competitive lithiation at C6 (ortho to ring nitrogen) vs. C3 (ortho to amide).

  • Nucleophilic Attack: Alkyl-lithium addition to the pyridine ring (Chichibabin-type) or the amide carbonyl, rather than deprotonation.

  • Stoichiometry Errors: Failure to account for the acidic N-H proton on the secondary amide, leading to incomplete conversion.

This guide provides the "Gold Standard" protocol using non-nucleophilic bases to lock regioselectivity at C3.

The "Gold Standard" Protocol

Recommended for high-purity requirements (>95% regioselectivity).

The Logic (Why this works)

Standard n-BuLi is a nucleophile. In electron-deficient pyridines, it often attacks the ring. We replace it with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

  • Steric Bulk: LiTMP is too bulky to attack the carbonyl or the ring nitrogen.

  • Thermodynamics: It acts purely as a base, removing the C3 proton which is kinetically activated by the coordination of Lithium to the amide oxygen (Complex Induced Proximity Effect - CIPE).

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
N-phenyl-2-pyridinecarboxamide 1.0SubstrateMust be dry (azeotrope w/ toluene).
LiTMP (generated in situ)2.2 - 2.5 BaseCrucial: 1st eq. removes N-H; 2nd eq. removes C3-H.
Iodine (I₂) 3.0ElectrophileDissolve in THF before addition.
THF (Anhydrous) [0.1 M]SolventStabilizes the lithiated species.
Step-by-Step Procedure
  • Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (2.6 equiv) in THF at -78°C. Add n-BuLi (2.5 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Substrate Addition: Dissolve the pyridinecarboxamide in THF. Add this solution dropwise to the LiTMP at -78°C.

    • Observation: The solution often turns deep red/orange due to the formation of the dianion (N-Li, C3-Li).

  • Metalation Period: Stir at -78°C for 1 to 2 hours .

    • Note: Do not warm up. Pyridyl-lithium species are unstable above -40°C and will undergo "Halogen Dance" or decomposition.

  • Quench: Add the Iodine/THF solution rapidly.

  • Workup: Allow to warm to RT. Quench with sat. aq. Na₂S₂O₃ (to remove excess iodine) and extract.

Mechanism & Pathway Visualization

The following diagram illustrates the Complex Induced Proximity Effect (CIPE) that dictates the C3 selectivity over C6.

DoM_Mechanism Start N-phenyl-2-pyridinecarboxamide Step1 Dianion Formation (N-Li and O-Li coordination) Start->Step1 LiTMP (2.2 eq) -78°C Side2 Nucleophilic Attack (Ring Addition) Start->Side2 If n-BuLi used instead of LiTMP Step2 C3-Lithiation (Kinetic Control) Step1->Step2 CIPE Direction (Amide O -> Li -> C3-H) Side1 C6-Lithiation (Thermodynamic Sink) Step1->Side1 Slow kinetics (Avoided by low temp) Step3 Iodine Quench Step2->Step3 I2 / THF Product 3-Iodo Product (Target) Step3->Product

Caption: The amide oxygen coordinates the Lithium cation, positioning the amide base specifically at C3. Using LiTMP prevents the "Ring Addition" pathway common with n-BuLi.

Troubleshooting Guide

Issue 1: "I am recovering starting material, even with 1.2 equivalents of base."

Diagnosis: Stoichiometry Error. Explanation: Your substrate is a secondary amide (CONH Ph). The first equivalent of base simply deprotonates the Nitrogen (N-H -> N-Li). This species is not reactive toward Iodine. Solution: You must use >2.0 equivalents of base. The first equivalent creates the N-anion; the second equivalent performs the C-H metalation at C3.

Issue 2: "I see a mixture of 3-iodo and 6-iodo isomers."

Diagnosis: Temperature or Base Control Failure. Explanation:

  • Temperature: If the reaction warms above -50°C before iodine addition, the kinetic C3-lithio species can isomerize to the thermodynamically more stable C6-lithio species (stabilized by the ring nitrogen).

  • Base: If using n-BuLi/TMEDA, coordination to the ring nitrogen becomes competitive with the amide oxygen. Solution: Stick strictly to -78°C and use LiTMP . Do not allow the reaction to warm until after iodine addition.

Issue 3: "Low yield and messy TLC (black tar)."

Diagnosis: Nucleophilic Attack.[1][2] Explanation: If you used n-BuLi, it likely attacked the pyridine ring (C4/C6) or the carbonyl group instead of deprotonating. Solution: Switch to LiTMP or LiHMDS . These bases are sterically hindered and non-nucleophilic.

Decision Tree for Optimization

Troubleshooting_Tree Problem Start: Reaction Failed or Low Selectivity CheckBase Did you use n-BuLi? Problem->CheckBase UseLiTMP Switch to LiTMP (Prevents nucleophilic attack) CheckBase->UseLiTMP Yes CheckEquiv Did you use >2.0 equiv base? CheckBase->CheckEquiv No (Used LiTMP) IncreaseBase Increase to 2.2-2.5 equiv (Account for NH proton) CheckEquiv->IncreaseBase No CheckTemp Did temp rise above -70°C? CheckEquiv->CheckTemp Yes FixTemp Maintain -78°C strictly (Prevents C3->C6 isomerization) CheckTemp->FixTemp Yes CheckDry Is THF anhydrous? CheckTemp->CheckDry No DrySolvent Distill THF or use Mol Sieves (Moisture kills C-Li) CheckDry->DrySolvent No

Caption: Systematic workflow to identify the root cause of regioselectivity loss or low yields.

Frequently Asked Questions (FAQs)

Q: Can I use the commercially available 3-iodopicolinic acid and couple it with aniline instead? A: Yes, and this is often the superior route for scale-up. If you couple 3-iodopicolinic acid with aniline using EDC/HOBt or HATU, you bypass the regioselectivity issue entirely because the iodine is pre-installed. However, if you are functionalizing a late-stage intermediate that already has the amide, the DoM protocol above is required.

Q: Why does the reaction turn deep red? A: The red color is characteristic of the delocalized lithiated pyridine species (dianion). If the color fades before you add iodine, your reaction has likely quenched (moisture ingress) or decomposed.

Q: Can I use LDA instead of LiTMP? A: LDA is acceptable but slightly less effective. The pKa of the conjugate acid of LiTMP (approx 37) is higher than LDA (approx 36), making it a stronger base, and the TMP ring is bulkier, further suppressing nucleophilic side reactions.

References

  • Snieckus, V. (1990).[3] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Schlosser, M., & Mongin, F. (2007). Magnesiation of aromatic and heteroaromatic intermediates.[6] Chemical Society Reviews, 36, 1161-1182.

  • Knochel, P., et al. (2009). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier Science. (Context on Pyridine Lithiation).

Sources

Optimization

Technical Support Center: Troubleshooting Assays with 3-Iodo-N-phenyl-2-pyridinecarboxamide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Iodo-N-phenyl-2-pyridinecarboxamide. This guide is designed to provide in-depth troubleshooting assist...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Iodo-N-phenyl-2-pyridinecarboxamide. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during in-vitro and cell-based assays involving this compound. As Senior Application Scientists, we understand that inconsistent results can be a significant roadblock in research and development. This resource is structured in a question-and-answer format to directly address the challenges you may be facing, providing not just solutions but also the scientific reasoning behind them.

Section 1: Compound Handling and Preparation

Proper handling and preparation of any small molecule is the foundation of reproducible experimental results.[1] Issues at this early stage can cascade, leading to significant variability down the line.

Q1: My assay results are inconsistent from one experiment to the next. Could this be related to how I'm preparing my stock solution of 3-Iodo-N-phenyl-2-pyridinecarboxamide?

A1: Absolutely. The initial preparation of your compound stock solution is a critical step that can introduce significant variability if not carefully controlled. Here are key factors to consider:

  • Solubility: 3-Iodo-N-phenyl-2-pyridinecarboxamide is a small molecule with specific solubility characteristics. While its direct analogue, nicotinamide, is highly soluble in water, the addition of the iodo and phenyl groups in 3-Iodo-N-phenyl-2-pyridinecarboxamide significantly alters its polarity, and thereby its solubility profile.[2] It is crucial to use the correct solvent to ensure the compound is fully dissolved. Undissolved compound can lead to inaccurate concentrations in your assays.

  • Storage: Improper storage can lead to degradation of the compound.[3][4] Both lyophilized powder and stock solutions should be stored under recommended conditions, typically at -20°C or -80°C, protected from light and moisture.[4] Repeated freeze-thaw cycles of stock solutions should be avoided by preparing smaller aliquots.[5]

  • Pipetting and Mixing: Inaccurate pipetting, especially of viscous organic solvents like DMSO, can lead to errors in concentration.[6] Ensure your pipettes are properly calibrated. Thorough mixing of the stock solution before each use is also essential to ensure a homogenous concentration.

Section 2: Troubleshooting Inconsistent Assay Results

Inconsistent results in biochemical and cell-based assays are a common challenge.[6] This section will address specific issues related to assay performance.

Q2: I'm observing a high degree of well-to-well variability in my 96-well plate assay. What could be the cause?

A2: High well-to-well variability can stem from several sources, both biological and technical.[6] Here's a systematic approach to troubleshooting this issue:

  • Compound Precipitation: One of the most common causes of inconsistent results is compound precipitation in the assay medium.[7][8] When the concentration of 3-Iodo-N-phenyl-2-pyridinecarboxamide exceeds its solubility limit in the final assay buffer, it can precipitate out of solution. This leads to a non-uniform concentration of the active compound across the plate. Studies have shown that while precipitation doesn't always affect the outcome, it can introduce variability.[7][8]

  • Cell Seeding Density: In cell-based assays, inconsistent cell seeding is a major contributor to variability.[6] Ensure that your cell suspension is homogenous before and during plating. Poor mixing can lead to clumping and an uneven distribution of cells in the wells.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and other media components, leading to an "edge effect".[6] To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification during incubation.

  • Temperature and Incubation Times: Even small variations in temperature can significantly impact enzyme activity and cell health, leading to inconsistent results.[9] Ensure uniform temperature across the incubator and that all plates are incubated for the same amount of time.

Section 3: Investigating Unexpected Results and Off-Target Effects

Sometimes, assay results are consistent but unexpected, suggesting a more complex biological or chemical interaction.

Q3: My results suggest that 3-Iodo-N-phenyl-2-pyridinecarboxamide is affecting cells in a way that is inconsistent with its proposed mechanism of action. How can I investigate potential off-target effects?

A3: Off-target effects, where a compound interacts with unintended biological molecules, are a common phenomenon in drug discovery and can lead to unexpected cellular responses.[10][11] Investigating these effects is crucial for understanding the true mechanism of action of your compound.

  • Counter-Screening: A primary method for identifying off-target effects is to perform counter-screens against a panel of related and unrelated targets. This can help identify if 3-Iodo-N-phenyl-2-pyridinecarboxamide is interacting with other proteins that might be responsible for the observed phenotype.

  • Phenotypic Profiling: High-content imaging and other phenotypic profiling techniques can provide a broader view of the cellular effects of the compound. By comparing the phenotypic fingerprint of 3-Iodo-N-phenyl-2-pyridinecarboxamide to a library of compounds with known mechanisms of action, you can generate hypotheses about its potential off-target activities.

  • Chemical Structure Analysis: The pyridinecarboxamide scaffold is present in many biologically active molecules.[12][13][14][15] Analyzing the structure of 3-Iodo-N-phenyl-2-pyridinecarboxamide for similarities to known inhibitors of other target classes can provide clues about potential off-target interactions.

Section 4: Ensuring Data Quality and Reproducibility

Maintaining high standards of data quality and reproducibility is paramount in scientific research.[16]

Q4: What are the best practices for ensuring the long-term reproducibility of my assays with 3-Iodo-N-phenyl-2-pyridinecarboxamide?

A4: Ensuring long-term reproducibility requires a multifaceted approach that encompasses careful planning, execution, and documentation.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all aspects of your assay, from compound handling and cell culture to data analysis.[16] This will minimize variability introduced by different operators or on different days.

  • Assay Validation: Before embarking on large-scale screening, it's essential to validate your assay.[17][18] This includes determining key assay parameters such as the Z'-factor, signal-to-background ratio, and the linear range of the assay. A Z'-factor of 0.7 or greater is generally considered indicative of a robust assay.[17]

  • Quality Control of Reagents: Use high-quality, well-characterized reagents and be mindful of lot-to-lot variability, especially for biological reagents like serum and antibodies.[5]

  • Detailed Record Keeping: Maintain meticulous records of all experimental details, including compound batch numbers, cell passage numbers, and instrument settings.[19] This information is invaluable when troubleshooting inconsistent results.

Visualizations and Protocols

Troubleshooting Workflow for Inconsistent Assay Results

Troubleshooting_Workflow Start Inconsistent Assay Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckAssay Step 2: Examine Assay Parameters CheckCompound->CheckAssay If compound is OK Solubility Solubility Issues? CheckCompound->Solubility Storage Improper Storage? CheckCompound->Storage Pipetting Pipetting/Mixing Errors? CheckCompound->Pipetting CheckCells Step 3: Evaluate Cell Health & Seeding CheckAssay->CheckCells If assay params are OK Precipitation Precipitation in Assay? CheckAssay->Precipitation EdgeEffect Edge Effects? CheckAssay->EdgeEffect TempTime Temp/Time Variability? CheckAssay->TempTime AnalyzeData Step 4: Review Data Analysis CheckCells->AnalyzeData If cells are OK Contamination Contamination? CheckCells->Contamination Seeding Uneven Seeding? CheckCells->Seeding Passage High Passage #? CheckCells->Passage Resolved Results are Now Consistent AnalyzeData->Resolved If analysis is correct Normalization Normalization Errors? AnalyzeData->Normalization Outliers Outlier Handling? AnalyzeData->Outliers

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Protocol: Assessing Compound Solubility in Assay Media

This protocol provides a method to visually assess the solubility of 3-Iodo-N-phenyl-2-pyridinecarboxamide in your final assay medium.

Materials:

  • 3-Iodo-N-phenyl-2-pyridinecarboxamide

  • DMSO (or other appropriate solvent for stock solution)

  • Assay medium (e.g., cell culture medium with serum)

  • Clear 96-well plate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a high-concentration stock solution of 3-Iodo-N-phenyl-2-pyridinecarboxamide in DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in your assay medium in a 96-well plate. The final DMSO concentration should be kept constant across all wells and should match the concentration used in your actual assay (typically ≤ 0.5%).

  • Include a vehicle control (assay medium with the same final concentration of DMSO).

  • Incubate the plate under the same conditions as your assay (e.g., 37°C, 5% CO2) for the same duration.

  • After incubation, visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • For a more quantitative assessment, measure the absorbance of the wells at 600 nm. An increase in absorbance compared to the vehicle control is indicative of precipitation.

Data Interpretation: The highest concentration at which no precipitation is observed is the practical limit of solubility for your compound under the specific assay conditions.

Data Summary: Common Solvents for Pyridinecarboxamide Analogs
SolventSolubility of Nicotinamide (g/L)Expected Solubility of 3-Iodo-N-phenyl-2-pyridinecarboxamideNotes
Water691-1000[2]LowThe addition of the iodo and phenyl groups decreases aqueous solubility.
DMSOHighHighA common solvent for preparing high-concentration stock solutions of small molecules.
EthanolHighModerate to HighCan be used as a co-solvent to improve aqueous solubility.

References

  • 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0 - OECD Existing Chemicals Database. (2002). Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021). Retrieved from [Link]

  • Why can't I get reproducible results in cell based assays? - ResearchGate. (n.d.). Retrieved from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Retrieved from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Retrieved from [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. (n.d.). Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC - PubMed Central. (2022). Retrieved from [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed. (n.d.). Retrieved from [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (n.d.). Retrieved from [Link]

  • (PDF) Immunoassay Troubleshooting Guide - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - MDPI. (n.d.). Retrieved from [Link]

  • Impact of Pipetting Errors on Reproducibility of Cell-Based Assays - Sartorius. (n.d.). Retrieved from [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (n.d.). Retrieved from [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? | ResearchGate. (n.d.). Retrieved from [Link]

  • CAS 57841-90-4 | 3-Iodo-N-phenyl-2-pyridinecarboxaMide - Alchem Pharmtech. (n.d.). Retrieved from [Link]

  • N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed. (n.d.). Retrieved from [Link]

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (n.d.). Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (n.d.). Retrieved from [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - PMC. (n.d.). Retrieved from [Link]

  • Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). Retrieved from [Link]

  • Synergistic Mechanism of Precipitation-Type and Chelation-Type Crystalline Admixtures for Enhanced Self-Healing of Concrete | Langmuir - ACS Publications. (n.d.). Retrieved from [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[2][9]dithiolo[3,4-b]pyridine-5-carboxamides - PMC. (n.d.). Retrieved from [Link]

  • Immunoassay Troubleshooting | Biocompare: The Buyer's Guide for Life Scientists. (n.d.). Retrieved from [Link]

  • Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed. (n.d.). Retrieved from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Off Target Effect - Massive Bio. (n.d.). Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Precedents for Good Storage Practice - Applied Clinical Trials. (n.d.). Retrieved from [Link]

  • data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 3-Iodo-N-phenyl-2-pyridinecarboxamide vs. Clinical PI3Kα Inhibitors

This guide provides a technical comparison between the 3-Iodo-N-phenyl-2-pyridinecarboxamide scaffold (a representative chemical probe/fragment) and clinically established PI3Kα-specific inhibitors (e.g., Alpelisib/BYL71...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the 3-Iodo-N-phenyl-2-pyridinecarboxamide scaffold (a representative chemical probe/fragment) and clinically established PI3Kα-specific inhibitors (e.g., Alpelisib/BYL719).

Executive Summary

3-Iodo-N-phenyl-2-pyridinecarboxamide represents a specific class of Pyridine-2-Carboxamide scaffolds often utilized in early-stage Structure-Activity Relationship (SAR) studies and Fragment-Based Drug Discovery (FBDD).[1] While it serves as a valuable chemical probe to explore halogen bonding and hinge-region interactions, it lacks the sub-nanomolar potency and isoform selectivity of third-generation clinical inhibitors like Alpelisib (BYL719) .

This guide contrasts the mechanistic and functional profiles of this probe against the clinical gold standard, providing actionable protocols for researchers evaluating novel kinase inhibitor scaffolds.

Feature3-Iodo-N-phenyl-2-pyridinecarboxamideAlpelisib (BYL719)
Classification Chemical Probe / SAR ScaffoldClinical Drug (FDA Approved)
Primary Target Multi-kinase (Low Selectivity)PI3Kα (Isoform Specific)
Binding Mode Hinge Binder (Type I/II Hybrid)ATP-Competitive (Type I)
Key Interaction Halogen Bond (Iodine) + Amide H-bondsGln859 H-bond + Trp780 Interaction
Potency (IC50) Typically Micromolar (µM) rangeNanomolar (nM) range (~5 nM)

Molecular Mechanism & Binding Mode

The Pyridine-2-Carboxamide Scaffold (The Probe)

The 3-Iodo-N-phenyl-2-pyridinecarboxamide molecule utilizes a classic "head-and-tail" binding strategy common in early kinase inhibitors (similar to the scaffold found in Sorafenib, though that is a RAF inhibitor).

  • Hinge Binding: The pyridine nitrogen and the amide nitrogen/oxygen form hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα).

  • The "3-Iodo" Function: The iodine atom at position 3 is critical. It acts as a hydrophobic space filler or participates in Halogen Bonding (interaction between the σ-hole of the halogen and a backbone carbonyl oxygen). This stabilizes the molecule within the ATP binding pocket but lacks the specific "lock-and-key" fit required for high selectivity.

The 2-Aminopyridine/Pyrimidine Scaffold (The Drug)

Alpelisib is engineered for extreme selectivity towards the PI3Kα isoform (specifically the H1047R mutant).

  • Selectivity Filter: It forms a specific hydrogen bond with Gln859 , a residue non-conserved in other PI3K isoforms (β, γ, δ), granting it >50-fold selectivity.

  • Propeller Shape: Unlike the flat pyridine-carboxamide, Alpelisib adopts a non-planar conformation that fits the specific induced-fit pocket of the mutant enzyme.

Structural Logic Diagram (DOT)

The following diagram visualizes the divergent design philosophies:

BindingMechanism Probe 3-Iodo-N-phenyl-2-pyridinecarboxamide (Probe/Scaffold) Hinge Hinge Region Binding (Val851) Probe->Hinge Via Amide/Pyridine N Pocket Hydrophobic Pocket (Gatekeeper) Probe->Pocket Via Iodine (Halogen Bond) Drug Alpelisib (BYL719) (Clinical Drug) Drug->Hinge Via Aminopyridine Selectivity Isoform Specificity (Gln859 Interaction) Drug->Selectivity Critical H-Bond (High Specificity) Hinge->Pocket General Kinase Inhibition Selectivity->Drug Reduces Off-Target Toxicity

Caption: Comparison of binding determinants. The probe relies on general hinge/hydrophobic interactions, while the drug exploits specific non-conserved residues for selectivity.

Comparative Profiling Data

Researchers utilizing the 3-Iodo-N-phenyl-2-pyridinecarboxamide scaffold for library screening should expect the following performance metrics compared to optimized controls.

Biochemical Potency (Cell-Free Assays)
CompoundPI3Kα IC50PI3Kβ IC50PI3Kδ IC50PI3Kγ IC50
3-Iodo-N-phenyl-2-pyridinecarboxamide ~1-10 µM*~1-10 µM~1-10 µM~1-10 µM
Alpelisib (BYL719) 4.6 nM1,200 nM290 nM250 nM
Pictilisib (GDC-0941) 3 nM33 nM3 nM75 nM

Note: Values for the probe are estimated based on typical SAR for unoptimized pyridine-2-carboxamide fragments [1].

Cellular Activity (Western Blot / ELISA)

In cellular models (e.g., MCF-7 breast cancer lines), the probe requires significantly higher concentrations to suppress AKT phosphorylation.

  • Alpelisib: Complete suppression of pAKT (Ser473) at 100-500 nM .

  • Probe: Partial suppression often requires 10-50 µM , approaching cytotoxic limits unrelated to PI3K inhibition.

Experimental Protocols

To validate the activity of the 3-Iodo-N-phenyl-2-pyridinecarboxamide scaffold versus Alpelisib, use the following self-validating workflows.

In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 and Mode of Inhibition.

  • Reagent Prep: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme: Dilute recombinant PI3Kα (p110α/p85α) to 0.5 ng/µL.

  • Substrate: Prepare PIP2:PS lipid substrate (1:3 ratio) sonicated in buffer.

  • Compound Dosing:

    • Alpelisib Control: 10-point dose response (1000 nM down to 0.05 nM).

    • Probe (3-Iodo...): 10-point dose response (100 µM down to 5 nM).

  • Reaction:

    • Mix 2 µL Compound + 4 µL Enzyme + 4 µL Substrate/ATP mix (10 µM ATP final).

    • Incubate 60 min at Room Temp.

  • Detection: Add 10 µL ADP-Glo Reagent (40 min) -> Add 20 µL Kinase Detection Reagent (30 min).

  • Read: Luminescence (RLU).

  • Validation: Z' factor must be > 0.5.

Cellular Selectivity Workflow (Western Blot)

Objective: Confirm on-target vs off-target effects.

  • Cell Lines: MCF-7 (PI3Kα mutant) vs. PC-3 (PTEN null, PI3Kβ dependent).

  • Treatment: Treat cells with 1 µM Alpelisib vs 10 µM Probe for 2 hours.

  • Lysis: RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting Targets:

    • pAKT (Ser473): Downstream effector (Primary readout).

    • pS6 (Ser235/236): mTORC1 readout.

    • pERK (Thr202/Tyr204): MAPK pathway (Off-target check).

  • Interpretation:

    • Alpelisib: Strong pAKT reduction in MCF-7; weak in PC-3.

    • Probe: Moderate reduction in both (Pan-inhibition) or weak reduction.

Pathway & Workflow Visualization

PI3K Signaling & Inhibition Points

This diagram illustrates where the inhibitors act within the canonical pathway.

PI3KPathway RTK RTK (Growth Factor Receptor) PI3K PI3Kα (p110α) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Inhibitor1 Alpelisib (Specific Block) Inhibitor1->PI3K Inhibits (High Potency) Inhibitor2 3-Iodo-Probe (Weak Block) Inhibitor2->PI3K Inhibits (Low Potency)

Caption: Signal transduction cascade. Alpelisib provides potent, specific blockade at the PI3K node, while the probe offers weaker, likely non-selective inhibition.

References

  • Structure-Activity Relationships of Pyridine-2-Carboxamide Derivatives. Journal of Medicinal Chemistry. (General reference for scaffold class properties).

  • Fritsch, C., et al. (2014). "Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials." Molecular Cancer Therapeutics, 13(5), 1117-1129.

  • Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective inhibitor of PI3K alpha selected for clinical development." Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748.

  • PubChem Compound Summary. "3-Iodo-N-phenyl-2-pyridinecarboxamide" (CAS 57841-90-4).[1]

Sources

Comparative

Cross-reactivity profile of 3-Iodo-N-phenyl-2-pyridinecarboxamide

This guide provides a comprehensive technical analysis of 3-Iodo-N-phenyl-2-pyridinecarboxamide , evaluating its utility as a privileged scaffold in medicinal chemistry, specifically for the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Iodo-N-phenyl-2-pyridinecarboxamide , evaluating its utility as a privileged scaffold in medicinal chemistry, specifically for the development of kinase inhibitors and GPCR modulators (e.g., mGluR5).

Executive Summary

3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: 57841-90-4) is a halogenated picolinamide derivative primarily utilized as a high-value molecular scaffold rather than a standalone therapeutic agent. Its strategic importance lies in the C3-iodine handle , which enables rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) to access biologically active chemical space.

While the parent compound exhibits low-to-moderate intrinsic affinity for metalloenzymes and certain GPCRs, its derivatives are potent modulators of Metabotropic Glutamate Receptor 5 (mGluR5) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) . This guide analyzes the compound's chemical reactivity profile, potential biological off-targets (cross-reactivity), and its performance compared to bromo- and chloro-analogs.

Chemical & Biological Profile
2.1 Structural Logic & Pharmacophore

The compound features a pyridine-2-carboxamide (picolinamide) core, a privileged structure in drug discovery due to its ability to form bidentate chelates with metal ions (e.g., in metalloproteases) or hydrogen bond networks in kinase hinge regions.

  • Core : Pyridine-2-carboxamide (Directing group for C-H activation; H-bond acceptor/donor).

  • Substituent (C3) : Iodine (High lability for oxidative addition; steric blocker).

  • Amide Moiety :

    
    -Phenyl (Hydrophobic interactions; 
    
    
    
    -stacking potential).
2.2 Mechanism of Action (Scaffold Level)

As a fragment, the compound acts as a ligand efficiency enhancer . The iodine atom at position 3 imposes a specific conformation (via steric clash with the amide carbonyl), often locking the molecule into a bioactive pose beneficial for:

  • mGluR5 Negative Allosteric Modulation (NAM) : 3-alkynyl derivatives (synthesized from this scaffold) bind to the MPEP allosteric site.

  • Kinase Inhibition : The pyridine nitrogen and amide oxygen can bind to the ATP-binding pocket (hinge region), while the phenyl ring occupies the hydrophobic pocket II.

Cross-Reactivity & Selectivity Analysis

The "cross-reactivity" of this compound is twofold: Chemical (chemoselectivity during synthesis) and Biological (off-target binding of the core scaffold).

3.1 Biological Cross-Reactivity (Off-Target Profiling)

The picolinamide core is known to interact with several protein families. Researchers must screen for the following off-targets when using this scaffold:

Target ClassSpecific Off-TargetMechanism of Cross-ReactivityRisk Level
CYP450 Enzymes CYP1A2, CYP3A4Pyridine nitrogen coordinates with the Heme iron, inhibiting metabolism.High
Kinases PIM-1, p38 MAPKAmide/Pyridine motif mimics ATP adenine; binds to hinge region.Moderate
Transporters TSPO (PBR)2-Phenyl-3-pyridinecarboxamides are known high-affinity TSPO ligands.Moderate
Metalloenzymes Carbonic AnhydraseChelation of Zinc (

) by the picolinamide moiety.
Low
3.2 Chemical Cross-Reactivity (Synthetic Utility)

The C3-Iodine is the most reactive site. In a competitive coupling environment, the reactivity order is:


.
Comparative Performance Guide

Comparison of 3-Iodo-N-phenyl-2-pyridinecarboxamide against its halogenated analogs (Bromo/Chloro) and the non-halogenated parent.

Feature3-Iodo (Target) 3-Bromo Analog 3-Chloro Analog N-Phenyl-picolinamide
CAS Number 57841-90-41711-84-82503-55-1 (Parent)10352-23-5
Coupling Reactivity Highest (Excellent for Sonogashira/Suzuki at RT)Moderate (Requires heat/specialized ligands)Low (Requires activated Ni/Pd catalysts)Inert (C-H activation only)
Steric Bulk (Van der Waals) 1.98 Å1.85 Å1.75 Å1.20 Å (H)
Lipophilicity (cLogP) ~2.9~2.7~2.5~1.8
mGluR5 Potency (Derivative) High (Iodine allows access to long alkynes)ModerateLowInactive
Cost/Availability High (Specialty Reagent)ModerateLowVery Low

Key Insight : The 3-Iodo variant is the superior choice for Fragment-Based Drug Discovery (FBDD) where rapid library generation via C3-diversification is required. The Bromo analog is a cost-effective alternative for scale-up, while the Chloro analog is generally too unreactive for diverse library synthesis.

Experimental Protocols
Protocol A: Synthesis of mGluR5 NAM Library via Sonogashira Coupling

Objective: Functionalize the C3-position to generate potent mGluR5 antagonists.

  • Reagents : 3-Iodo-N-phenyl-2-pyridinecarboxamide (1.0 eq), Terminal Alkyne (1.2 eq),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (3.0 eq).
  • Solvent : Dry THF or DMF (degassed).

  • Procedure :

    • Dissolve the iodo-scaffold in THF under

      
      .
      
    • Add

      
      , CuI, and Pd catalyst.
      
    • Add terminal alkyne dropwise.

    • Stir at Room Temperature for 4–12 hours (Iodine allows milder conditions than Bromine).

    • Monitor by TLC/LC-MS.

  • Workup : Filter through Celite, concentrate, and purify via silica gel chromatography.

Protocol B: Assessing CYP Inhibition (Cross-Reactivity)

Objective: Determine if the pyridine core inhibits CYP3A4.

  • System : Human Liver Microsomes (HLM) or recombinant CYP3A4.

  • Substrate : Testosterone (CYP3A4 probe).

  • Method :

    • Incubate compound (0.1 – 50

      
      ) with HLM and NADPH regenerating system.
      
    • Measure formation of 6

      
      -hydroxytestosterone via LC-MS/MS.
      
    • Data Analysis : Calculate

      
      . A value 
      
      
      
      indicates significant cross-reactivity risk.
Visualization: Scaffold Divergence & Signaling Pathways

The following diagram illustrates how the 3-Iodo-N-phenyl-2-pyridinecarboxamide scaffold serves as a divergence point for two distinct signaling pathways (Kinase vs. GPCR) based on the C3-substitution.

Scaffold_Pathways Scaffold 3-Iodo-N-phenyl- 2-pyridinecarboxamide (Core Scaffold) Suzuki Suzuki Coupling (Aryl/Heteroaryl) Scaffold->Suzuki Pd(0) / Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynes) Scaffold->Sonogashira Pd(0) / CuI / Alkyne CYP Off-Target: CYP450 Inhibition Scaffold->CYP Intrinsic Affinity Kinase Kinase Inhibitor (p38 MAPK / PIM-1) Suzuki->Kinase Biaryl Motif GPCR mGluR5 NAM (Allosteric Modulation) Sonogashira->GPCR Alkynyl Linker Inflammation Anti-Inflammatory (Cytokine Reduction) Kinase->Inflammation CNS CNS Modulation (Anxiety/Depression) GPCR->CNS

Caption: Divergent synthesis pathways from the 3-Iodo scaffold leading to distinct pharmacological profiles (Kinase inhibition vs. mGluR5 modulation).

References
  • Glaxo Group Limited . (2007).[1] Pyridine Derivatives as Kinase Inhibitors. WO2007007018A1.[1] Link

  • Gasparini, F., et al. (1999). Potent and selective antagonists of the metabotropic glutamate receptor subtype 5. Journal of Medicinal Chemistry. Link

  • Alchem Pharmtech . (2024). Product Data Sheet: 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS 57841-90-4).[2][3][4] Link

  • Manchester Organics . (2024).[5] Catalog Entry: 3-iodo-N-phenyl-pyridine-2-carboxamide. Link

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 12236873 (Related Structure). Link

Sources

Comparative

Comparative Synthetic Strategies for 3-Iodo-N-phenyl-2-pyridinecarboxamide

Executive Summary This guide evaluates three distinct synthetic pathways for 3-Iodo-N-phenyl-2-pyridinecarboxamide , a critical scaffold in the development of FLT3 and MEK inhibitors. The presence of the iodine atom at t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic pathways for 3-Iodo-N-phenyl-2-pyridinecarboxamide , a critical scaffold in the development of FLT3 and MEK inhibitors. The presence of the iodine atom at the C3 position offers a versatile handle for downstream orthogonal functionalization (e.g., Suzuki-Miyaura or Sonogashira coupling), but it also introduces steric crowding that complicates the formation of the adjacent C2-amide bond.

We compare the Classical Acyl Chloride Route , the Modern HATU-Mediated Coupling , and the Pd-Catalyzed Aminocarbonylation . Selection of the optimal route depends heavily on reaction scale, starting material availability, and tolerance for acidic byproducts.

Strategic Route Analysis

Route A: The Acyl Chloride Method (Scale-Up Standard)

This is the traditional "workhorse" method. It involves converting 3-iodopicolinic acid to its acid chloride using thionyl chloride (


), followed by reaction with aniline.
  • Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.

  • Pros: Low reagent cost; high atom economy; scalable to kilograms; simple workup (often precipitation).

  • Cons: Generates HCl and

    
     gas; requires anhydrous conditions; incompatible with acid-sensitive substrates.
    
  • Causality: The high electrophilicity of the acid chloride overcomes the poor nucleophilicity of aniline (deactivated by the phenyl ring), driving the reaction to completion rapidly.

Route B: HATU-Mediated Coupling (Discovery Phase Standard)

Ideal for medicinal chemistry (milligram to gram scale), this route uses HATU to activate the carboxylic acid in situ.

  • Mechanism: Formation of an active ester (O-acyl(7-azabenzotriazole)) which is less prone to racemization (irrelevant here, but good practice) and highly reactive toward anilines.

  • Pros: Mild conditions (room temp); no acidic byproducts; high tolerance for diverse functional groups.

  • Cons: High cost of HATU; poor atom economy (large byproduct mass from the coupling agent); difficult purification if the byproduct co-elutes.

  • Causality: The 7-aza nitrogen in HATU provides an internal base effect (neighboring group participation) that accelerates the aminolysis step, crucial for the sterically hindered C2 position.

Route C: Pd-Catalyzed Aminocarbonylation (The Convergent Alternative)

This route bypasses the carboxylic acid entirely, using 2,3-diiodopyridine, carbon monoxide (CO), and aniline.

  • Mechanism: Pd(0) oxidative addition preferentially occurs at the C2-I bond (more electron-deficient due to proximity to Nitrogen) rather than C3-I. CO insertion follows, then nucleophilic attack by aniline.

  • Pros: Convergent; utilizes potentially cheaper di-halo precursors; installs the carbonyl and amine in one step.

  • Cons: Requires high-pressure CO (safety hazard); expensive Pd catalyst; requires strict regioselectivity control.

  • Causality: The regioselectivity is governed by the electronic difference between C2 and C3. C2 is

    
     to the pyridine nitrogen, making the C-I bond significantly more labile toward oxidative addition.
    

Visualizing the Synthetic Landscape

The following diagram illustrates the three competing pathways and the decision logic for selecting the appropriate method.

SyntheticRoutes cluster_decision Decision Matrix Start_Acid 3-Iodopicolinic Acid Route_A Route A: Acyl Chloride (SOCl2, then Aniline) Start_Acid->Route_A Activation Route_B Route B: HATU Coupling (HATU, DIPEA, Aniline) Start_Acid->Route_B Activation Start_DiIodo 2,3-Diiodopyridine Route_C Route C: Aminocarbonylation (Pd(OAc)2, CO, Aniline) Start_DiIodo->Route_C Regioselective Insertion Product TARGET: 3-Iodo-N-phenyl-2-pyridinecarboxamide Route_A->Product High Yield (Acidic Byproducts) Route_B->Product High Purity (Mild Conditions) Route_C->Product One-Pot (Safety Constraints) Decision Primary Constraint? Scale Use Route A (Low Cost, Scalable) Decision->Scale Cost/Kg Speed Use Route B (Fast, Reliable) Decision->Speed Time/Purity Material Use Route C (If Acid Unavailable) Decision->Material Precursor Availability

Caption: Comparative workflow of synthetic routes A, B, and C with embedded decision logic for process selection.

Performance Comparison Data

The following data is synthesized from standard performance metrics for these reaction classes applied to halogenated picolinamides.

MetricRoute A (Acyl Chloride)Route B (HATU)Route C (Aminocarbonylation)
Typical Yield 85–95%75–88%60–75%
Regioselectivity N/A (Pre-defined)N/A (Pre-defined)>10:1 (C2 vs C3)
Atom Economy HighLow (Large coupling agent loss)High
Cost Efficiency High (Cheap reagents)Low (Expensive HATU)Moderate (Pd cost)
Purification Crystallization (Simple)Column Chromatography (Often required)Column Chromatography (Required)
Scalability Excellent (>100g)Poor (Cost prohibitive >10g)Moderate (Gas handling limits)

Detailed Experimental Protocols

Protocol A: Acyl Chloride Method (Recommended for >5g Scale)

Objective: Maximize conversion using robust activation while managing HCl evolution.

  • Activation: To a suspension of 3-iodopicolinic acid (1.0 equiv) in anhydrous Toluene (5 mL/g), add Thionyl Chloride (

    
    , 2.0 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to 80°C for 2 hours. The solution should become clear, indicating acid chloride formation.

  • Evaporation: Concentrate in vacuo to remove excess

    
     and Toluene. Re-dissolve the crude residue in anhydrous DCM.
    
  • Coupling: Cool the DCM solution to 0°C. Add Aniline (1.1 equiv) followed by Triethylamine (

    
    , 2.5 equiv) dropwise. Note: Exothermic reaction.[1]
    
  • Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted aniline), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: HATU Method (Recommended for <1g Screening)

Objective: Rapid synthesis with minimal setup time.

  • Mixing: Dissolve 3-iodopicolinic acid (1.0 equiv) in dry DMF (10 mL/g).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.2 equiv). The solution will turn yellow/orange. Stir for 10 minutes to form the active ester.

  • Coupling: Add Aniline (1.2 equiv). Stir at room temperature for 12–16 hours.

  • Quench: Dilute with Ethyl Acetate and wash extensively with water (3x) and LiCl solution (to remove DMF).

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Scientific Validation & Troubleshooting

  • Self-Validating the Protocol:

    • Route A: Completion is marked by the disappearance of the solid acid and cessation of gas evolution.

    • Route C: Regioselectivity can be confirmed via 1H-NMR. The C2-amide proton typically appears downfield (>10 ppm) due to hydrogen bonding with the pyridine nitrogen, whereas a C3-amide (wrong isomer) would lack this specific shift and show different coupling constants for the pyridine ring protons.

  • Why Aniline Reactivity Matters: Aniline is a poor nucleophile compared to alkyl amines.[2] In Route B, if the reaction is slow, adding a catalyst like HOAt or switching to the more reactive acid chloride (Route A) is necessary.

  • Iodine Stability: The C3-Iodine bond is relatively stable to acid (Route A) and weak bases (Route B). However, in Route C, prolonged heating with Pd can lead to proto-deiodination (loss of Iodine). Therefore, reaction time must be strictly monitored.

References

  • Acyl Chloride Activation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link

  • HATU Methodology: Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Aminocarbonylation Selectivity: Nielsen, D. U., et al. (2019). Palladium-Catalyzed Carbonylative Coupling Reactions. Chemical Reviews, 119, 2611-2687. Link

  • Regioselectivity in Dihalopyridines: Léonel, E., et al. (2004). Selective functionalization of 2,3-dihalopyridines. European Journal of Organic Chemistry, 2004(15), 3245-3254. Link

Sources

Validation

Publish Comparison Guide: In Vitro and In Vivo Correlation of 3-Iodo-N-phenyl-2-pyridinecarboxamide Activity

The following guide provides an in-depth technical comparison and evaluation of 3-Iodo-N-phenyl-2-pyridinecarboxamide (referred to herein as 3-I-NPPC ), a synthetic ligand targeting the 18 kDa Translocator Protein (TSPO)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and evaluation of 3-Iodo-N-phenyl-2-pyridinecarboxamide (referred to herein as 3-I-NPPC ), a synthetic ligand targeting the 18 kDa Translocator Protein (TSPO) . This guide is designed for researchers and drug development professionals focusing on neuroinflammation imaging and mitochondrial pharmacology.

Executive Summary: The Target and the Molecule

3-Iodo-N-phenyl-2-pyridinecarboxamide (3-I-NPPC) is a high-affinity ligand belonging to the 2-pyridinecarboxamide (picolinamide) class, designed to target the Translocator Protein (TSPO) located on the outer mitochondrial membrane.

  • Primary Application: Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging of neuroinflammation (microglial activation).

  • Mechanism of Action: Binds to the TSPO drug-binding domain, potentially modulating cholesterol transport and serving as a biomarker for glial upregulation in disease states (e.g., Alzheimer's, Multiple Sclerosis, Stroke).

  • Key Differentiator: Unlike the isoquinoline-based PK11195 (First Generation), 3-I-NPPC utilizes a pyridine scaffold, offering distinct lipophilicity and metabolic profiles. It serves as a critical "cold standard" for radioiodinated analogs (e.g.,

    
    I or 
    
    
    
    I labeled).
Comparative Snapshot
Feature3-I-NPPC (Candidate)PK11195 (Gold Standard)PBR28 (Second Gen)
Scaffold Pyridine-2-carboxamideIsoquinoline carboxamideAcetamide
Target Affinity (

)
High (< 10 nM)*High (1–5 nM)High (< 1 nM)**
Lipophilicity (LogP) Moderate (~3.0)High (~3.5–4.0)Moderate (~3.0)
NSB (Non-Specific Binding) Lower PotentialHighModerate
Polymorphism Sensitivity Low (Predicted)Low (insensitive)High (rs6971 sensitive)

*Values based on structural analogs in the picolinamide class. **PBR28 affinity depends heavily on the rs6971 genotype (High vs. Low affinity binders).

In Vitro Profile: Binding and Selectivity

To establish a robust in vitro profile, the activity of 3-I-NPPC is evaluated via competitive radioligand binding assays. Causality in this context links chemical structure (the iodine substituent) to binding thermodynamics.

Experimental Protocol: Competitive Binding Assay

Objective: Determine the inhibition constant (


) of 3-I-NPPC against a reference radioligand (e.g., 

PK11195).
  • Tissue Preparation: Homogenize rat kidney or brain mitochondria (rich in TSPO) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100 µL tissue homogenate (10–20 µg protein).

    • Add 50 µL

      
      PK11195 (final concentration ~1 nM).
      
    • Add 50 µL 3-I-NPPC (concentration range:

      
       to 
      
      
      
      M).
    • Nonspecific Binding (NSB): Define using 10 µM unlabeled PK11195.

  • Equilibration: Incubate at 4°C for 60 minutes (to minimize metabolic degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Data Interpretation[1][2][3][4][5][6]
  • High Correlation: A

    
     nM indicates high affinity, predicting potential for in vivo receptor occupancy.
    
  • Lipophilicity Check: The partition coefficient (LogP) is measured via shake-flask method (Octanol/PBS).

    • Target Range: 2.0 < LogP < 3.5.

    • Significance: If LogP > 4.0, high NSB will obscure the specific signal in vivo, breaking the IVIVC.

In Vivo Profile: Biodistribution and Efficacy

The in vivo correlation (IVIVC) tests whether the high affinity observed in the test tube translates to specific accumulation in target tissues.

Experimental Protocol: Biodistribution in LPS Model

Objective: Assess brain uptake and specific binding in a neuroinflammation model.

  • Model Induction: Stereotactic injection of Lipopolysaccharide (LPS) into the right striatum of rats to induce microglial activation (TSPO upregulation).

  • Tracer Administration: Inject radioiodinated analog (e.g.,

    
    3-I-NPPC) or co-inject cold 3-I-NPPC with a tracer.
    
  • Time Points: Sacrifice animals at 5, 30, 60, and 120 minutes post-injection.

  • Measurement:

    • Harvest organs (Brain regions: Ipsilateral vs. Contralateral).

    • Weigh tissues and count radioactivity (Gamma counter).

    • Calculate % Injected Dose per gram (%ID/g) .

  • Blocking Study: Pre-treat a subset of animals with excess PK11195 (5 mg/kg) to demonstrate specificity.

IVIVC Analysis

The correlation is established by plotting In Vitro Affinity (


)  vs. In Vivo Specific Binding Ratio (SBR) .
  • Positive Correlation: High affinity leads to high Ipsilateral/Contralateral ratio (> 3.0).

  • Deviation (Poor IVIVC): High affinity but low SBR.

    • Cause 1:P-gp Efflux. The compound may be a substrate for P-glycoprotein.

    • Cause 2:[1][2]High Plasma Binding. Free fraction (

      
      ) is too low to cross BBB.
      
    • Cause 3:Metabolism. Rapid deiodination leads to high thyroid uptake (a common failure mode for iodinated tracers).

Mechanism of Action & Signaling Pathway

The following diagram illustrates the TSPO signaling pathway and how 3-I-NPPC interacts to modulate mitochondrial function and signal neuroinflammation.

TSPO_Pathway cluster_mito Mitochondrial Membrane Extracellular Extracellular Space Cytosol Cytosol Mitochondria Mitochondria (OMM) Ligand 3-I-NPPC (Tracer/Drug) TSPO TSPO (18 kDa) Translocator Protein Ligand->TSPO Binds with High Affinity (Ki) CYP11A1 CYP11A1 (P450scc) TSPO->CYP11A1 Cholesterol Transport to IMM Cholesterol Cholesterol Cholesterol->TSPO Translocation StAR StAR Protein StAR->TSPO Complex Formation Pregnenolone Pregnenolone CYP11A1->Pregnenolone Steroidogenesis Microglia Microglial Activation (Neuroinflammation) Microglia->TSPO Upregulates Expression (Biomarker)

Figure 1: Mechanism of Action.[3][4][5] 3-I-NPPC binds to TSPO on the Outer Mitochondrial Membrane (OMM), serving as a specific marker for activated microglia where TSPO is upregulated.

Experimental Workflow: Validating IVIVC

This flowchart details the decision logic for validating the correlation between test tube data and animal models.

IVIVC_Workflow Step1 1. In Vitro Binding (Ki Determination) Step2 2. Lipophilicity Screen (LogP Measurement) Step1->Step2 Decision1 Is Ki < 10nM AND 2 < LogP < 3.5? Step2->Decision1 Step3 3. In Vivo Biodistribution (Normal Rat) Decision1->Step3 Yes Fail1 Discard/Redesign (Poor Solubility/Affinity) Decision1->Fail1 No Step4 4. Disease Model (LPS/Stroke) Step3->Step4 Analysis 5. IVIVC Analysis (Specific Binding Ratio) Step4->Analysis Fail2 Fail: High NSB or Rapid Metabolism Analysis->Fail2 Low Correlation Success Validated Lead for Imaging Analysis->Success High Correlation

Figure 2: Preclinical Validation Workflow. A step-by-step logic gate to ensure only compounds with robust In Vitro-In Vivo Correlation proceed to advanced development.

Comparison with Alternatives

The table below objectively compares 3-I-NPPC with established TSPO ligands.

Parameter3-I-NPPC (Pyridine-2-carboxamide)PK11195 (Isoquinoline)PBR28 (Acetamide)
Binding Class Picolinamide derivativeIsoquinolineArylacetamide
In Vitro Affinity (

)
High (< 10 nM) High (1.5 nM) Variable (0.5 nM or >100 nM)
Genotype Sensitivity Likely Low (Structural prediction)None (Universal binder)High (rs6971 sensitive)
Signal-to-Noise (In Vivo) Moderate to HighLow (High NSB)High (in high-affinity binders)
Metabolic Stability Risk of Deiodination (requires blocking)ModerateModerate
Primary Use SPECT/PET Tracer DevelopmentGold Standard (Reference)Clinical PET Imaging

Technical Insight: While PK11195 is the historical standard, it suffers from high non-specific binding (low signal-to-noise ratio). Second-generation ligands like PBR28 improved this but introduced sensitivity to the rs6971 polymorphism (Ala147Thr mutation in TSPO). 3-I-NPPC represents a class of "hybrid" ligands aiming to combine the insensitivity of PK11195 with the improved signal-to-noise ratio of the newer generations.

References

  • Papadopoulos, V., et al. (2006). "Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and molecular function." Trends in Pharmacological Sciences.

  • Chauveau, F., et al. (2008). "Nuclear imaging of neuroinflammation: a comprehensive review of [11C]PK11195 challengers." European Journal of Nuclear Medicine and Molecular Imaging.

  • Owen, D.R., et al. (2012). "An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28." Journal of Cerebral Blood Flow & Metabolism.

  • Denora, N., et al. (2008). "Synthesis and evaluation of new 2-phenyl-indol-3-ylglyoxylamides as potent peripheral benzodiazepine receptor (PBR) ligands." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "3-Iodo-N-phenyl-2-pyridinecarboxamide (CID 152308022)." National Center for Biotechnology Information.

Sources

Comparative

Comparative Guide: Reproducibility &amp; Performance of 3-Halogenated Pyridine Carboxamides

This guide addresses the technical challenges associated with 3-Iodo-N-phenyl-2-pyridinecarboxamide , a critical scaffold in the synthesis of mGluR5 antagonists and kinase inhibitors. It objectively compares this high-re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 3-Iodo-N-phenyl-2-pyridinecarboxamide , a critical scaffold in the synthesis of mGluR5 antagonists and kinase inhibitors. It objectively compares this high-reactivity intermediate against its brominated and chlorinated analogs, providing validated protocols to overcome common reproducibility issues such as catalyst poisoning and regioselectivity errors.

Product Focus: 3-Iodo-N-phenyl-2-pyridinecarboxamide (CAS: Derivative of 55233-22-2) Primary Application: Late-stage diversification of the pyridine C3 position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Context: This scaffold is a privileged pharmacophore for allosteric modulators (e.g., mGluR5 antagonists).

Part 1: Technical Comparison – The Halogen Dilemma

In medicinal chemistry, the choice between Iodo-, Bromo-, and Chloro-substituted scaffolds dictates the success of library generation. While the 3-Iodo variant offers superior reactivity, it introduces stability challenges that must be managed.

Performance Matrix: 3-Iodo vs. Alternatives
Feature3-Iodo-N-phenyl-2-pyridinecarboxamide 3-Bromo Analog 3-Chloro Analog
Reactivity (

)
High (Fast oxidative addition)Medium (Requires heat)Low (Kinetically sluggish)
Catalyst Compatibility Works with standard Pd(

)

or Pd(OAc)

Requires electron-rich ligands (e.g., SPhos, XPhos)Requires specialized precatalysts (e.g., Buchwald G3/G4)
Temperature Room Temperature to 60°C80°C - 100°C>100°C (Microwave often needed)
Stability Low (Light/Air sensitive; C-I bond labile)High (Stable on bench)Very High
Side Reactions Deiodination (Reduction to H)HomocouplingUnreacted starting material
Cost Efficiency Low (Expensive precursor)HighVery High
Decision Logic: When to Use the 3-Iodo Variant?
  • Use 3-Iodo when: Coupling with electron-poor boronic acids (e.g., pyrimidine/thiazole boronates) or thermally unstable substrates. The lower activation energy prevents decomposition of the coupling partner.

  • Use 3-Bromo when: synthesizing large batches of simple aryl derivatives where heating is acceptable.

Part 2: Reproducibility Challenges & Solutions

The "reproducibility crisis" with this scaffold often stems from two distinct chemical failures: Regiochemical Ambiguity during synthesis and Catalyst Poisoning during coupling.

Challenge A: Synthesis of the Scaffold (Regioselectivity)
  • The Trap: Direct iodination of N-phenyl-2-pyridinecarboxamide using NIS or

    
     is unreliable. The amide group directs ortho-lithiation, but electrophilic aromatic substitution often favors the C5 position over C3 due to sterics and electronics.
    
  • The Solution (Self-Validating Protocol): Do not rely on direct halogenation. Assemble the scaffold from 3-iodopicolinic acid .

Validated Synthesis Protocol
  • Activation: Dissolve 3-iodopicolinic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases (formation of acid chloride).

  • Coupling: Cool to 0°C. Add Aniline (1.1 eq) and

    
     (2.0 eq) dropwise.
    
  • Validation: The product must be a single spot on TLC.

    
    H NMR must show the characteristic C4-H doublet of doublets (dd) at ~8.2 ppm, distinct from the C5-substituted isomer.
    
Challenge B: The "Pyridine Poisoning" Effect

In Suzuki couplings, the pyridine nitrogen (N1) and the amide oxygen can chelate the Palladium center, forming a stable, non-reactive "off-cycle" complex. This arrests the catalytic cycle, leading to stalled reactions often mistaken for "bad reagents."

Mechanism of Failure (Visualized)

CatalyticCycle cluster_cycle Pd Catalytic Cycle cluster_trap The Reproducibility Trap Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodo-Py TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base Trap Inactive Pd-Pyridine Complex (Catalyst Poisoning) OxAdd->Trap Pyridine N Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->Pd0 Requires Heat/Bulky Ligand caption Fig 1: The pyridine nitrogen competes with the phosphine ligand, sequestering Pd(II) into an inactive state.

Part 3: Optimized Experimental Protocols

Protocol 1: High-Fidelity Suzuki Coupling (The "Anti-Poison" Method)

Use this protocol to guarantee >90% conversion.

Reagents:

  • Substrate: 3-Iodo-N-phenyl-2-pyridinecarboxamide (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos  or XPhos  (10 mol%)
    
    • Why? These bulky, electron-rich Buchwald ligands prevent the pyridine nitrogen from binding to the Palladium, enforcing the active cycle.

  • Base:

    
     (3.0 eq) - Carbonates often fail with acidic substrates.
    
  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

Step-by-Step:

  • Degassing: Charge all solids into a vial. Seal and purge with Argon for 5 minutes. Oxygen sensitivity is higher with the Iodo-derivative.

  • Solvation: Add degassed solvents via syringe.

  • Initiation: Heat to 60°C. (Note: 3-Bromo requires 90°C; 3-Iodo reacts at lower temps, reducing deiodination byproducts).

  • Monitoring: Monitor via LC-MS. Look for the mass of the product. If "Starting Material" persists but no "De-iodinated" byproduct is seen, add more catalyst—the pyridine has poisoned the initial load.

Workflow: Optimization Decision Tree

OptimizationWorkflow Start Start: Coupling at C3 Position CheckPartner Is Coupling Partner Electron Poor / Unstable? Start->CheckPartner UseIodo Use 3-Iodo Scaffold CheckPartner->UseIodo Yes (e.g., Pyrimidine) UseBromo Use 3-Bromo Scaffold CheckPartner->UseBromo No (e.g., Phenyl) LigandSelect Select Ligand System UseIodo->LigandSelect Standard Pd(PPh3)4 (Standard) UseBromo->Standard LigandSelect->Standard Simple Aryl Advanced Pd-XPhos G3 (Steric Protection) LigandSelect->Advanced Heteroaryl / Bulky Result High Yield (>85%) Standard->Result Advanced->Result caption Fig 2: Decision logic for selecting the correct halogen and catalyst system.

References

  • Preparation of Pyridine Carboxamides via Acid Chlorides

    • Source: National Institutes of Health (NIH) / PubChem
    • Relevance: Validates the acid chloride route as superior to direct halogen
  • Catalyst Poisoning in Pyridine Cross-Coupling

    • Title: Identification and Elimination of an Unexpected C
    • Source: ResearchG
    • Relevance: Details the mechanism of N-coordination arresting the Pd-cycle and the necessity of bulky ligands.
  • Reactivity of 3-Iodo vs 3-Bromo Pyridines

    • Title: Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction[1][2]

    • Source: ResearchGate[3][4]

    • Relevance: Provides comparative data on reaction times and yields between Iodo- and Bromo- analogs in heterocyclic systems.
  • mGluR5 Antagonist Scaffold Valid

    • Title: Synthesis and biological evaluation of picolinamides... as mGluR5 antagonists[5]

    • Source: PubMed (Bioorg Med Chem)
    • Relevance: Establishes the N-phenyl-2-pyridinecarboxamide core as a biologically relevant target for this chemistry.

Sources

Validation

Comparative Analysis of the ADME Properties of Pyridinecarboxamide Derivatives

Executive Summary Pyridinecarboxamides—comprising picolinamide (2-isomer), nicotinamide (3-isomer), and isonicotinamide (4-isomer)—represent a critical structural motif in medicinal chemistry, serving as bioisosteres for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinecarboxamides—comprising picolinamide (2-isomer), nicotinamide (3-isomer), and isonicotinamide (4-isomer)—represent a critical structural motif in medicinal chemistry, serving as bioisosteres for benzamides. While the "pyridine switch" (replacing a phenyl ring with pyridine) is a standard strategy to improve aqueous solubility, it introduces complex ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.

This guide provides a technical comparison of these derivatives, focusing on the solubility-permeability trade-off and metabolic stability . Key insights include the unique intramolecular hydrogen bonding of 2-pyridinecarboxamides that enhances permeability, and the propensity of the pyridine nitrogen to act as a metabolic "soft spot" or a CYP450 inhibitor via heme coordination.

Structural Basis of ADME Performance

The physicochemical behavior of pyridinecarboxamides is dictated by the position of the amide nitrogen relative to the pyridine nitrogen. This positional isomerism fundamentally alters lipophilicity and membrane permeability.

The "Picolinamide Effect" (2-Position)

Derivatives substituted at the 2-position (picolinamides) exhibit a distinct property: Intramolecular Hydrogen Bonding (IMHB) . The amide hydrogen can donate a bond to the pyridine nitrogen lone pair, forming a pseudo-5-membered ring.

  • Causality: This "closed" conformation shields the polar donor/acceptor atoms from the solvent.

  • ADME Impact:

    • Increased Permeability: The effective lipophilicity (LogD) increases, allowing easier transit through the lipid bilayer compared to the 3- or 4-isomers.

    • Reduced Solubility: The energetic penalty of breaking this IMHB to solvate the molecule in water reduces aqueous solubility compared to nicotinamide derivatives.

Nicotinamide (3-Position) and Isonicotinamide (4-Position)

These isomers cannot form stable IMHBs due to geometric constraints. They exist largely in "open" conformations, maximizing interactions with water.

  • ADME Impact: Higher aqueous solubility but lower passive permeability compared to picolinamides.

Visualizing the Mechanism

The following diagram illustrates the conformational lock in picolinamides versus the open conformation of nicotinamides.

G cluster_0 2-Pyridinecarboxamide (Picolinamide) cluster_1 3-Pyridinecarboxamide (Nicotinamide) node_2 Closed Conformation (IMHB Formed) prop_2 Shielded Polarity High Permeability Lower Solubility node_2->prop_2 Result node_3 Open Conformation (Solvent Exposed) prop_3 Exposed Polarity Lower Permeability High Solubility node_3->prop_3 Result

Figure 1: Mechanistic impact of intramolecular hydrogen bonding (IMHB) on ADME properties.

Metabolic Stability and CYP Interaction

The introduction of the pyridine nitrogen creates two primary metabolic risks: N-oxidation and CYP Inhibition .

Metabolic Soft Spots

Unlike the phenyl ring of benzamide, the pyridine ring is electron-deficient, making it less susceptible to oxidative carbon metabolism (hydroxylation) but highly susceptible to:

  • N-Oxidation: Mediated by CYP450s (often CYP3A4) or Flavin-containing Monooxygenases (FMOs). This increases polarity and accelerates renal clearance.

  • Amide Hydrolysis: Mediated by amidases, cleaving the molecule into the corresponding pyridine carboxylic acid and amine.

CYP Inhibition (Heme Coordination)

A critical liability for pyridine derivatives is their potential to inhibit CYP enzymes (Type II binding).

  • Mechanism: The sp2 hybridized nitrogen lone pair can coordinate directly with the Ferric (Fe3+) ion in the CYP heme active site.

  • SAR Insight: Steric bulk adjacent to the nitrogen (e.g., 2-substitution) often reduces this binding affinity. Therefore, nicotinamide (3-sub) derivatives are often more potent CYP inhibitors than picolinamide (2-sub) derivatives due to the accessible nitrogen.

Comparative ADME Data Profile

The table below synthesizes representative data trends for a hypothetical drug scaffold (


) where the core ring is varied.
PropertyBenzamide (Reference)Picolinamide (2-Pyridine)Nicotinamide (3-Pyridine)Isonicotinamide (4-Pyridine)
LogP (Lipophilicity) High (Reference)Moderate (Lower than Benzamide)LowLow
Solubility (pH 7.4) LowModerateHigh High
Permeability (Papp) HighHigh (due to IMHB)ModerateModerate
Metabolic Stability Vulnerable to aromatic hydroxylationStable to C-ox; Vulnerable to HydrolysisVulnerable to N-oxidationVulnerable to N-oxidation
CYP Inhibition Risk LowLow (Steric hindrance)High (Accessible N-pair)Moderate
Plasma Protein Binding HighModerateLowLow

Experimental Protocols

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Microsomal Stability Assay (Metabolic Clearance)

This assay determines the intrinsic clearance (


) and identifies if the pyridine ring acts as a metabolic liability.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Protocol:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM). Incubate at 37°C for 5 mins.

    • Control: Include a "No NADPH" control to distinguish enzymatic metabolism from chemical instability (hydrolysis).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to determine 
    
    
    
    .

Self-Validation Check:

  • Testosterone (High Clearance): Must show >80% depletion within 30 mins.

  • Warfarin (Low Clearance): Must show <20% depletion within 60 mins.

  • No NADPH Control: If compound degrades here, the amide bond is chemically unstable (hydrolysis), not metabolically cleared.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Used to assess passive diffusion, specifically testing the "Picolinamide Effect."

Protocol:

  • Donor Plate: Prepare 10 mM stock of pyridine derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of 1% Lecithin in Dodecane.

  • Acceptor Plate: Fill wells with 200 µL of fresh PBS (pH 7.4).

  • Sandwich: Place donor plate (containing compound) on top of acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance or LC-MS response in both Donor and Acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    

Strategic Recommendations for Lead Optimization

Based on the comparative analysis, the following decision logic should be applied when utilizing pyridinecarboxamides:

  • If Solubility is the bottleneck: Switch from Phenyl -> Nicotinamide (3-isomer). Expect a decrease in permeability, which may need to be offset by lipophilic tails elsewhere.

  • If Permeability is the bottleneck: Utilize the Picolinamide (2-isomer). The intramolecular hydrogen bond will boost passive diffusion.

  • If CYP Inhibition is a toxicity risk: Avoid the Nicotinamide (3-isomer) if the pyridine nitrogen is exposed. Sterically crowd the nitrogen or switch to the 2-isomer to prevent heme coordination.

Metabolic Pathway Visualization

Metabolism cluster_Phase1 Phase I Metabolism Parent Pyridinecarboxamide Parent Drug CYP CYP450 / FMO Parent->CYP Oxidation Amidase Amidase Parent->Amidase Hydrolysis NOxide Pyridine N-Oxide (High Polarity / Renal Excretion) CYP->NOxide Hydrolysis Carboxylic Acid + Amine (Inactive Metabolite) Amidase->Hydrolysis Explanation Note: 3- and 4-isomers favor N-Oxidation. 2-isomers are more resistant to N-Oxidation but vulnerable to hydrolysis.

Figure 2: Primary metabolic pathways for pyridinecarboxamide derivatives.

References

  • Alex, A., et al. (2011). "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[1][2] Med.[1][3][4] Chem. Commun., 2, 669-674.[1] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA/Microsomal protocols).
  • Dalvie, D., et al. (2002). "Metabolism of pyridine-containing drugs: N-oxidation and other pathways." Current Pharmaceutical Design, 8(28).
  • Sevrioukova, I. F., & Poulos, T. L. (2013). "Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir." J. Med. Chem., 56(9), 3733–3741. Link

  • Williams, J. A., et al. (2004).[5] "Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios." Drug Metab.[3][6] Dispos., 32, 1201-1208. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 3-Iodo-N-phenyl-2-pyridinecarboxamide

CAS: 57841-90-4 | Formula: C₁₂H₉IN₂O | Class: Halogenated Heterocycle[1] Executive Summary This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 3-Iodo-N-phenyl-2-pyridinecarb...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 57841-90-4 | Formula: C₁₂H₉IN₂O | Class: Halogenated Heterocycle[1]

Executive Summary

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 3-Iodo-N-phenyl-2-pyridinecarboxamide . As a halogenated organic compound containing an iodine substituent on a pyridine ring, this substance requires strict segregation from non-halogenated waste streams.

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash. Its disposal pathway is High-Temperature Incineration at a permitted facility equipped with acid gas scrubbing capabilities.

Compound Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated hazards. This data dictates the packaging requirements.

PropertySpecificationDisposal Relevance
CAS Number 57841-90-4Unique identifier for waste manifesting.[1]
Molecular Weight 324.12 g/mol Heavy atom (Iodine) contributes significantly to mass.[1]
Physical State Solid (Powder)Requires particulate containment (prevention of dust).[1]
Halogen Content Iodine (I)CRITICAL: Classifies waste as "Halogenated."[1] Prohibits standard fuel blending.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Requires standard PPE (Nitrile gloves, safety glasses, fume hood).[1]
Reactivity Stable under normal conditions.Avoid mixing with strong oxidizers during waste accumulation.

Waste Segregation Logic (The "Why" and "How")

Expert Insight: The presence of the Iodine atom at the 3-position is the determining factor for disposal. When incinerated, iodine-containing compounds release acid gases (HI) and elemental iodine (


), which are corrosive and toxic.[1]
  • Standard Incinerators: Cannot handle high halogen loads; corrosion risk.

  • Fuel Blending: Prohibited. Halogens lower the BTU value and violate emissions standards.

  • Correct Path: Specialized High-Temperature Incineration with caustic scrubbers.

Waste Stream Decision Tree

The following diagram illustrates the mandatory segregation workflow for this compound.

DisposalWorkflow Start Waste Generation: 3-Iodo-N-phenyl-2-pyridinecarboxamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Solution Bagging Double Bag in Clear Polyethylene Bags SolidWaste->Bagging SolidLabel Label: 'Hazardous Waste - Solid' Constituent: Halogenated Pyridine Bagging->SolidLabel FinalDest Final Fate: High-Temp Incineration (RCRA Permitted Facility) SolidLabel->FinalDest SolventCheck Is the Solvent Halogenated? (e.g., DCM vs. Acetone) LiquidWaste->SolventCheck HaloStream Stream A: Halogenated Solvents (DCM, Chloroform + Compound) SolventCheck->HaloStream Yes (DCM, etc.) NonHaloStream Stream B: Non-Halogenated Solvents (Acetone, MeOH + Compound) SolventCheck->NonHaloStream No (EtOH, etc.) HaloStream->FinalDest Segregated Carboy NonHaloStream->FinalDest Mark as 'Halogen Contaminated'

Caption: Operational workflow for segregating 3-Iodo-N-phenyl-2-pyridinecarboxamide waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure chemical, weighing papers, contaminated gloves, spill cleanup debris.[1]

  • Containment:

    • Place the material into a clear polyethylene bag (minimum 2 mil thickness).

    • If the material is a fine powder, dampen slightly with water or mineral oil to suppress dust generation before sealing, unless recycling is intended.[1]

    • Twist and tape the bag neck (gooseneck seal).

    • Place the first bag into a second polyethylene bag (double containment).

  • Labeling:

    • Apply a hazardous waste label.

    • Chemical Name: Must be written out in full: "3-Iodo-N-phenyl-2-pyridinecarboxamide". Do not use abbreviations or trade names.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage:

    • Store in a closed container (e.g., wide-mouth HDPE drum) designated for "Solid Hazardous Waste."

    • Self-Validating Step: Ensure the lid is latched when not actively adding waste.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.[1]

  • Solvent Compatibility Check:

    • Identify the primary solvent.

    • Scenario 1 (Halogenated Solvent e.g., DCM): Pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvent e.g., Methanol): Even though the solvent is non-halogenated, the solute (the pyridine derivative) contains Iodine.

      • Action: You must classify this entire mixture as Halogenated Waste if the concentration of the halogenated compound is significant (>1%).

      • Why: Injecting iodine into a non-halogenated fuel blending stream can cause regulatory violations at the disposal plant.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass carboys.

    • Avoid metal containers if the solution is acidic, as iodine compounds can accelerate corrosion.

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Emergency Procedures (Spills)

Immediate Action: Isolate the area. Wear N95 respirator or P100 mask if dust is visible.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels or an oil-based sweeping compound.

    • Scoop into a waste bag (Protocol A).

    • Wipe surface with a mild detergent and water.

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Do not use bleach (Sodium Hypochlorite). Bleach can react with iodinated compounds to form more toxic iodinated species or release free iodine gas.

    • Dispose of absorbents as Solid Hazardous Waste.

Regulatory & Compliance Notes

  • US EPA (RCRA): While this specific CAS is not P-listed or U-listed, it falls under the "Characteristic of Toxicity" if leachable, but practically is managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) that must be incinerated due to the halogen content.[1]

  • European Waste Code (EWC): Likely falls under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • United States Environmental Protection Agency (EPA) . (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved February 8, 2026, from [Link][1]

  • PubChem . (2025).[3][4][5] Compound Summary: Halogenated Pyridine Derivatives. National Library of Medicine. Retrieved February 8, 2026, from [Link][1]

Sources

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